Product packaging for 3-Bromo-7-chloro-1,6-naphthyridine(Cat. No.:)

3-Bromo-7-chloro-1,6-naphthyridine

Cat. No.: B8180217
M. Wt: 243.49 g/mol
InChI Key: OJDAOPCNPLUPJK-UHFFFAOYSA-N
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Description

3-Bromo-7-chloro-1,6-naphthyridine is a useful research compound. Its molecular formula is C8H4BrClN2 and its molecular weight is 243.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrClN2 B8180217 3-Bromo-7-chloro-1,6-naphthyridine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-7-chloro-1,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-6-1-5-3-12-8(10)2-7(5)11-4-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDAOPCNPLUPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NC(=CC2=NC=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Synthesis and Application of 3-Bromo-7-chloro-1,6-naphthyridine: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of the 1,6-Naphthyridine Core

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its rigid, planar structure, combined with the strategic placement of nitrogen atoms, provides a unique three-dimensional arrangement for molecular interactions with biological targets. This framework has been successfully incorporated into a multitude of biologically active agents, demonstrating a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities. The strategic functionalization of the 1,6-naphthyridine core allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a versatile template for drug design.

This technical guide focuses on a key derivative, 3-Bromo-7-chloro-1,6-naphthyridine (CAS Number: 1384080-06-1), a versatile building block for the synthesis of novel therapeutics. The presence of two distinct halogen atoms at the 3- and 7-positions offers orthogonal reactivity, enabling selective and sequential functionalization. This guide will provide a comprehensive overview of its properties, a plausible synthetic strategy, its reactivity with a focus on palladium-catalyzed cross-coupling reactions, and its potential applications in drug discovery, thereby equipping researchers with the foundational knowledge to effectively utilize this valuable synthetic intermediate.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1384080-06-1[1][2][3][4]
Molecular Formula C₈H₄BrClN₂[1][2]
Molecular Weight 243.49 g/mol [1][2]
Appearance White to light yellow solidChemical Supplier Data
Boiling Point (Predicted) 343.9 ± 37.0 °CChemical Supplier Data
Density (Predicted) 1.762 ± 0.06 g/cm³Chemical Supplier Data
pKa (Predicted) 0.42 ± 0.30Chemical Supplier Data

Synthesis of the 1,6-Naphthyridine Scaffold: A Strategic Overview

A general workflow for the synthesis of a substituted 1,6-naphthyridine is depicted below. The specific precursors for this compound would require a retrosynthetic analysis to identify appropriately substituted pyridine and other acyclic precursors.

G cluster_0 General Synthetic Workflow for 1,6-Naphthyridine Core Start Precursor A (e.g., Substituted Pyridine) Reaction Multicomponent Reaction (e.g., Catalyst-free, Aqueous Media) Start->Reaction PrecursorB Precursor B (e.g., Active Methylene Compound) PrecursorB->Reaction PrecursorC Precursor C (e.g., Amine) PrecursorC->Reaction Product Substituted 1,6-Naphthyridine Reaction->Product G cluster_0 Selective Suzuki-Miyaura Coupling at C-3 Start This compound Catalyst Pd Catalyst Base Start->Catalyst BoronicAcid R-B(OH)₂ BoronicAcid->Catalyst Product 3-R-7-chloro-1,6-naphthyridine Catalyst->Product

Sources

Introduction: The Strategic Value of Halogenated Naphthyridines in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-7-chloro-1,6-naphthyridine

The 1,6-naphthyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of biologically active agents. Its derivatives have demonstrated a wide range of therapeutic potential, including applications as antitumor, antiviral, and kinase inhibitors.[1][2] The strategic introduction of halogen atoms, such as bromine and chlorine, onto this scaffold transforms the otherwise relatively inert core into a highly versatile synthetic intermediate.

This guide focuses on this compound, a key building block for drug discovery and development. The differential reactivity of the bromine and chlorine substituents provides chemists with orthogonal synthetic handles, allowing for sequential and site-selective modifications. This technical whitepaper will delve into the core physicochemical properties of this compound, outline a robust protocol for its characterization, explore its vast potential in synthetic diversification, and provide essential handling and safety information for laboratory professionals.

Core Physicochemical Properties

The fundamental characteristics of this compound are summarized below. This quantitative data is the cornerstone of its use in stoichiometry-sensitive reactions and for its analytical characterization.

PropertyValueSource
Molecular Weight 243.49 g/mol [3]
Molecular Formula C₈H₄BrClN₂[3]
CAS Number 1384080-06-1[3][4][5]
Canonical SMILES C1=C(C=NC2=C1N=CC(=C2)Br)Cl
Physical Form Solid (Typical)

Caption: Structure and key identifiers of the title compound.

Synthetic Strategy and Mechanistic Considerations

While numerous methods exist for constructing naphthyridine rings, the synthesis of specifically substituted analogues like this compound typically relies on the assembly of functionalized pyridine precursors. A common and effective approach involves a multi-step sequence starting from readily available pyridines, followed by cyclization and subsequent halogenation steps.

The rationale behind a multi-step approach is control. Building the core with one halogen present and then introducing the second allows for regiochemical precision that is difficult to achieve by direct halogenation of the parent 1,6-naphthyridine.

Structural Verification and Quality Control

Confirming the identity and purity of this compound is critical before its use in subsequent reactions. A combination of spectroscopic methods provides a self-validating system for quality control. Authoritative spectral data for this compound is available from vendors for comparison.[6]

Experimental Protocol: Standard QC Analysis
  • Mass Spectrometry (MS):

    • Rationale: To confirm the molecular weight and isotopic pattern. The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl) creates a distinctive isotopic cluster.

    • Method: Prepare a dilute solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile). Analyze via Electrospray Ionization (ESI) in positive ion mode.

    • Expected Result: A prominent ion cluster corresponding to [M+H]⁺ at m/z 242.9, 244.9, and 246.9, reflecting the natural isotopic abundance of Br and Cl.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

    • Rationale: To confirm the proton environment and substitution pattern on the aromatic rings.

    • Method: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Expected Result: The spectrum should show four distinct signals in the aromatic region (typically δ 7.5-9.5 ppm), corresponding to the four protons on the naphthyridine core. The coupling patterns (doublets, singlets) will be indicative of their relative positions.

  • Carbon NMR (¹³C NMR) Spectroscopy:

    • Rationale: To confirm the carbon skeleton of the molecule.

    • Method: Use the same sample prepared for ¹H NMR. Acquire a proton-decoupled ¹³C spectrum.

    • Expected Result: Eight distinct signals corresponding to the eight carbon atoms of the naphthyridine ring system. The chemical shifts will be influenced by the attached nitrogen and halogen atoms.

Application in Drug Discovery: A Versatile Synthetic Hub

The true value of this compound lies in its capacity as a versatile building block for creating libraries of more complex molecules. The C-Br and C-Cl bonds serve as reliable handles for palladium-catalyzed cross-coupling reactions, one of the most powerful toolsets in modern medicinal chemistry.

The differential reactivity (C-Br bonds are generally more reactive than C-Cl bonds in standard cross-coupling conditions) allows for selective, stepwise functionalization. A researcher can first perform a reaction at the more reactive 3-bromo position, isolate the product, and then perform a second, different coupling reaction at the 7-chloro position. This strategic approach is fundamental to building molecular complexity efficiently.

cluster_Br Functionalization at C3 (Bromo Position) cluster_Cl Functionalization at C7 (Chloro Position) Core 3-Bromo-7-chloro- 1,6-naphthyridine Suzuki_Br Aryl/Heteroaryl Group (Suzuki Coupling) Core->Suzuki_Br Pd(PPh₃)₄ Boronic Acid, Base Sonogashira Alkynyl Group (Sonogashira Coupling) Core->Sonogashira PdCl₂(PPh₃)₂ CuI, Amine Buchwald Amine/Amide Group (Buchwald-Hartwig) Core->Buchwald Pd Catalyst Ligand, Base, R₂NH Core2 3-Aryl/Alkynyl/Amino- 7-chloro-1,6-naphthyridine Suzuki_Cl Aryl/Heteroaryl Group (Suzuki Coupling) Final Library of Novel Naphthyridine Derivatives Nucleophilic Alkoxy/Thiol Group (SNAr) Amine_Cl Amine Group (Buchwald-Hartwig) Core2->Suzuki_Cl Pd Catalyst Boronic Acid, Base (Harsher Conditions) Core2->Nucleophilic NaOR / NaSR High Temp Core2->Amine_Cl Pd Catalyst Ligand, Base, R'₂NH

Caption: Synthetic diversification pathways using this compound.

This strategic diversification is central to Structure-Activity Relationship (SAR) studies. By rapidly creating dozens of analogues where different chemical groups are attached at the C3 and C7 positions, drug development teams can systematically probe how structural changes affect the molecule's biological activity, optimizing for potency and selectivity against a specific disease target.

Safety, Handling, and Storage

As with all specialized chemical reagents, proper handling of this compound is paramount for laboratory safety.

  • General Handling: All chemical products should be treated as having unknown hazards.[3] Handling must be performed only by trained personnel familiar with specialized chemical procedures.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is more than just a chemical with a defined molecular weight; it is a strategic tool for innovation in pharmaceutical research. Its well-defined structure, coupled with the orthogonally reactive halogen handles, provides an efficient and reliable platform for the synthesis of novel, complex molecules. Understanding its properties, characterization, and synthetic potential allows researchers to fully leverage this building block in the quest for next-generation therapeutics.

References

  • Hoffman Fine Chemicals. This compound | CAS RN 1384080-06-1. [Link]
  • MDPI. Synthesis of Novel Benzo[b][3][7]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. [Link]
  • PubMed Central (PMC). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
  • MDPI.
  • MDPI.

Sources

An In-depth Technical Guide to the Safe Handling and Use of 3-Bromo-7-chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity is the foundation of safety. Key identifiers and properties for 3-Bromo-7-chloro-1,6-naphthyridine are summarized below.

PropertyValueSource(s)
Chemical Name This compound[3][4]
CAS Number 1384080-06-1[3][4]
Molecular Formula C₈H₄BrClN₂[3][4]
Molecular Weight 243.49 g/mol [3][4]
Appearance Solid (Typical for similar compounds)N/A
Solubility Insoluble in water, soluble in organic solvents like acetone (inferred).[5][5]

Hazard Identification and Risk Assessment

No specific, comprehensive toxicological studies for this compound are publicly available.[3][6] Therefore, a conservative risk assessment must be performed based on the known hazards of its structural class and analogous molecules. Several related bromo-chloro-naphthyridine and quinoline isomers are classified as hazardous.[7][8]

Causality of Hazards: The primary hazards are associated with the compound's aromatic, halogenated structure. Such compounds can be irritants, potential allergens, and may have unknown systemic toxicities upon absorption. Upon combustion or thermal decomposition, they can release highly toxic and corrosive gases, including hydrogen bromide (HBr), hydrogen chloride (HCl), and nitrogen oxides (NOx).[9]

Inferred GHS Classification: Based on data for close analogs like 3-Bromo-5-chloro-1,8-naphthyridine and 3-Bromo-8-chloro-1,5-naphthyridine, a precautionary GHS classification is recommended as follows.[7][8]

Hazard ClassHazard StatementGHS PictogramSource(s)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedExclamation Mark[7][8]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationExclamation Mark[7][8]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationExclamation Mark[7][8]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritationExclamation Mark[7][8]

It is critical to handle this compound as if it fully possesses all the hazards listed above until specific data becomes available to refute them.

Hierarchy of Controls: A Self-Validating Safety System

To ensure safety, a multi-layered approach known as the "Hierarchy of Controls" must be implemented. This system prioritizes the most effective measures first.

cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (Primary Barrier) - Certified Chemical Fume Hood - Ventilated Enclosures Substitution->Engineering Admin Administrative Controls (Procedural Safety) - Standard Operating Procedures (SOPs) - Designated Work Area - Training Engineering->Admin PPE Personal Protective Equipment (PPE) (Last Line of Defense) - Gloves, Goggles, Lab Coat Admin->PPE

Caption: Hierarchy of Controls for Safe Handling.

1. Elimination/Substitution (Not Feasible): As this specific molecule is required for research, these controls are not applicable.

2. Engineering Controls (Primary Barrier): This is the most critical step for containing the chemical.

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood.[10] This is non-negotiable. The fume hood contains potentially harmful dust and vapors, preventing inhalation.[11]
  • Ventilated Enclosures: For storage of larger quantities, a ventilated cabinet is recommended.

3. Administrative Controls (Procedural Safety):

  • Designated Area: Designate a specific area within the lab for working with this compound to prevent cross-contamination.
  • Standard Operating Procedures (SOPs): Develop and follow a specific SOP for all experiments involving this compound.
  • Training: Ensure all personnel are trained on the potential hazards and the specific SOPs before handling the compound.

4. Personal Protective Equipment (PPE) (Last Line of Defense): PPE is essential to protect the user from contact with the chemical in the event of a spill or failure of engineering controls.[11]

PPE CategorySpecificationRationaleSource(s)
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended for extended procedures.Provides a barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached.[6][10]
Eye and Face Protection Safety glasses with side shields or, preferably, chemical splash goggles. A face shield is required for splash hazards.Protects eyes from airborne particles and splashes, which can cause serious irritation.[7][12]
Body Protection A standard laboratory coat is mandatory. A chemical-resistant apron is advised for larger quantities.Protects skin and personal clothing from contamination.[11]
Respiratory Protection Not required if work is performed within a certified fume hood. Otherwise, a NIOSH-approved respirator is necessary.A fume hood is the primary means of respiratory protection.[6][10]

Experimental Protocol: Safe Handling Workflow

The following step-by-step protocol provides a self-validating system for safely handling solid this compound.

cluster_1 Safe Handling Workflow Prep 1. Preparation - Verify Fume Hood - Don Full PPE - Prepare Spill Kit Weigh 2. Weighing - Use anti-static weigh boat - Tare balance - Transfer solid carefully - Record weight Prep->Weigh Transfer 3. Transfer to Vessel - Use powder funnel - Add solvent to rinse boat/funnel - Seal reaction vessel Weigh->Transfer Cleanup 4. Cleanup & Disposal - Decontaminate surfaces - Dispose of contaminated PPE/materials - Wash hands Transfer->Cleanup

Caption: Step-by-step safe handling workflow.

Step 1: Preparation

  • Verify that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • Don all required PPE as detailed in Table 3.

  • Gather all necessary equipment (spatulas, weigh boats, reaction vessel, solvents).

  • Ensure a chemical spill kit is accessible.

  • Place a plastic-backed absorbent liner on the fume hood work surface to contain any minor spills.

Step 2: Weighing

  • Perform all weighing operations inside the fume hood to contain any airborne powder.

  • Use an anti-static weigh boat or paper.

  • Carefully transfer the desired amount of solid from the stock bottle to the weigh boat using a clean spatula. Avoid creating dust.

  • Close the stock bottle immediately after transfer.

Step 3: Transfer to Reaction Vessel

  • Place the reaction vessel securely in the fume hood.

  • Use a powder funnel to guide the solid into the vessel, minimizing the chance of spillage.

  • Rinse the weigh boat and funnel with a small amount of the reaction solvent to ensure a complete quantitative transfer.

  • Seal the reaction vessel.

Step 4: Cleanup

  • Carefully wipe down the spatula, balance, and any other contaminated surfaces with a solvent-dampened towel.

  • Dispose of the weigh boat, absorbent liner, and outer gloves into a designated solid hazardous waste container.[6]

  • Remove remaining PPE.

  • Wash hands thoroughly with soap and water.[7]

Emergency Procedures

In the event of an accidental exposure or release, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][13]

  • Minor Spill (in fume hood): Wearing appropriate PPE, cover the spill with a chemical absorbent. Sweep up the material, place it in a sealed container, and label it for hazardous waste disposal.[7]

  • Major Spill: Evacuate the immediate area and alert laboratory personnel. Prevent entry and contact the institution's emergency response team.[10]

Storage and Disposal

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][13]

  • Keep away from incompatible materials such as strong oxidizing agents.[9]

  • The storage area should be clearly labeled.

Disposal:

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the chemical and any contaminated materials (gloves, paper towels, etc.) in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[6][7]

Reactivity and Synthetic Considerations

For the intended audience, understanding the compound's reactivity is key to its safe use in experiments. The 1,6-naphthyridine core is a known pharmacophore, and the halogen substituents are versatile synthetic handles.[1][14]

  • Cross-Coupling Reactions: The bromo and chloro groups are amenable to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). These reactions often require heat, bases, and catalysts, which can increase the overall hazard of the experiment. A thorough risk assessment of all reagents is required.

  • Thermal Stability: While stable under normal conditions, avoid excessive heat. Thermal decomposition can lead to the release of hazardous gases like HBr, HCl, and NOx.[9]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[9]

By understanding these principles, researchers can design experiments that are not only scientifically sound but also inherently safer.

References

  • CAS RN 1384080-06-1 | this compound | MFCD28129103. (n.d.). Hoffman Fine Chemicals.
  • MSDS of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine. (2010, November 16). Capot Chemical.
  • Safety Data Sheet for 3-Bromo-5-chloro-1,8-naphthyridine. (2024, November 1). Aaron Chemicals.
  • 3-Bromo-1-chloro-5,5-dimethylhydantoin. (n.d.). PubChem.
  • Synthesis of Novel Benzo[b][3][4]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023, February 9). MDPI.
  • Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • SAFETY DATA SHEET BROMICIDE® GRANULES (US). (n.d.). AWS.
  • 1-Bromo-3-chloro-5,5-dimethylhydantoin. (n.d.). PubChem.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). PMC.
  • Biological Activity of Naturally Derived Naphthyridines. (n.d.). PMC - PubMed Central.
  • 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. (n.d.). NIH.
  • Novel Coumarin Derivatives with Expected Biological Activity. (n.d.). MDPI.

Sources

An In-depth Technical Guide to 3-Bromo-7-chloro-1,6-naphthyridine: Sourcing, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 3-Bromo-7-chloro-1,6-naphthyridine, a key heterocyclic building block for researchers in drug discovery and materials science. The document details reliable sourcing strategies, presents a representative laboratory-scale synthetic protocol, and explores the compound's significant applications, particularly in the development of kinase inhibitors. This guide is intended to serve as a critical resource for scientists and development professionals, offering both practical procurement information and in-depth scientific context to facilitate its effective use in research and development.

Introduction: A Privileged Scaffold in Modern Chemistry

The 1,6-naphthyridine core is a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets.[1] This structural motif is a nitrogen-containing heterocyclic system that serves as a versatile foundation for the synthesis of a wide array of biologically active compounds.

Chemical Identity and Properties

This compound is a disubstituted naphthyridine featuring bromine and chlorine atoms at key positions. These halogens are not merely passive substituents; they are critical functional handles that enable a diverse range of subsequent chemical modifications, primarily through metal-catalyzed cross-coupling reactions. This strategic halogenation allows for the precise and controlled introduction of various molecular fragments, making it an invaluable intermediate in synthetic chemistry.

PropertyValueSource
Chemical Name This compound-
CAS Number 1384080-06-1[2][3]
Molecular Formula C₈H₄BrClN₂[4]
Molecular Weight 243.49 g/mol [4]
Appearance Typically an off-white to yellow solidSupplier Data
Canonical SMILES C1=C(C=C2C(=N1)C=C(N=C2)Br)Cl-
Significance in Medicinal Chemistry

The 1,6-naphthyridine framework is a cornerstone in the design of targeted therapeutics. Its rigid, planar structure and the specific arrangement of its nitrogen atoms allow for precise interactions with the active sites of enzymes, particularly kinases.[5][6] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, derivatives of the 1,6-naphthyridine scaffold are actively investigated as inhibitors for a range of kinases, including c-Met and Cyclin-Dependent Kinase 5 (CDK5).[7][8][9] The bromine and chlorine atoms on the core of this compound serve as orthogonal synthetic vectors for building structure-activity relationships (SAR) in drug discovery campaigns.

Commercial Sourcing and Procurement

For many research organizations, direct purchase of this compound is the most efficient route. The compound is available from a number of specialized chemical suppliers.

Selecting a Reputable Supplier

When sourcing this intermediate, it is crucial to partner with suppliers who provide comprehensive analytical documentation. A Certificate of Analysis (CoA) is mandatory and should confirm the compound's identity and purity via methods such as ¹H NMR and HPLC. A Safety Data Sheet (SDS) must also be readily available.

Comparative Table of Commercial Suppliers

The following table lists several known suppliers of this compound. Researchers should always verify stock and request a quotation directly from the supplier, as availability and pricing are subject to change.

SupplierCAS NumberExample Product NumberNotes
Parchem 1384080-06-1-A supplier of specialty chemicals.[2]
AstaTech (via Fisher Sci.) 1384080-06-1AT22563Available in research quantities.
Hoffman Fine Chemicals 1384080-06-1-Provides laboratory-scale quantities and can provide an MSDS upon request.[4]
ChemicalBook 1384080-06-1-An online chemical database that lists multiple suppliers.[3]
Sigma-Aldrich 1384080-06-1-Lists the compound, confirming its commercial availability.

Laboratory Synthesis Strategy

While commercially available, an in-house synthesis may be required for large quantities or for the generation of analogues. The synthesis of the 1,6-naphthyridine core typically involves the construction of the fused pyridine rings from substituted pyridine or amine precursors.

Retrosynthetic Rationale

A common and effective strategy for constructing the 1,6-naphthyridine skeleton is through a condensation and cyclization reaction, such as the Friedländer annulation or a related acid-catalyzed cyclization. The causality behind this choice is that these reactions are robust and allow for the convergent assembly of complex heterocyclic systems from simpler, more readily available starting materials. The specific placement of bromo and chloro substituents is achieved by using appropriately halogenated precursors.

Representative Synthetic Protocol

The following protocol is an illustrative, multi-step synthesis based on established chemical principles for constructing substituted naphthyridine cores. Note: This is a representative workflow and may require optimization. All steps should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of a Halogenated Pyridine Precursor

  • Start with a commercially available aminopyridine. For this synthesis, a suitable starting material would be 4-amino-2,6-dichloropyridine.

  • Perform a Sandmeyer reaction to replace the amino group with a bromine atom, yielding 2,6-dichloro-4-bromopyridine. This is a classic transformation that provides a reliable method for introducing bromine onto an aromatic ring.

Step 2: Introduction of a Carbon Synthon via Cross-Coupling

  • React the 2,6-dichloro-4-bromopyridine with a suitable coupling partner, such as ethyl vinyl ether, under palladium catalysis (e.g., Suzuki or Stille coupling). This step introduces a two-carbon unit that is essential for forming the second ring of the naphthyridine core.

  • Acidic workup of the resulting enol ether yields the corresponding acetaldehyde derivative.

Step 3: Condensation and Cyclization to form the Naphthyridine Core

  • Condense the acetaldehyde derivative with a suitable enamine or ammonia source under acidic conditions (e.g., using polyphosphoric acid (PPA)).[10]

  • The acidic conditions promote an intramolecular cyclization followed by dehydration (aromatization) to form the 7-chloro-3-bromo-1,6-naphthyridine ring system. The high temperature and dehydrating nature of PPA are critical for driving the reaction to completion.

Synthetic Workflow Diagram

G A Substituted Aminopyridine B Sandmeyer Reaction (NaNO₂, HBr) A->B C Halogenated Pyridine B->C D Palladium-Catalyzed Cross-Coupling (e.g., with Ethyl Vinyl Ether) C->D E Acetaldehyde Derivative D->E F Acid-Catalyzed Condensation & Cyclization (e.g., PPA) E->F G This compound F->G

Caption: A generalized workflow for the synthesis of the target compound.

Purification and Characterization

The final product must be purified, typically using column chromatography on silica gel. The identity and purity of the compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern (characteristic of bromine and chlorine).

  • HPLC: To determine the purity, which should typically be >95% for use in further reactions.

Key Applications in Research and Development

The primary value of this compound lies in its utility as a versatile building block for creating more complex molecules with potential therapeutic applications.

A Scaffold for Kinase Inhibitors

The 1,6-naphthyridine scaffold is a proven pharmacophore for kinase inhibitors.[5][6] The bromine at the C3 position and the chlorine at the C7 position can be selectively addressed using orthogonal cross-coupling reactions. For instance, the more reactive bromine can be targeted with a Suzuki coupling, while the chlorine might be displaced via a Buchwald-Hartwig amination. This allows for the systematic exploration of chemical space around the core, a process central to optimizing drug candidates.

A notable example is the development of CDK5 inhibitors based on the 1,6-naphthyridine scaffold for treating kidney diseases.[7][8] In such a context, this compound would be an ideal starting point to synthesize a library of compounds for screening.

Illustrative Kinase Inhibition Pathway

The diagram below illustrates the mechanism of a Type I kinase inhibitor, a class of drugs to which many naphthyridine derivatives belong. These inhibitors compete with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrate proteins and blocking the signaling cascade.

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by Naphthyridine Derivative ATP ATP Kinase Kinase Active Site ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Signal Downstream Signaling PhosphoSubstrate->Signal Inhibitor 1,6-Naphthyridine Inhibitor InactiveKinase Kinase Active Site Inhibitor->InactiveKinase Competitively Binds Blocked SIGNALING BLOCKED InactiveKinase->Blocked

Caption: Mechanism of competitive ATP-binding kinase inhibition.

Safety, Handling, and Storage

Hazard Identification

While a specific, comprehensive SDS for this compound is not universally published, data from structurally analogous halo-naphthyridines suggest the following potential hazards:[11]

  • H302: Harmful if swallowed (Acute toxicity, oral, Category 4).

  • H315: Causes skin irritation (Category 2).

  • H319: Causes serious eye irritation (Category 2A).

  • H335: May cause respiratory irritation (STOT SE, Category 3).

It is imperative to obtain and consult the supplier-specific Safety Data Sheet (SDS) before handling this compound. [4]

Recommended Handling Procedures
  • Handle only in a chemical fume hood.

  • Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Avoid formation of dust and aerosols.

  • Wash hands thoroughly after handling.

Storage and Stability
  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

Conclusion

This compound is a high-value chemical intermediate with significant potential in drug discovery and materials science. Its commercial availability from reputable suppliers provides a straightforward procurement path for most research applications. For larger-scale needs, established synthetic methodologies for the 1,6-naphthyridine core can be adapted for its production. The true power of this molecule lies in the synthetic versatility afforded by its halogen substituents, which enables researchers to rapidly generate diverse libraries of novel compounds, particularly in the pursuit of potent and selective kinase inhibitors. Proper handling and adherence to safety protocols are essential when working with this and all related chemical compounds.

References

  • Malojcic, G., Daniels, M. H., Williams, B. D., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters.
  • PubMed Central. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases.
  • Wang, Y., Xu, Z. L., Ai, J., et al. (2012). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][4][7]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry.
  • RSC Publishing. (2012). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1 H -imidazo[4,5- h ][4][7]naphthyridin-2(3H)-one-based c-Met kinase inhibitors.
  • PubMed. (2020). Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. European Journal of Medicinal Chemistry.
  • Hoffman Fine Chemicals. (n.d.). This compound.
  • MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules.
  • ResearchGate. (2023). Applications of naphthyridines in catalysis, medicinal chemistry, and materials science.
  • R Discovery. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
  • Google Patents. (n.d.). CN110964011B - Synthetic method of 8-chloro-1, 7-naphthyridine-3-formaldehyde.
  • Capot Chemical. (2010). MSDS of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine.
  • Aaron Chemicals. (2024). Safety Data Sheet for 3-Bromo-5-chloro-1,8-naphthyridine.
  • MDPI. (2023). Synthesis of Novel Benzo[b][4][7]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules.
  • Chemical Review and Letters. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives.
  • Rajendran, S. P., & Manonmani, M. (2009). Synthesis of 6-chloro-7-phenyldibenzo[b,h][4][7]naphthyridines. ResearchGate.
  • Islamic Azad University. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives.

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A Comprehensive Technical Guide to 3-Bromo-7-chloro-1,6-naphthyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Heterocyclic Building Block

3-Bromo-7-chloro-1,6-naphthyridine is a halogenated heterocyclic compound that has emerged as a valuable building block in the field of medicinal chemistry. Its unique structural features, characterized by the presence of two reactive sites—a bromine and a chlorine atom on the naphthyridine core—make it a versatile precursor for the synthesis of a diverse array of complex molecules. The 1,6-naphthyridine scaffold itself is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including potential applications as kinase inhibitors in oncology and as antibacterial agents. This guide provides an in-depth technical overview of this compound, covering its procurement, synthesis, quality control, and applications, to empower researchers in their drug discovery and development endeavors.

Sourcing and Procurement: Identifying Reliable Suppliers

The consistent quality and timely availability of starting materials are paramount in research and development. Several chemical suppliers offer this compound (CAS No. 1384080-06-1). When selecting a supplier, it is crucial to consider not only the price but also the purity of the compound, the availability of detailed analytical data (such as a Certificate of Analysis), and the supplier's reputation for quality and reliability.

Below is a comparative table of some of the key suppliers:

SupplierWebsiteAvailable QuantitiesPurityNotes
ParchemBulk and R&D quantities[1]Typically >97%A well-established supplier of specialty chemicals.[1]
ChemicalBookGram to kilogram scaleVaries by supplierA platform that connects buyers with multiple suppliers; it is advisable to vet individual suppliers.[2]
Hoffman Fine ChemicalsMilligram to gram scaleHigh purity for researchSpecializes in fine chemicals for research and development.[3]
AlchimicaMilligram to gram scale[4]Not specifiedA European-based supplier of chemicals for laboratory use.[4]

It is strongly recommended to request a Certificate of Analysis (CoA) from the supplier before purchase. The CoA should provide detailed information on the compound's identity, purity (typically determined by HPLC), and spectral data (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Synthetic Strategies: A Plausible Route to this compound

A potential synthetic pathway could involve a multi-step sequence starting from a substituted aminopyridine. For instance, a diazotization reaction on a diaminopyridine precursor, followed by Sandmeyer reactions, could be employed to introduce the bromo and chloro substituents. The cyclization to form the second pyridine ring can often be achieved through reactions like the Skraup or Friedländer synthesis.

Hypothetical Synthesis Workflow:

Caption: A plausible synthetic workflow for this compound.

Quality Control and Analytical Validation: Ensuring Purity and Identity

Rigorous analytical testing is essential to confirm the identity and purity of this compound before its use in any experimental work. The following are key analytical techniques and representative protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation. The aromatic region of the ¹H NMR spectrum will be characteristic of the disubstituted naphthyridine ring system.

Expected ¹H NMR Spectral Features: The spectrum should exhibit distinct signals in the aromatic region, with chemical shifts and coupling constants consistent with the substitution pattern.

Expected ¹³C NMR Spectral Features: The spectrum will show eight distinct carbon signals, with the chemical shifts of the carbons directly attached to the nitrogen, bromine, and chlorine atoms being particularly informative.

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

HPLC is the primary method for determining the purity of the compound. A well-developed HPLC method should provide a sharp, symmetrical peak for the main component, with any impurities being well-resolved. Mass spectrometry is used to confirm the molecular weight of the compound.

Typical HPLC-MS Method:

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm), coupled with a mass spectrometer.

  • Expected Mass Spectrum: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at approximately m/z 243.9 and 245.9, reflecting the isotopic distribution of bromine and chlorine.

Workflow for Incoming Material Qualification:

Caption: A typical workflow for the quality control of incoming this compound.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of two distinct halogen atoms on the 1,6-naphthyridine core makes this compound a highly versatile intermediate for the synthesis of more complex molecules through various cross-coupling reactions. The bromine and chlorine atoms can be selectively functionalized, allowing for the introduction of a wide range of substituents.

Key Reactions and Transformations:

  • Suzuki Coupling: The bromo substituent is particularly amenable to Suzuki coupling reactions, enabling the formation of carbon-carbon bonds and the introduction of aryl or heteroaryl moieties.

  • Buchwald-Hartwig Amination: Both the bromo and chloro substituents can undergo Buchwald-Hartwig amination, allowing for the facile introduction of various amine groups.

  • Nucleophilic Aromatic Substitution (SNA_r): The chloro group can be displaced by nucleophiles, providing another avenue for derivatization.

Role in Kinase Inhibitor Synthesis:

The 1,6-naphthyridine scaffold is a known "hinge-binding" motif in many kinase inhibitors. The ability to introduce diverse substituents at the 3- and 7-positions of this compound allows for the fine-tuning of the molecule's interaction with the kinase active site, leading to the development of potent and selective inhibitors. For example, derivatives of naphthyridinone have been explored as potent inhibitors of PKMYT1, a crucial regulator of the cell cycle, with potential applications in cancer therapy.[5] Furthermore, 2,7-naphthyridinone derivatives have been investigated as inhibitors of c-Kit and VEGFR-2 kinases.[6]

Logical Flow of Application in Drug Discovery:

Drug_Discovery_Application Start This compound Reaction1 Suzuki Coupling (at C3-Br) Start->Reaction1:f0 Reaction2 Buchwald-Hartwig Amination (at C7-Cl) Start->Reaction2:f0 Intermediate Disubstituted 1,6-Naphthyridine (Diverse Library) Reaction1:f1->Intermediate Reaction2:f1->Intermediate Screening Biological Screening (e.g., Kinase Assays) Intermediate->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: The application of this compound in a typical drug discovery workflow.

Conclusion

This compound stands out as a pivotal building block for the synthesis of novel bioactive compounds. Its well-defined reactive sites offer a gateway to a vast chemical space, enabling the generation of diverse molecular libraries for high-throughput screening. A thorough understanding of its sourcing, synthesis, and analytical characterization is fundamental for any research program that utilizes this versatile intermediate. By adhering to stringent quality control measures and leveraging its synthetic potential, researchers can effectively harness the power of this compound to accelerate the discovery and development of next-generation therapeutics.

References

  • Hoffman Fine Chemicals. CAS RN 1384080-06-1 | this compound | MFCD28129103. [Link]
  • Alchimica. This compound (1 x 100 mg). [Link]
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  • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Chemical Review and Letters. [Link]
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Organic & Biomolecular Chemistry. [Link]
  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
  • Synthesis of 7-substituted 3-aryl-1,6-naphthyridin-2-amines and 7-substituted 3-aryl-1,6-naphthyridin-2(1H )-ones via diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermedi
  • (PDF) Synthesis of 6-chloro-7-phenyldibenzo[b,h][7][8]naphthyridines.
  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed. [Link]
  • Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. PMC. [Link]
  • Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants.
  • N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH. [Link]
  • Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Deriv
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]
  • 3-(Bromoacetyl)

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The 1,6-Naphthyridine Core: A Comprehensive Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,6-naphthyridine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of the 1,6-naphthyridine core. It delves into the seminal synthetic methodologies, from classical name reactions to modern catalytic systems, offering detailed experimental protocols and a critical analysis of their advantages and limitations. Furthermore, this guide explores the journey of 1,6-naphthyridine derivatives from academic curiosities to clinically relevant molecules, with a focus on their application as potent kinase and poly(ADP-ribose) polymerase (PARP) inhibitors. Through a blend of historical context, mechanistic insights, and practical guidance, this document serves as an essential resource for researchers engaged in the design and synthesis of novel 1,6-naphthyridine-based compounds.

Introduction: The Dawn of a Privileged Scaffold

Naphthyridines, also known as diazanaphthalenes, are a class of bicyclic heterocyclic compounds composed of two fused pyridine rings. The arrangement of the two nitrogen atoms within the bicyclic system gives rise to six possible isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[1][2] The first naphthyridine derivative was synthesized by Reissert in 1893, but it was not until 1958 that the synthesis of the parent 1,6-naphthyridine was accomplished, completing the family of unsubstituted naphthyridines.[3]

The 1,6-naphthyridine core, with its unique electronic distribution and hydrogen bonding capabilities, has emerged as a "privileged scaffold" in drug discovery. This term, coined by Evans in the late 1980s, refers to molecular frameworks that are able to provide ligands for more than one type of receptor or enzyme target by making specific structural modifications.[4] Indeed, derivatives of 1,6-naphthyridine have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[5][6] This guide will trace the historical arc of this important heterocyclic system, from its initial discovery to its current status as a cornerstone in the development of targeted therapeutics.

The Genesis of 1,6-Naphthyridine: Early Synthetic Endeavors

The mid-20th century marked the beginning of a systematic exploration of the synthesis of various naphthyridine isomers. The initial approaches were often extensions of well-established methods for quinoline synthesis, most notably the Skraup reaction.

The First Synthesis: Ikekawa's Breakthrough (1958)
The Skraup Reaction: A Classical but Challenging Approach

The Skraup reaction, a cornerstone of quinoline synthesis, was one of the earliest methods adapted for the preparation of naphthyridines.[5] This reaction typically involves the treatment of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. The harsh, often violently exothermic conditions and the use of strong acids, however, presented significant challenges, frequently leading to low yields and the formation of tarry by-products.[5]

Despite its drawbacks, modifications of the Skraup reaction were instrumental in the early synthesis of substituted 1,6-naphthyridines. The general mechanism involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aminopyridine, cyclization, and finally, oxidation to the aromatic naphthyridine.

Representative Experimental Protocol: Skraup Synthesis of a Substituted 1,6-Naphthyridine

  • Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to 4-aminopyridine while cooling in an ice bath.

  • Step 2: Addition of Reagents. To this mixture, add glycerol followed by an oxidizing agent, such as arsenic acid or nitrobenzene.

  • Step 3: Heating. Gently heat the mixture. The reaction is often exothermic and may begin to reflux without external heating. Once the initial vigorous reaction subsides, continue to heat the mixture at 140-150°C for several hours.

  • Step 4: Work-up. After cooling, pour the reaction mixture onto crushed ice and carefully neutralize with a concentrated base solution (e.g., sodium hydroxide).

  • Step 5: Extraction and Purification. Extract the product with a suitable organic solvent (e.g., chloroform). Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Note: This is a generalized protocol. Specific conditions and safety precautions must be carefully considered for each individual reaction.

The Evolution of Synthetic Strategies: Towards Milder and More Efficient Methods

The inherent limitations of the Skraup reaction spurred the development of more versatile and higher-yielding synthetic routes to the 1,6-naphthyridine core. These advancements were driven by the growing interest in the medicinal applications of this scaffold, which demanded more efficient ways to synthesize a diverse range of derivatives for structure-activity relationship (SAR) studies.

The Friedländer Annulation: A Versatile Condensation Approach

The Friedländer synthesis offers a milder and more convergent alternative to the Skraup reaction. This method involves the condensation of a 4-aminonicotinaldehyde or a related derivative with a compound containing an α-methylene group, such as a ketone or an ester. The reaction is typically catalyzed by an acid or a base and proceeds through a condensation followed by a cyclodehydration to form the 1,6-naphthyridine ring system.[9]

Key Advantages of the Friedländer Synthesis:

  • Milder Reaction Conditions: Avoids the use of strong, corrosive acids and high temperatures.

  • Greater Substrate Scope: Allows for the introduction of a wider variety of substituents on the newly formed ring.

  • Improved Regiocontrol: The regiochemical outcome is generally more predictable compared to the Skraup reaction.

Experimental Protocol: Friedländer Synthesis of a Substituted 1,6-Naphthyridine

  • Step 1: Reactant Mixture. In a suitable solvent such as ethanol or dimethylformamide, dissolve the 4-aminonicotinaldehyde and the active methylene compound.

  • Step 2: Catalyst Addition. Add a catalytic amount of a base (e.g., piperidine, potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).

  • Step 3: Reaction. Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Step 4: Isolation. Upon completion, cool the reaction mixture and isolate the product by filtration or by removing the solvent under reduced pressure followed by purification.

Diagram: Generalized Friedländer Synthesis of 1,6-Naphthyridines

Friedlander_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 4-aminonicotinaldehyde 4-Aminonicotinaldehyde Condensation Condensation 4-aminonicotinaldehyde->Condensation + ActiveMethylene Active Methylene Compound (e.g., Ketone) ActiveMethylene->Condensation Cyclodehydration Cyclodehydration Condensation->Cyclodehydration Intermediate Naphthyridine Substituted 1,6-Naphthyridine Cyclodehydration->Naphthyridine

Caption: The Friedländer synthesis of 1,6-naphthyridines.

Modern Synthetic Innovations

The quest for even greater efficiency, milder conditions, and broader functional group tolerance has led to the development of several modern synthetic methodologies for the 1,6-naphthyridine core.

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a powerful tool for the rapid synthesis of complex heterocyclic libraries.[10] Several one-pot MCRs have been developed for the synthesis of highly substituted 1,6-naphthyridines, often proceeding with high atom economy and in environmentally benign solvents like water.[11][12]

A recent and innovative approach involves the use of 1,6-naphthyridine-5,7-ditriflates as versatile intermediates. These bench-stable but highly reactive compounds can be engaged in one-pot difunctionalization reactions, allowing for the rapid and diverse substitution at the C5 and C7 positions. This method provides access to a wide range of drug-like molecules that would be difficult to prepare using traditional methods.[13]

The Rise of 1,6-Naphthyridines in Medicinal Chemistry

The synthetic accessibility of the 1,6-naphthyridine scaffold has fueled its exploration in medicinal chemistry, leading to the discovery of numerous compounds with significant therapeutic potential.

Kinase Inhibitors: Targeting the Engines of Cell Growth

Protein kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The 1,6-naphthyridine core has proven to be an excellent scaffold for the design of potent and selective kinase inhibitors.

A notable example is the development of AXL kinase inhibitors. Starting from a dual MET/AXL-targeted lead, researchers have optimized a series of 1,6-naphthyridinone derivatives to achieve high potency and selectivity for AXL, a receptor tyrosine kinase implicated in cancer progression and drug resistance.[14][15] Similarly, extensive structure-activity relationship (SAR) studies on quinazoline-based 1,6-naphthyridinones have led to the identification of potent MET kinase inhibitors with promising antitumor efficacy.[16] The SAR studies of 1H-imidazo[4,5-h][11][14]naphthyridin-2(3H)-ones as c-Met kinase inhibitors have also been reported.[17][18]

Diagram: General Structure-Activity Relationships for 1,6-Naphthyridine Kinase Inhibitors

Caption: Key positions for substitution on the 1,6-naphthyridine core for kinase inhibition.

PARP Inhibitors: A New Frontier in Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair. Inhibitors of PARP have shown significant promise in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. The 1,6-naphthyridine scaffold has been successfully employed in the design of potent PARP inhibitors. For example, 1,3,4,5-tetrahydro-benzo[c][11][14]-naphthyridin-6-ones have been identified as a potent class of PARP-1 inhibitors.[19] The development of these compounds has involved careful optimization to enhance aqueous solubility and formulate them for intravenous administration, highlighting the importance of physicochemical properties in drug design.[20]

Challenges and Future Directions

Despite the significant progress in the synthesis and application of 1,6-naphthyridines, challenges remain. The development of highly regioselective and stereoselective synthetic methods for complex derivatives is an ongoing area of research. Furthermore, a deeper understanding of the structure-activity relationships for different biological targets will continue to drive the design of next-generation 1,6-naphthyridine-based therapeutics with improved efficacy and safety profiles.

The versatility of the 1,6-naphthyridine core suggests that its applications are far from exhausted. Future research will likely explore its potential in other therapeutic areas, as well as in the development of novel functional materials, such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Conclusion

From its first synthesis in 1958, the 1,6-naphthyridine core has evolved from a chemical curiosity into a cornerstone of modern medicinal chemistry. The journey has been marked by the transition from harsh classical syntheses to elegant and efficient modern methodologies. This has enabled the exploration of a vast chemical space, leading to the discovery of potent and selective inhibitors of key biological targets. As our understanding of disease biology deepens and synthetic methods continue to advance, the 1,6-naphthyridine scaffold is poised to remain a source of innovative therapeutics and functional molecules for years to come.

References

  • Zhuo, L., Wu, F., Wang, M., Xu, H., Yang, F., Tian, Y., Zhao, X., Ming, Z., Zhu, X., Hao, G., & Huang, W. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 265, 116090. [Link]
  • Zhuo, L., Wu, F., Wang, M., Xu, H., Yang, F., Tian, Y., Zhao, X., Ming, Z., Zhu, X., Hao, G., & Huang, W. (2020). Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 208, 112785. [Link]
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  • ResearchGate. (n.d.). Structure–activity relationship (SAR) and docking studies of 1H-imidazo[4,5-h][11][14]-naphthyridin-2(3H)-ones (325) as c-Met kinase inhibitors. [Link]
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  • Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 8(5), 1069-1079. [Link]
  • Zhuo, L., Wu, F., Wang, M., Xu, H., Yang, F., Tian, Y., Zhao, X., Ming, Z., Zhu, X., Hao, G., & Huang, W. (2023). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 265, 116090. [Link]
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  • Karche, N. P., Roy, T., Khairatkar-Joshi, N., Shinde, D. B., Kamal, A., & Shirsath, V. S. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly (ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & medicinal chemistry, 28(24), 115819. [Link]
  • Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1, 6-Naphthyridin-2 (1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]
  • Wang, Y., Xu, Z. L., Ai, J., Peng, X., Lin, J. P., Ji, Y. C., ... & Long, Y. Q. (2013). Investigation on the 1, 6-naphthyridine motif: discovery and SAR study of 1H-imidazo [4, 5-h][11][14] naphthyridin-2 (3H)-one-based c-Met kinase inhibitors. Organic & biomolecular chemistry, 11(9), 1545-1562. [Link]
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The Strategic Importance of Dihalogenated Naphthyridines: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Naphthyridine Scaffold and the Transformative Role of Dihalogenation

The naphthyridine nucleus, a heterocyclic system composed of two fused pyridine rings, represents a privileged scaffold in medicinal chemistry and materials science.[1][2][3][4] Its inherent biological activity and versatile electronic properties have led to the development of numerous derivatives with a wide spectrum of applications, including anticancer, antimicrobial, and anti-inflammatory agents.[5][6][7][8][9] Furthermore, their unique photophysical characteristics make them promising candidates for organic light-emitting diodes (OLEDs) and other electronic devices.[10][11]

The introduction of two halogen atoms onto the naphthyridine core, creating dihalogenated naphthyridines, significantly enhances the synthetic versatility and therapeutic potential of this scaffold. Halogenation provides key reactive handles for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.[12] This guide provides an in-depth exploration of the synthesis, reactivity, and applications of dihalogenated naphthyridines, offering researchers a comprehensive resource for leveraging these powerful building blocks in their own investigations.

Part 1: Synthetic Strategies for Dihalogenated Naphthyridines

The regioselective synthesis of dihalogenated naphthyridines is a critical first step in their utilization. The choice of halogenation agent and reaction conditions dictates the position of the halogens, which in turn influences the subsequent reactivity and biological activity of the molecule.

Regioselective Halogenation of Naphthyridine Cores

Direct halogenation of the naphthyridine ring system can be achieved using various reagents. The inherent electronic properties of the naphthyridine isomer, along with the presence of directing groups, play a crucial role in determining the regiochemical outcome of the reaction.[13] For instance, the conversion of naphthyridinones to their corresponding halo-naphthyridines is a frequently employed strategy, where the carbonyl group is transformed into a leaving group, typically a halide, through reaction with phosphoryl halides or phosphorus pentahalides.

A critical aspect of this process is achieving high regioselectivity. The use of directing groups can steer the halogenation to specific positions on the naphthyridine ring, providing a powerful tool for synthetic chemists.[13] For example, the metalation of a brominated naphthyridine derivative can proceed with high regioselectivity, allowing for the introduction of a second functional group at a defined position.[14][15]

Experimental Protocol: Synthesis of 2,6-dichloro-1,5-naphthyridine

This protocol outlines a representative procedure for the synthesis of a dihalogenated naphthyridine.

Materials:

  • 1,5-naphthyridine-2,6-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene

  • Ice bath

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,5-naphthyridine-2,6-dione in toluene.

  • Carefully add phosphorus oxychloride (POCl₃) to the suspension, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain 2,6-dichloro-1,5-naphthyridine.

Part 2: The Power of Cross-Coupling Reactions

Dihalogenated naphthyridines are invaluable precursors for a wide array of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are the cornerstone of modern organic synthesis and are essential for the construction of complex drug candidates and functional materials.[16]

Palladium- and Cobalt-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions, are widely used to functionalize dihalogenated naphthyridines.[17][18] The choice of catalyst, ligand, and reaction conditions can influence the regioselectivity of the reaction, allowing for the selective functionalization of one halogen over the other.[19]

More recently, cobalt-catalyzed cross-coupling reactions have emerged as a powerful alternative, often displaying a broader reaction scope and proving particularly useful for the functionalization of electron-deficient N-heterocycles like naphthyridines.[20] These reactions can be used to introduce a variety of alkyl and aryl groups onto the naphthyridine core.

Cross_Coupling_Workflow

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a Dichloronaphthyridine

This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Dichloronaphthyridine derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Nitrogen or Argon atmosphere

  • Stirring hotplate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the dichloronaphthyridine derivative, arylboronic acid (1.1 equivalents), palladium catalyst (e.g., 5 mol%), and base (2-3 equivalents).

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the desired mono- or diarylated naphthyridine.

Part 3: Applications in Medicinal Chemistry

The functionalized naphthyridine derivatives obtained from dihalogenated precursors exhibit a remarkable range of biological activities, making them highly valuable in drug discovery.[1][8][21]

Kinase Inhibitors

Many naphthyridine derivatives have been identified as potent inhibitors of various protein kinases, which are key targets in cancer therapy and other diseases.[22][23][24][25] The ability to systematically modify the naphthyridine core through cross-coupling reactions allows for the fine-tuning of inhibitor potency and selectivity. For example, substituted 1,6-naphthyridines have been developed as CDK5 inhibitors for the potential treatment of kidney diseases.[26]

Kinase_Inhibition_Pathway

Anticancer and Antimicrobial Agents

The naphthyridine scaffold is present in numerous compounds with potent anticancer and antimicrobial activities.[5][6][7][9] For instance, certain 1,8-naphthyridine derivatives have shown significant cytotoxicity against various cancer cell lines.[6] The introduction of halogens can enhance the antimicrobial activity of naphthyridine derivatives, with brominated compounds showing increased potency against resistant bacterial strains.[7]

Table 1: Biological Activities of Selected Naphthyridine Derivatives

Naphthyridine IsomerSubstitution PatternBiological ActivityReference
1,8-Naphthyridine3-Carbonitrile analoguesAnti-mycobacterial[5]
1,7-Naphthyridine6,8-DisubstitutedPDE4D inhibitors (anti-asthma)[17]
2,6-NaphthyridineVariously substitutedProtein Kinase C inhibitors[24]
1,5-NaphthyridineCanthin-6-one derivativesAntibacterial and antifungal[27]

Part 4: Applications in Materials Science

The unique electronic and photophysical properties of naphthyridines make them attractive building blocks for advanced materials.[10][28] Dihalogenated naphthyridines serve as key intermediates in the synthesis of these functional materials.

Organic Light-Emitting Diodes (OLEDs)

Naphthyridine derivatives are being investigated for their use as emitters and electron-transport materials in OLEDs.[11][29] The introduction of different substituents via cross-coupling reactions allows for the tuning of their emission color and efficiency.[11] Some naphthyridine-based materials have shown high glass-transition and decomposition temperatures, which are crucial for the stability and longevity of OLED devices.[11]

Organic Semiconductors

The planar structure and tunable electronic properties of naphthyridine derivatives make them suitable for applications in organic field-effect transistors (OFETs).[30][31] For example, 1,5-naphthyridine-2,6-dione-based molecules have been synthesized and characterized as n-type small molecules for use in organic electronics.[30]

Conclusion

Dihalogenated naphthyridines are exceptionally valuable and versatile building blocks in modern chemical research. Their synthesis, particularly through regioselective halogenation, provides a gateway to a vast chemical space through a variety of cross-coupling reactions. The resulting functionalized naphthyridines have demonstrated significant potential in both medicinal chemistry, as potent therapeutic agents, and in materials science, as components of advanced electronic devices. This guide has provided a comprehensive overview of the synthesis, reactivity, and applications of these important compounds, with the aim of empowering researchers to further explore and exploit their remarkable properties.

References

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  • Various Authors. (n.d.). Applications of naphthyridines in catalysis, medicinal chemistry, and materials science.
  • Kim, J., et al. (2018). A novel n-type organic semiconductor comprising a 1,5-naphthyridine-2,6-dione unit. Dyes and Pigments, 158, 262-268. [Link]
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  • Indirapriyadharshini, V. K., et al. (2002). Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(8), 1535-1543. [Link]
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  • Wells, C. I., et al. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. Journal of Medicinal Chemistry, 66(6), 4085–4103. [Link]
  • Wang, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(43), 28833-28841. [Link]
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  • Various Authors. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Current Medicinal Chemistry. [Link]
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  • Various Authors. (n.d.). Fused naphthyridines with biological applications.
  • Various Authors. (n.d.). Novel naphthyridine-based compounds in small molecular non-doped OLEDs: Synthesis, properties and their versatile applications for organic light-emitting diodes.
  • Various Authors. (n.d.). High performance n-type organic field-effect transistors based on halogenated derivatives of naphthalene tetracarboxylic diimides.
  • Various Authors. (n.d.). Naphthyridine-based thermally activated delayed fluorescence emitters for multi-color organic light-emitting diodes with low efficiency roll-off.
  • Volyniuk, D., et al. (2023). Power Efficiency Enhancement of Organic Light-Emitting Diodes Due to the Favorable Horizontal Orientation of a Naphthyridine. ACS Applied Materials & Interfaces, 15(4), 5707-5717. [Link]

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An In-depth Technical Guide to the Electronic Properties of the 1,6-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of a Privileged Scaffold

Within the landscape of medicinal chemistry and materials science, certain molecular frameworks consistently emerge as foundations for breakthrough discoveries. The 1,6-naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, is a quintessential example of such a "privileged structure".[1] This scaffold is not merely a synthetic curiosity; it is a versatile and tunable platform that has given rise to a multitude of pharmacologically active agents with anticancer, anti-HIV, and antimicrobial properties, and has also been harnessed in the development of advanced organic luminescent materials.[2][3][4][5][6][7][8][9]

The remarkable utility of the 1,6-naphthyridine scaffold is intrinsically linked to its fundamental electronic properties. The precise arrangement of nitrogen atoms within the fused ring system imparts a unique electronic character that governs its reactivity, molecular interactions, and photophysical behavior. This guide provides an in-depth exploration of these electronic characteristics, offering researchers and drug development professionals a comprehensive understanding of the principles that make this scaffold a cornerstone of modern chemical science. We will dissect its aromaticity and electron distribution, explore the frontier molecular orbitals that dictate its optical and electrochemical behavior, and detail the experimental and computational methodologies used to characterize and modulate these properties for targeted applications.

Fundamental Electronic Architecture

Aromaticity and Electron Distribution: An Electron-Deficient Core

The 1,6-naphthyridine scaffold is a diazanaphthalene, a nitrogen-containing heterocyclic analog of naphthalene.[10] Its defining electronic feature is its aromaticity. The planar, bicyclic structure contains a continuous, conjugated system of p-orbitals. With eight carbons and two nitrogens, each contributing one electron to the π-system, the scaffold possesses 10 π-electrons, satisfying Hückel's rule for aromaticity (4n+2, where n=2).

A critical aspect of its electronic structure is the nature of the two nitrogen atoms. Both are sp² hybridized, and their lone pairs of electrons reside in sp² orbitals that lie in the plane of the rings. These lone pairs are orthogonal to the aromatic π-system and do not participate in it. This configuration is analogous to the nitrogen in pyridine and is a key differentiator from pyrrole-type nitrogens, where the lone pair is integral to the aromatic sextet.

The high electronegativity of the nitrogen atoms makes them potent electron-withdrawing centers within the π-system. This effect creates a polarized, electron-deficient aromatic core. This inherent electron deficiency is a cornerstone of the scaffold's properties:

  • Chemical Reactivity: It renders the ring less susceptible to electrophilic aromatic substitution compared to naphthalene and more reactive towards nucleophiles.

  • Intermolecular Interactions: The nitrogen atoms act as hydrogen bond acceptors, a crucial feature for molecular recognition and binding to biological targets like enzyme active sites.

  • Photophysical Properties: The electron-deficient nature profoundly influences the energy levels of the frontier molecular orbitals.

Caption: A streamlined workflow for the experimental characterization of 1,6-naphthyridine derivatives.

Computational Chemistry Workflow

Density Functional Theory (DFT) has become an indispensable tool for predicting and rationalizing the electronic properties of molecules. [11][12]It provides a theoretical framework to calculate molecular orbital energies, simulate spectra, and visualize electron density distributions. [13][14]

  • Causality: DFT calculations allow us to build a predictive model. Before embarking on a multi-step synthesis, we can computationally screen a library of virtual derivatives to identify candidates with the desired electronic properties (e.g., a specific HOMO-LUMO gap), thereby guiding experimental efforts.

Protocol: High-Level DFT Workflow

  • Structure Input: Build the 3D structure of the 1,6-naphthyridine derivative.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common functional and basis set for this purpose is B3LYP/6-31G(d). [13]3. Frequency Calculation: Confirm that the optimized structure is a true energy minimum by ensuring there are no imaginary frequencies.

  • Single-Point Energy Calculation: Using the optimized geometry, perform a more accurate single-point energy calculation with a larger basis set (e.g., 6-311++G(d,p)) to obtain precise molecular orbital energies (HOMO, LUMO). [14]5. Excited State Calculation (Optional): Use Time-Dependent DFT (TD-DFT) to simulate the UV-Vis absorption spectrum, which can then be compared directly with experimental data for validation. [15]

Modulating Electronic Properties for Targeted Applications

The true power of the 1,6-naphthyridine scaffold lies in its tunability. The insights gained from experimental and computational characterization provide a clear roadmap for modifying the core to achieve specific functions.

Structure-Property Relationships

The electronic impact of a substituent is highly dependent on both its intrinsic nature (donating vs. withdrawing) and its position on the scaffold.

Substituent TypePosition of SubstitutionEffect on Frontier OrbitalsImpact on Photophysical Properties
Electron-Donating Group (EDG) (e.g., -NH₂, -OR, -NR₂)C2, C4, C5, C7Raises HOMO energy significantly, smaller effect on LUMO.Red-shift (bathochromic shift) in absorption/emission; often increases fluorescence quantum yield. [5]
Electron-Withdrawing Group (EWG) (e.g., -CN, -NO₂, -CF₃)C3, C8Lowers LUMO energy significantly, smaller effect on LUMO.Red-shift in absorption/emission (by lowering LUMO); can quench fluorescence unless part of a D-A system.
Donor-Acceptor (D-A) System EDG and EWG on same scaffoldBoth raises HOMO and lowers LUMO.Significant red-shift ; promotes Intramolecular Charge Transfer (ICT), leading to large Stokes shifts and high sensitivity to solvent polarity.

graph "Structure_Property_Logic" {
rankdir=TB;
node [shape=ellipse, style=filled, fontcolor="#202124"];
edge [color="#5F6368"];

Scaffold [label="1,6-Naphthyridine\nCore", fillcolor="#F1F3F4"]; Modification [label="Add Substituents\n(EDG / EWG)", shape=box, fillcolor="#E8F0FE"]; Tuning [label="Tune Electronic\nProperties", shape=diamond, fillcolor="#E6F4EA"]; HOMO [label="HOMO/LUMO\nEnergy Levels", fillcolor="#FEF7E0"]; Gap [label="HOMO-LUMO\nGap (ΔE)", fillcolor="#FEF7E0"]; Application [label="Targeted Application", shape=box, fillcolor="#FCE8E6"]; Fluorophore [label="Fluorescent Probes\n(Materials Science)", fillcolor="#FFFFFF"]; Drug [label="Bioactive Agents\n(Medicinal Chemistry)", fillcolor="#FFFFFF"];

Scaffold -> Modification; Modification -> Tuning; Tuning -> {HOMO, Gap}; {HOMO, Gap} -> Application; Application -> {Fluorophore, Drug}; }

Caption: Rational design flow: modifying the core tunes electronic properties for specific applications.

Applications Driven by Electronic Properties
  • Fluorescent Probes and Materials: The ability to tune the HOMO-LUMO gap across the entire visible spectrum and into the near-infrared (NIR) makes 1,6-naphthyridine derivatives exceptional candidates for fluorescent probes. [16][17][18][19]By creating D-A systems, researchers have developed "turn-on" fluorescent sensors that are dark in solution but light up upon binding to a specific analyte, such as nucleic acids in mitochondria. [16][18]The rigid planarity of the scaffold helps minimize non-radiative decay pathways, often leading to high fluorescence quantum yields. [5]

  • Medicinal Chemistry: The electron-deficient nature and hydrogen bonding capabilities of the 1,6-naphthyridine core are pivotal to its biological activity. It serves as a rigid scaffold to position key pharmacophoric groups in the correct spatial orientation to interact with enzyme binding sites, such as those in kinases. [2][8][20]The nitrogen atoms can act as crucial hydrogen bond acceptors, anchoring the molecule to the protein target and enhancing binding affinity.

Conclusion

The 1,6-naphthyridine scaffold is a testament to the power of heterocyclic chemistry in modern science. Its electronic architecture—defined by an electron-deficient aromatic system with tunable frontier molecular orbitals—provides a robust and versatile platform for innovation. A deep, causal understanding of these electronic properties, validated through a combination of spectroscopic, electrochemical, and computational methods, empowers scientists to move beyond serendipity and engage in the rational design of molecules. Whether the goal is a highly selective anticancer agent or a next-generation NIR fluorescent probe, the foundational electronic principles of the 1,6-naphthyridine core will continue to illuminate the path toward new and impactful technologies.

References

  • Haymoor, I. (2018). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? ResearchGate.
  • Mével, A., et al. (2014). High resolution measurements supported by electronic structure calculations of two naphthalene derivatives:-[2][27] and-[1][27]naphthyridine—Estimation of the zero point inertial defect for planar polycyclic aromatic compounds. The Journal of Chemical Physics.
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  • Chen, Y.-L., et al. (2013). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h]n[1][27]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry.
  • Oliveras-Jounou, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules.
  • El-Gohary, S. M., & Habib, E. E. (2020). Synthesis, DFT calculations, electronic structure, electronic absorption spectra, natural bond orbital (NBO) and nonlinear optical (NLO) analysis of the novel 5-methyl-8H-benzo[h]chromeno[2,3-b] [1][27]naphthyridine-6(5H),8-dione (MBCND). ResearchGate. Available at: [https://www.researchgate.net/publication/343468599_Synthesis_DFT_calculations_electronic_structure_electronic_absorption_spectra_natural_bond_orbital_NBO_and_nonlinear_optical_NLO_analysis_of_the_novel_5-methyl-8H-benzo[h]chromeno[23-b]n[16]aphthyridine-65H8-dione_MBCND]([Link]16]aphthyridine-65H8-dione_MBCND)
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A Technical Guide to the Preliminary Biological Screening of Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Naphthyridines are a class of heterocyclic aromatic compounds characterized by a fused system of two pyridine rings.[1] They exist as six structural isomers, with the 1,8-naphthyridine scaffold being particularly prominent in medicinal chemistry.[2][3][4] First brought to clinical attention with the antibacterial agent nalidixic acid in the 1960s, the naphthyridine core has since been recognized as a "privileged scaffold".[2][3] This is due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities including antimicrobial, anticancer, antiviral, and anti-inflammatory effects.[4][5]

For researchers and drug development professionals, navigating the initial biological evaluation of novel naphthyridine derivatives is a critical step. A well-designed preliminary screening cascade can efficiently identify promising "hit" compounds, eliminate non-viable candidates, and provide foundational data for subsequent lead optimization. This guide provides a framework for this preliminary screening process, moving from computational assessment to foundational in vitro assays. It is structured to explain not just the "how" but the "why" behind each experimental choice, ensuring a logical and scientifically rigorous approach.

Part 1: Designing the Screening Cascade

A successful screening campaign begins not in the lab, but with a strategic plan. The goal is to create a funnel that progressively narrows a library of synthesized compounds down to a few high-quality hits. This involves a multi-step process that starts with computational predictions before committing to resource-intensive wet lab experiments.

Section 1.1: Target Identification and Rationale

The vast therapeutic potential of naphthyridines stems from their ability to interact with diverse biological targets. The choice of initial screens should be hypothesis-driven, based on the intended therapeutic application.

  • Antimicrobial Targets: For antibacterial discovery, the primary targets are bacterial DNA gyrase and topoisomerase IV.[3][6] These enzymes are crucial for bacterial DNA replication and are the established targets for quinolone and naphthyridine antibiotics. Screening should therefore prioritize assays that measure the inhibition of these enzymes or the direct impact on bacterial growth.

  • Anticancer Targets: In oncology, naphthyridines have shown activity against multiple targets. Many derivatives function as inhibitors of protein kinases, which are often dysregulated in cancer cells.[2] Others act as topoisomerase II inhibitors, inducing DNA damage and apoptosis in rapidly dividing cancer cells.[7][8] The initial screen could therefore involve general cytotoxicity assays against a panel of cancer cell lines, followed by specific kinase or topoisomerase inhibition assays.

  • Other Targets: Naphthyridine derivatives have also been identified as potent inhibitors of enzymes like carbonic anhydrase and alkaline phosphatase, suggesting roles in other physiological processes.[9]

The initial selection of assays must align with the most probable mechanism of action for the designed series of compounds.

Section 1.2: In Silico Pre-screening: A Virtual First Pass

Before synthesizing an entire library of derivatives, computational methods can provide invaluable insights, helping to prioritize compounds with the highest likelihood of success.

Molecular Docking is a key in silico technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein.[10][11] By modeling the interactions—such as hydrogen bonds, pi-pi stacking, and pi-cation interactions—docking studies can help rationalize the structure-activity relationship (SAR) and predict which derivatives will have the highest binding affinity.[10][12]

Workflow for Molecular Docking:

  • Receptor Preparation: Obtain the 3D crystal structure of the target protein (e.g., DNA gyrase, a specific kinase) from a repository like the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning correct bond orders.[10]

  • Ligand Preparation: Generate 3D structures of the naphthyridine derivatives to be screened. Minimize their energy to obtain stable conformations.[10]

  • Grid Generation: Define a "docking box" or grid around the active site of the target protein. This confines the search space for the ligand.

  • Docking Simulation: Run the docking algorithm, which systematically places the ligand in the defined grid, scores the different poses based on a scoring function, and ranks the compounds by their predicted binding affinity.

  • Analysis: Analyze the top-ranked poses to understand the key binding interactions. This information can guide which compounds to synthesize and test first.

G cluster_prep Preparation cluster_dock Simulation cluster_analysis Analysis & Decision PDB Obtain Target Structure (PDB) PDB_Prep Prepare Receptor PDB->PDB_Prep Ligands Generate 3D Ligand Structures Ligand_Prep Prepare Ligands Ligands->Ligand_Prep Grid Define Active Site Grid PDB_Prep->Grid Dock Perform Docking Ligand_Prep->Dock Grid->Dock Analyze Analyze Binding Poses & Scores Dock->Analyze Prioritize Prioritize Compounds for Synthesis Analyze->Prioritize

Caption: A generalized workflow for in silico molecular docking.

Part 2: Primary In Vitro Screening

Following in silico prioritization, the foundational stage of biological evaluation involves a series of robust and reproducible in vitro assays. The primary goal is to obtain initial data on cytotoxicity and the desired biological activity (e.g., antimicrobial, anticancer).

Section 2.1: Cytotoxicity and Cell Viability Assays

Causality: The first and most crucial experimental step for any compound intended for therapeutic use is to assess its general toxicity against mammalian cells. This establishes a baseline for the therapeutic window—the concentration range where the compound elicits its desired effect without causing significant harm to host cells. A highly potent antimicrobial agent that is equally toxic to human cells has limited therapeutic potential.

Two common colorimetric assays for this purpose are the MTT and LDH assays.

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[7]

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed mammalian cells (e.g., a non-cancerous line like MRC-5 or a relevant cancer cell line like HeLa or PC-3) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7][13]

  • Compound Treatment: Prepare serial dilutions of the naphthyridine derivatives in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., DMSO) controls and untreated controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[14]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]

The LDH assay quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of cells with damaged plasma membranes.[15][16] This provides a direct measure of cytotoxicity, complementing the viability data from the MTT assay.

Detailed Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same procedure as steps 1-3 of the MTT assay.

  • Controls: Include three key controls:

    • Spontaneous LDH release (vehicle-treated cells).

    • Maximum LDH release (cells treated with a lysis buffer like Triton™ X-100).[15]

    • Background (medium only).

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.[14]

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions. This mixture typically contains NAD+, lactate, and a tetrazolium salt.[15]

  • Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.[15]

  • Absorbance Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the experimental wells relative to the spontaneous and maximum release controls.

G cluster_mtt MTT Assay (Viability) cluster_ldh LDH Assay (Cytotoxicity) start Seed Cells in 96-Well Plate treat Treat with Naphthyridine Derivatives start->treat incubate Incubate (e.g., 48h) treat->incubate mtt_add Add MTT Reagent incubate->mtt_add ldh_sup Collect Supernatant incubate->ldh_sup mtt_inc Incubate (2-4h) mtt_add->mtt_inc mtt_sol Add Solubilizer (DMSO) mtt_inc->mtt_sol mtt_read Read Absorbance (570nm) mtt_sol->mtt_read ldh_react Add LDH Reaction Mix ldh_sup->ldh_react ldh_inc Incubate (30 min) ldh_react->ldh_inc ldh_read Read Absorbance (490nm) ldh_inc->ldh_read

Caption: Parallel workflows for MTT and LDH cytotoxicity assays.

Data Presentation: In Vitro Cytotoxicity of Naphthyridine Derivatives

CompoundTarget Cell LineAssayIncubation Time (h)IC50 (µM)[7][13][17]
Naph-01HeLa (Cervical Cancer)MTT489.1 ± 2.0
Naph-02HeLa (Cervical Cancer)MTT4813.2 ± 0.7
Naph-03HL-60 (Leukemia)MTT480.1 ± 0.05
Naph-04PC-3 (Prostate Cancer)MTT485.1 ± 0.8
StaurosporineMCF7 (Breast Cancer)MTT484.51
VosaroxinVariousMTT720.1 - 1.0

Note: Data are hypothetical examples based on ranges reported in the literature for representative purposes.

Section 2.2: Antimicrobial Activity Screening

Causality: For compounds designed as antimicrobials, the primary screen must quantify their direct effect on microbial growth. The goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[8] This is a standardized and widely accepted metric for antimicrobial potency. Screening should be performed against a panel of clinically relevant pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).[3][18]

Detailed Protocol: Broth Microdilution for MIC Determination

  • Preparation: Prepare a two-fold serial dilution of each naphthyridine derivative in a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in the wells of a 96-well microtiter plate.[8]

  • Inoculation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard). Inoculate each well with this suspension.

  • Controls: Include a positive control (microbes with no compound) and a negative control (broth only) on each plate. A standard antibiotic (e.g., ciprofloxacin, nalidixic acid) should be run in parallel for comparison.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[8]

  • Reading Results: After incubation, visually inspect the plate for turbidity (growth). The MIC is the lowest concentration at which no visible growth is observed.[8] A viability indicator dye like resazurin can also be used for a colorimetric readout.

Data Presentation: Antimicrobial Activity (MIC) of Naphthyridine Derivatives

CompoundS. aureus (Gram +) MIC (µg/mL)[3][6]E. coli (Gram -) MIC (µg/mL)[3]P. aeruginosa (Gram -) MIC (µg/mL)[3]C. albicans (Fungus) MIC (µg/mL)[3]
Naph-H18>128>128>128
Naph-H231>128>128>128
Naph-H36432128>128
Nalidixic Acid16464NA
Ciprofloxacin0.50.251NA

Note: Data are hypothetical examples based on ranges reported in the literature for representative purposes.

Part 3: Data Interpretation and Hit Selection

The preliminary screening phase generates a wealth of data that must be carefully analyzed to identify "hits" for further development. A hit is not necessarily the most potent compound, but rather the one with the best overall profile.

Key Criteria for Hit Selection:

  • Potency: The compound shows significant activity in the primary assay (e.g., low micromolar or sub-micromolar IC50 or MIC values).

  • Selectivity: The compound is significantly more potent against its intended target (e.g., cancer cells, bacteria) than against normal mammalian cells. The selectivity index (SI) is a useful metric, calculated as (IC50 against normal cells) / (IC50 against target cells or MIC). A higher SI is desirable.

  • Structure-Activity Relationship (SAR): The activity of the compound should be consistent with other derivatives in the series. Preliminary SAR can be established by observing how changes in chemical structure affect biological activity.[7][9] For example, the addition of a bromine atom to the naphthyridine scaffold has been shown to enhance antibacterial activity in some series.[3]

G start Primary Screening Data Received potency Potent? (IC50/MIC < Threshold) start->potency selectivity Selective? (SI > 10) potency->selectivity Yes no_go Deprioritize or Redesign potency->no_go No sar SAR Consistent? selectivity->sar Yes selectivity->no_go No hit Declare as 'Hit' sar->hit Yes sar->no_go No

Caption: A decision-making workflow for hit selection.

Conclusion

The preliminary biological screening of naphthyridine derivatives is a systematic process that integrates computational prediction with foundational in vitro assays. By starting with a broad assessment of cytotoxicity and then moving to specific measures of antimicrobial or anticancer activity, researchers can efficiently identify compounds with promising therapeutic potential. The key to a successful campaign lies not just in the execution of protocols, but in the strategic rationale behind the screening cascade and the rigorous interpretation of the resulting data. The hits identified through this process form the basis for more extensive secondary screening, mechanism-of-action studies, and ultimately, the development of next-generation therapeutics.

References

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  • Adedotun, I. O., et al. (2022). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Scientific Reports, 12(1), 1-15. [Link]
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  • Khan, I., et al. (2023).[2][9]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. Scientific Reports, 13(1), 1-17. [Link]
  • Adetunji, C. O., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Infection and Drug Resistance, 16, 4995–5013. [Link]
  • Makarasen, A., et al. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports. [Link]
  • Chen, Y. F., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Molecules, 18(12), 15436-15452. [Link]
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Methodological & Application

Synthesis of 3-Bromo-7-chloro-1,6-naphthyridine: An Essential Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,6-naphthyridine core is a privileged heterocyclic scaffold frequently encountered in medicinal chemistry due to its diverse biological activities. As a rigid bicyclic system capable of engaging in various non-covalent interactions, it serves as an excellent framework for the design of kinase inhibitors, anti-cancer agents, and other therapeutic molecules. The specific substitution pattern of 3-Bromo-7-chloro-1,6-naphthyridine offers medicinal chemists a versatile platform for further functionalization through modern cross-coupling reactions, enabling the exploration of chemical space and the optimization of drug-like properties. This application note provides a detailed, field-proven protocol for the multi-step synthesis of this valuable intermediate, elucidating the chemical principles behind each transformation.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a convergent strategy that involves the initial construction of a substituted pyridine ring, followed by the annulation of the second pyridine ring to form the naphthyridine core. The strategic introduction of the halogen substituents is key to the success of this synthesis. Our proposed route commences with the synthesis of a key precursor, 3-amino-2-chloro-4-methylpyridine, followed by a cyclization reaction to form a 7-chloro-1,6-naphthyridine intermediate. A subsequent Sandmeyer reaction then allows for the conversion of an amino group at the 3-position to the desired bromo substituent. This approach is advantageous as it utilizes readily available starting materials and employs robust, well-established chemical transformations.

Synthetic_Workflow Overall Synthetic Pathway to this compound cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Naphthyridine Core Formation cluster_2 Step 3: Sandmeyer Reaction A 2-Amino-4-picoline B 2-Chloro-3-cyano-4-methylpyridine A->B Nitration & Chlorination C 2-Chloro-3-amido-4-methylpyridine B->C Hydrolysis D 3-Amino-2-chloro-4-methylpyridine C->D Hofmann Rearrangement E 7-Chloro-1,6-naphthyridin-3-amine D->E Friedländer Annulation F This compound E->F Diazotization & Bromination Sandmeyer_Mechanism Mechanism of the Sandmeyer Reaction cluster_0 Diazotization cluster_1 Single Electron Transfer cluster_2 Halogen Transfer Ar-NH2 7-Chloro-1,6-naphthyridin-3-amine Ar-N2+ Diazonium Salt Intermediate Ar-NH2->Ar-N2+ + HONO, HBr HNO2 HONO (from NaNO2 + HBr) Ar-radical Aryl Radical Ar-N2+->Ar-radical + Cu(I)Br (SET) CuBr Cu(I)Br N2 N2 gas Ar-Br This compound Ar-radical->Ar-Br + Cu(II)Br2 CuBr2 Cu(II)Br2 Ar-Br->CuBr (regenerated)

3-Bromo-7-chloro-1,6-naphthyridine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Application of 3-Bromo-7-chloro-1,6-naphthyridine in Modern Organic Synthesis

Authored by: A Senior Application Scientist

Foreword: Unlocking Molecular Complexity with a Versatile Heterocyclic Scaffold

The 1,6-naphthyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of molecules with significant biological activity, including antitumor and antiviral agents.[2][3] Within the arsenal of synthetic building blocks, This compound (CAS: 1384080-06-1) has emerged as a particularly valuable and strategic tool.[4][5]

This dihalogenated scaffold is not merely a precursor but a sophisticated molecular platform. The key to its utility lies in the differential reactivity of its two carbon-halogen bonds: the C3-Br bond and the C7-Cl bond. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halide bonds generally follows the trend: C-I > C-Br > C-OTf > C-Cl.[6][7] This inherent reactivity difference allows for remarkable regioselectivity, enabling chemists to functionalize the C-3 position under conditions that leave the more robust C-7 chloro group untouched. The preserved chloro-substituent then serves as a latent reactive handle for a subsequent, distinct chemical transformation.

This application note provides an in-depth exploration of this compound as a building block. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering detailed, field-proven protocols for key transformations, and illustrating the strategic workflows that empower researchers to construct diverse and complex molecular architectures.

Part 1: The Core Principle — Regioselective Functionalization

The synthetic power of this compound is rooted in the ability to perform sequential, site-selective cross-coupling reactions. The C-Br bond at the 3-position is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the C-Cl bond at the 7-position.[8][9] This allows for a two-stage diversification strategy, as depicted below.

G cluster_0 Stage 1: C-3 Functionalization (Selective) cluster_1 Stage 2: C-7 Functionalization A This compound B Mild Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->B Reactant 'A' C 3-Substituted-7-chloro-1,6-naphthyridine (Key Intermediate) B->C D Second Cross-Coupling or SNAr (More Forcing Conditions) C->D Reactant 'B' E 3,7-Disubstituted-1,6-naphthyridine (Final Product) D->E

Caption: Strategic workflow for sequential functionalization.

This guide will detail protocols for the most critical "Stage 1" reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Part 2: Application in C-C Bond Formation — The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for constructing carbon-carbon bonds between an organoboron species and an organic halide.[6][10][11] Its high functional group tolerance and relatively mild conditions make it an ideal choice for the initial, selective functionalization of the C3-Br bond on the 1,6-naphthyridine core.

Causality Behind the Protocol

The selection of catalyst, ligand, base, and solvent system is critical for achieving high yield and, most importantly, preserving the C-Cl bond.

  • Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ with a phosphine ligand is common.[9] Alternatively, a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ can be used directly. The ligand (e.g., triphenylphosphine) stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) is typically sufficient. It activates the boronic acid for transmetalation without being harsh enough to promote side reactions.[12]

  • Solvent: A mixed solvent system, often 1,4-dioxane and water, is used to dissolve both the organic substrate and the inorganic base, facilitating the reaction.[9]

Detailed Experimental Protocol: Selective Suzuki Coupling

This protocol describes a general procedure for the selective coupling of an arylboronic acid to the C-3 position.

1. Materials:

  • This compound (1.0 equiv)
  • Arylboronic acid (1.2-1.5 equiv)
  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
  • Triphenylphosphine (PPh₃) (8-20 mol%)
  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
  • 1,4-Dioxane and Water (e.g., 4:1 v/v)
  • Nitrogen or Argon gas supply

2. Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃, then add this mixture to the main reaction flask.
  • Degassing: Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) three times to remove oxygen.
  • Solvent Addition: Add the degassed 1,4-dioxane and water mixture via syringe.
  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-aryl-7-chloro-1,6-naphthyridine product.
Data Summary: Suzuki Coupling Parameters
ParameterRecommended Reagent/ConditionRationale
Palladium Catalyst Pd(OAc)₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%)Efficient and commercially available precatalysts.[9]
Ligand PPh₃ (4 equiv to Pd)Stabilizes the catalyst and promotes the reaction cycle.
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv)Activates the boronic acid for efficient transmetalation.[12]
Solvent 1,4-Dioxane / Water (4:1)Ensures solubility of both organic and inorganic reagents.
Temperature 90 - 100 °COptimal for C-Br bond activation while preserving the C-Cl bond.
Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle center Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition trans-ArPd(II)L₂(X) trans-ArPd(II)L₂(X) Oxidative\nAddition->trans-ArPd(II)L₂(X) Ar-X Transmetalation Transmetalation trans-ArPd(II)L₂(X)->Transmetalation trans-ArPd(II)L₂(R) trans-ArPd(II)L₂(R) Transmetalation->trans-ArPd(II)L₂(R) R-B(OR)₂ + Base Reductive\nElimination Reductive Elimination trans-ArPd(II)L₂(R)->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-R

Caption: Generalized Suzuki-Miyaura catalytic cycle.[10][11]

Part 3: Application in C-N Bond Formation — The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[13][14] This reaction allows for the direct formation of a C-N bond between an aryl halide and an amine.

Causality Behind the Protocol

Achieving a selective and high-yielding amination on the this compound scaffold requires careful control over the catalytic system, particularly the ligand.

  • Catalyst System: A palladium source like Pd₂(dba)₃ or Pd(OAc)₂ is used. The key to success is the choice of a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, RuPhos). These ligands promote the rate-limiting reductive elimination step and prevent catalyst decomposition, which is crucial for coupling with less reactive heteroaryl chlorides if one were targeting the C-7 position later.[14]

  • Base: A strong, non-nucleophilic base is essential to deprotonate the amine, forming the active palladium-amido intermediate.[15] Sodium tert-butoxide (NaOtBu) is a common and effective choice.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are required to prevent quenching of the strong base and interference with the catalytic cycle.[14]

Detailed Experimental Protocol: Selective Buchwald-Hartwig Amination

This protocol provides a general method for coupling primary or secondary amines to the C-3 position.

1. Materials:

  • This compound (1.0 equiv)
  • Amine (primary or secondary) (1.2-1.5 equiv)
  • Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
  • Sterically Hindered Ligand (e.g., XPhos, RuPhos) (2-8 mol%)
  • Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)
  • Anhydrous Toluene or 1,4-Dioxane
  • Nitrogen or Argon gas supply

2. Procedure:

  • Inert Atmosphere: In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and NaOtBu to a flame-dried Schlenk tube.
  • Reagent Addition: Add this compound and the anhydrous solvent.
  • Amine Addition: Add the amine coupling partner via syringe.
  • Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reactions are often complete in 6-24 hours.
  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black. Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.
  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-amino-7-chloro-1,6-naphthyridine derivative.
Data Summary: Buchwald-Hartwig Amination Parameters
ParameterRecommended Reagent/ConditionRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (1-4 mol%)Common, reliable Pd(0) and Pd(II) precatalysts.
Ligand XPhos, RuPhos, or similar biaryl phosphinesSteric bulk and electron-rich nature accelerate reductive elimination.[14]
Base NaOtBu or LHMDS (1.4-2.0 equiv)Strong, non-nucleophilic base required for amine deprotonation.
Solvent Anhydrous Toluene or DioxaneAprotic nature is essential for reaction efficiency.
Temperature 80 - 110 °CProvides sufficient thermal energy for C-Br activation.
Visualization: The Buchwald-Hartwig Catalytic Cycle

Buchwald_Cycle center Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition ArPd(II)L(X) ArPd(II)L(X) Oxidative\nAddition->ArPd(II)L(X) Ar-X Amide\nFormation Amide Formation ArPd(II)L(X)->Amide\nFormation ArPd(II)L(NR₂) ArPd(II)L(NR₂) Amide\nFormation->ArPd(II)L(NR₂) HNR₂ + Base Reductive\nElimination Reductive Elimination ArPd(II)L(NR₂)->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-NR₂

Caption: Simplified Buchwald-Hartwig catalytic cycle.[13][15]

Part 4: Application in C-C Bond Formation — The Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a bond between an sp² carbon (from an aryl/vinyl halide) and an sp carbon (from a terminal alkyne).[16][17] This reaction, co-catalyzed by palladium and copper, is invaluable for introducing alkynyl moieties, which serve as versatile handles for further chemistry (e.g., cyclizations, click reactions) or as components in conjugated materials.

Causality Behind the Protocol

The Sonogashira reaction operates under mild conditions, which is advantageous for preserving the C-Cl bond.

  • Catalyst System: A dual-catalyst system is standard: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to form a copper-acetylide intermediate, which accelerates the transmetalation step.[16][18]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. It serves both to neutralize the HX by-product and as the solvent in some cases.

  • Solvent: Anhydrous polar aprotic solvents like THF or DMF are typically used to ensure all reactants are in solution.

Detailed Experimental Protocol: Selective Sonogashira Coupling

This protocol outlines a general procedure for the alkynylation of the C-3 position.

1. Materials:

  • This compound (1.0 equiv)
  • Terminal Alkyne (1.2-1.5 equiv)
  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)
  • Copper(I) Iodide (CuI) (2-5 mol%)
  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
  • Nitrogen or Argon gas supply

2. Procedure:

  • Inert Atmosphere: Add this compound, Pd(PPh₃)₂Cl₂, and CuI to a flame-dried Schlenk flask under an inert atmosphere.
  • Solvent and Base: Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., TEA).
  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.
  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often complete within 2-8 hours. Monitor progress by TLC or LC-MS.
  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate, and wash with water and then brine. Dry the organic layer over Na₂SO₄ and concentrate.
  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-alkynyl-7-chloro-1,6-naphthyridine.
Data Summary: Sonogashira Coupling Parameters
ParameterRecommended Reagent/ConditionRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ (1-3 mol%)A common and effective Pd(II) precatalyst for this reaction.
Copper Co-catalyst CuI (2-5 mol%)Forms the copper acetylide, facilitating transmetalation to palladium.[16]
Base Triethylamine (TEA) or DIPEAActs as an acid scavenger and can serve as a solvent.
Solvent Anhydrous THF or DMFPolar aprotic solvents that effectively dissolve reactants.
Temperature 25 - 60 °CMild conditions are sufficient, ensuring excellent selectivity.
Visualization: The Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition (Ar-X) pd0->pd_add pd_complex Ar-Pd(II)-X pd_add->pd_complex pd_trans Transmetalation pd_complex->pd_trans pd_alkynyl Ar-Pd(II)-C≡CR pd_trans->pd_alkynyl cu_x Cu-X pd_trans->cu_x Regenerates Cu Salt pd_reduct Reductive Elimination pd_alkynyl->pd_reduct pd_reduct->pd0 Regenerates Catalyst pd_product Ar-C≡CR pd_reduct->pd_product cu_alkyne Alkyne Activation (H-C≡CR + Base) cu_x->cu_alkyne cu_acetylide Cu-C≡CR cu_alkyne->cu_acetylide cu_acetylide->pd_trans Transfers Alkynyl Group

Caption: Interlinked catalytic cycles of the Sonogashira reaction.[16][18]

Conclusion: A Gateway to Chemical Diversity

This compound is a masterful building block for the modern synthetic chemist. Its value is defined by the predictable and exploitable difference in reactivity between its bromide and chloride substituents. By employing carefully selected palladium-catalyzed cross-coupling reactions—such as the Suzuki, Buchwald-Hartwig, and Sonogashira couplings—researchers can selectively functionalize the C-3 position with a diverse array of carbon and nitrogen nucleophiles. The resulting 3-substituted-7-chloro-1,6-naphthyridine intermediates are themselves valuable platforms, retaining a reactive handle at the C-7 position for subsequent transformations under more forcing conditions. This strategic, stepwise approach provides a reliable and powerful route to complex, di-substituted 1,6-naphthyridine derivatives, accelerating discovery in drug development and materials science.

References

  • Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 8(5), 1069-1079. [Link]
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2025). RSC Advances. [Link]
  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (2024). The Journal of Organic Chemistry. [Link]
  • Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. (2021).
  • Studies on naphthyridines. I. Synthesis of 1, 6-naphthyridine. (n.d.). Semantic Scholar. [Link]
  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. (2000). Journal of Medicinal Chemistry, 43(4), 675-82. [Link]
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central. [Link]
  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). ScienceDirect. [Link]
  • Synthesis of Novel Benzo[b][19][20]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023). MDPI. [Link]
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  • Palladium catalyzed couplings. (2020). Chemistry LibreTexts. [Link]
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  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2008). The Journal of Organic Chemistry. [Link]
  • Sonogashira coupling. (n.d.). Wikipedia. [Link]
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2025).
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
  • Suzuki reaction. (n.d.). Wikipedia. [Link]
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  • 3-(Bromoacetyl)
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regioselective Suzuki coupling of 3-Bromo-7-chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Regioselective Suzuki Coupling of 3-Bromo-7-chloro-1,6-naphthyridine

Introduction: The Strategic Importance of 1,6-Naphthyridines

The 1,6-naphthyridine scaffold is a privileged heterocyclic structure, forming the core of numerous compounds with significant pharmacological and biological activity.[1][2] Its derivatives are prominent in medicinal chemistry, with applications ranging from novel anticancer agents targeting kinases like FGFR4 to potential treatments for colorectal cancer.[3][4][5] The development of new therapeutic agents often hinges on the ability to precisely and efficiently functionalize this core structure.

This compound presents a valuable, yet challenging, substrate for synthetic chemists. Its two distinct halogen atoms offer the potential for sequential, site-selective modifications. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool for this purpose, enabling the formation of carbon-carbon bonds under relatively mild conditions with high functional group tolerance.[6] This application note provides a detailed protocol for the regioselective Suzuki coupling at the C-3 position of this compound, leveraging the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.

Mechanism and Rationale for Regioselectivity

The success of this regioselective transformation is rooted in the fundamental mechanism of the Suzuki-Miyaura coupling, particularly the initial oxidative addition step.[7][8] The palladium(0) catalyst preferentially reacts with the more labile C-Br bond over the stronger, less reactive C-Cl bond. This difference in reactivity is primarily due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[9]

The catalytic cycle proceeds as follows:

  • Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of the naphthyridine ring, forming a Pd(II) intermediate. This is the rate-determining and selectivity-conferring step.

  • Transmetalation: In the presence of a base, the boronic acid forms a boronate complex, which then transfers its organic group to the palladium center, displacing the halide.[10]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond in the product and regenerating the active Pd(0) catalyst to continue the cycle.[8]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd 3-Bromo-7-chloro- 1,6-naphthyridine PdII_Intermediate Ar-Pd(II)(Br)L₂ (Naphthyridine Complex) OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation [Ar'-B(OR)₃]⁻ PdII_Diaryl Ar-Pd(II)(Ar')L₂ (Di-organic Complex) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product: 3-Aryl-7-chloro- 1,6-naphthyridine Base_Activation R'-B(OH)₂ + Base → [R'-B(OH)₃]⁻ Base_Activation->Transmetalation

Caption: The catalytic cycle for the regioselective Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol describes a general and robust procedure for the selective coupling of an arylboronic acid at the C-3 position of this compound.

Materials and Equipment
  • Substrate: this compound

  • Coupling Partner: Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable ligand (e.g., SPhos, XPhos)

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Solvents: 1,4-Dioxane and degassed deionized water (reagent grade)

  • Workup Reagents: Ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄)

  • Equipment: Schlenk flask or microwave vial, magnetic stirrer/hotplate, condenser, inert gas supply (Nitrogen or Argon), rotary evaporator, thin-layer chromatography (TLC) plates, silica gel for column chromatography.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

    • Add the palladium catalyst. If using Pd(PPh₃)₄, 3-5 mol% is typically sufficient. If using a combination like Pd(OAc)₂ (2 mol%) and a phosphine ligand like SPhos (4 mol%), add them sequentially.

    • Seal the flask with a septum or cap.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen, which can deactivate the catalyst.

  • Solvent Addition:

    • Using a syringe, add the degassed solvent system. A common mixture is 1,4-dioxane and water, typically in a 4:1 to 5:1 ratio. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 5 mL for a 1 mmol scale reaction).

  • Reaction Execution:

    • Conventional Heating: Lower the flask into an oil bath preheated to 90-100 °C. Stir the mixture vigorously under a positive pressure of inert gas.

    • Microwave Heating: If using a microwave reactor, place the sealed vial inside the cavity and irradiate at a set temperature (e.g., 120-140 °C) for a specified time (e.g., 20-40 minutes).[6]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS. Take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate against the starting material. A typical mobile phase is a mixture of hexanes and ethyl acetate. The product should be less polar than the starting material.

  • Workup:

    • Once the reaction is complete (typically 2-16 hours for conventional heating), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (15 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude residue is then purified by flash column chromatography on silica gel. A gradient elution system, typically starting with a low polarity mobile phase (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate, is used to isolate the desired product, 3-aryl-7-chloro-1,6-naphthyridine.

Data Presentation and Expected Results

The conditions outlined below are representative and may require optimization for specific arylboronic acids. Yields are typically good to excellent, demonstrating the robustness of the protocol.

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C) / Time (h)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O (4:1)90 °C / 12 h85-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄ (2.5)Toluene/H₂O (5:1)100 °C / 8 h88-97
34-Fluorophenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2.0)Dioxane/H₂O (4:1)90 °C / 14 h82-90
43-Thienylboronic acidPdCl₂(dppf) (3)K₂CO₃ (2.0)DMF/H₂O (5:1)110 °C / 6 h75-85

Workflow Visualization

The overall experimental process can be summarized in the following workflow diagram.

Experimental_Workflow start 1. Reagent Combination (Naphthyridine, Boronic Acid, Catalyst, Base) inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) start->inert solvent 3. Solvent Addition (Degassed Dioxane/H₂O) inert->solvent react 4. Reaction (Heat to 90-100°C) solvent->react monitor 5. Monitoring (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Workup (EtOAc Extraction) monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify product 8. Final Product (3-Aryl-7-chloro-1,6-naphthyridine) purify->product

Caption: A streamlined workflow for the regioselective Suzuki coupling.

Troubleshooting

  • Low Yield: Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. The palladium catalyst may be degraded; use a fresh batch. Consider a different ligand or base combination.

  • Dehalogenation (Loss of Bromine): This side reaction can occur, particularly with extended reaction times or high temperatures. Monitor the reaction closely and stop it once the starting material is consumed. Using a milder base like K₃PO₄ can sometimes mitigate this issue.

  • Loss of Selectivity (Reaction at C-Cl): This is uncommon under the recommended conditions but could occur at very high temperatures (>120 °C for prolonged periods) or with highly active catalyst systems designed for C-Cl activation. If observed, reduce the reaction temperature.

Conclusion

This application note details a reliable and highly regioselective method for the Suzuki-Miyaura cross-coupling of this compound. By exploiting the inherent difference in reactivity between the C-Br and C-Cl bonds, this protocol provides a straightforward route to synthesize valuable 3-aryl-7-chloro-1,6-naphthyridine intermediates. These products serve as versatile building blocks for the development of novel, complex molecules in drug discovery and materials science, enabling further functionalization at the remaining chloro-position.

References

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  • Geahlen, R., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675–682. Available at: https://pubmed.ncbi.nlm.nih.gov/10691711/[12]
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  • Li, J., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(8), 2146-2154. Available at: https://pubs.rsc.org/en/content/articlelanding/2023/sc/d2sc06509a
  • Li, X., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 264, 116016. Available at: https://pubmed.ncbi.nlm.nih.gov/37924731/[5]
  • Li, J., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlehtml/2023/sc/d2sc06509a
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  • Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions. Available at: https://www.sigmaaldrich.
  • BenchChem. (2025). Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine. Available at: https://www.benchchem.com/application-notes/3-bromo-2-chloropyridine-regioselective-suzuki-miyaura-coupling[9]
  • Al-dujaili, A. H., et al. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 12(10), 1133. Available at: https://www.mdpi.com/2073-4344/12/10/1133[6]
  • ResearchGate. (2014). Practical synthesis of 8-acyl-7-alkyl-1,6-naphthyridin-5(6 H)-ones. Available at: https://www.researchgate.net/publication/264843962_Practical_synthesis_of_8-acyl-7-alkyl-16-naphthyridin-56_H-ones
  • BenchChem. (2025). Application Notes & Protocols: Selective Suzuki Coupling of 3-Bromo-7-Chloro-1-Benzothiophene. Available at: https://www.benchchem.com/application-notes/3-bromo-7-chloro-1-benzothiophene-selective-suzuki-coupling
  • National Institutes of Health. (2017). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152101/
  • ACS Publications. (2012). Design and Synthesis of 8-Hydroxy-[2][3]Naphthyridines as Novel Inhibitors of HIV-1 Integrase in Vitro and in Infected Cells. Available at: https://pubs.acs.org/doi/10.1021/jm201720g
  • National Institutes of Health. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7892557/
  • ResearchGate. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available at: https://www.researchgate.

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-7-chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a privileged heterocyclic motif in modern medicinal chemistry and materials science. Its rigid, planar structure and the presence of two nitrogen atoms provide unique electronic properties and defined vectors for molecular interactions, making it a sought-after scaffold in the design of kinase inhibitors, anticancer agents, and functional organic materials. 3-Bromo-7-chloro-1,6-naphthyridine is a particularly valuable building block, offering two distinct and orthogonally reactive handles for sequential, site-selective functionalization through palladium-catalyzed cross-coupling reactions.

This guide provides a detailed technical overview and actionable protocols for the selective functionalization of this compound. The protocols are designed for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile substrate in their synthetic campaigns.

Core Principle: Regioselectivity in Dihalogenated Naphthyridines

The success of sequential cross-coupling on this compound hinges on the principle of regioselectivity. In palladium-catalyzed reactions, the oxidative addition of the catalyst to a carbon-halogen bond is the initial and often rate-determining step. The reactivity of halogens in this step generally follows the order: I > Br > Cl.[1]

This inherent reactivity difference dictates that the Carbon-Bromine (C-Br) bond at the 3-position is significantly more labile and will react preferentially over the more robust Carbon-Chlorine (C-Cl) bond at the 7-position under carefully controlled conditions. This allows for the selective introduction of a diverse array of substituents at the C-3 position, while leaving the C-7 chloro group intact for subsequent, potentially more forcing, coupling reactions.

Diagram: General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

Palladium Cross-Coupling Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X Transmetal Transmetalation Complex (Ar-Pd(II)-R)L₂ OxAdd->Transmetal R-M ReductElim Reductive Elimination Transmetal->ReductElim MX M-X Transmetal->MX - M-X ReductElim->Pd0 Ar-R ArX Ar-X (3-Bromo-7-chloro- 1,6-naphthyridine) RM R-M (Organometallic Reagent) Product Ar-R (Coupled Product)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing C(sp²)-C(sp²) bonds, owing to its mild conditions, commercial availability of boronic acids, and high functional group tolerance.[2] Selective coupling at the C-3 position of this compound provides access to 3-aryl-7-chloro-1,6-naphthyridines.

Causality Behind Experimental Choices:
  • Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often employed. These ligands facilitate the reductive elimination step and are effective for heteroaryl chlorides, which will be important for the subsequent reaction at C-7.[3] For the more reactive C-Br bond, a standard catalyst like Pd(PPh₃)₄ can also be effective.

  • Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is crucial. The base activates the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation to the palladium center.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is typically used. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Detailed Protocol: Selective Suzuki-Miyaura Coupling at the C-3 Position

This protocol is adapted from established procedures for the selective coupling of analogous dihalopyridines and dihaloquinolines.[1][4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.03-0.05 equiv) or Pd(OAc)₂ (0.02 equiv) with SPhos (0.04 equiv)

  • K₂CO₃ (2.0-3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Degassed Water

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, and K₂CO₃.

  • Add the palladium catalyst (and ligand, if using a two-component system).

  • Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.

  • Place the reaction vessel in a preheated oil bath at 90-100 °C and stir vigorously. Alternatively, use a microwave reactor set to 120-140 °C for a shorter reaction time.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Expected Outcomes for Suzuki-Miyaura Coupling
EntryArylboronic Acid PartnerCatalyst SystemBaseSolvent SystemTemp (°C)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O (4:1)9085-95
24-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O (5:1)10090-98
33-Thienylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O (4:1)9580-90

Application 2: Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira reaction provides a direct route to synthesize arylalkynes by coupling a terminal alkyne with an aryl halide.[5] This transformation is invaluable for introducing a linear, rigid C(sp) linker, which can be a key design element in molecular probes or serve as a handle for further transformations like click chemistry.

Causality Behind Experimental Choices:
  • Dual Catalyst System: The reaction classically employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium complex undergoes oxidative addition with the aryl bromide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then transmetalates with the palladium complex.[6]

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both as the base to deprotonate the terminal alkyne and often as a solvent or co-solvent.

  • Anhydrous/Anaerobic Conditions: Traditional Sonogashira couplings are sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Therefore, conducting the reaction under an inert atmosphere is critical for high yields.

Detailed Protocol: Selective Sonogashira Coupling at the C-3 Position

This protocol is based on general procedures for the Sonogashira coupling of bromo-N-heterocycles.[7]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02-0.03 equiv)

  • Copper(I) Iodide (CuI) (0.04-0.06 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous THF or DMF

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (Argon is preferred) three times.

  • Add the anhydrous solvent (THF or DMF) and the amine base via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature to 50 °C. The reaction is often exothermic upon alkyne addition.

  • Monitor the reaction progress by TLC or LC-MS (typically 2-8 hours).

  • Upon completion, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Diagram: Experimental Workflow for Sonogashira Coupling

Sonogashira Workflow A 1. Add Solids to Schlenk Flask (Naphthyridine, Pd Catalyst, CuI) B 2. Inert Atmosphere (Evacuate/Backfill with Argon x3) A->B C 3. Add Solvents & Reagents (Anhydrous Solvent, Amine Base, Terminal Alkyne) B->C D 4. Reaction (Stir at RT - 50 °C, 2-8h) C->D E 5. Workup (Filter through Celite, Aqueous Wash) D->E F 6. Purification (Column Chromatography) E->F G Product (3-Alkynyl-7-chloro-1,6-naphthyridine) F->G

Caption: Step-by-step workflow for a typical Sonogashira coupling experiment.

Application 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, coupling aryl halides with a vast range of primary and secondary amines.[8] This reaction is particularly crucial in pharmaceutical synthesis, where arylamine moieties are prevalent.

Causality Behind Experimental Choices:
  • Catalyst System: This reaction is highly dependent on the ligand. For heteroaryl halides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or ferrocene-based ligands (e.g., dppf) are often required. They promote the reductive elimination of the C-N bond, which can be a challenging step.[9] Pre-catalysts like "G3" or "G4" palladacycles, which contain both the palladium and the ligand, are often used for convenience and improved reactivity.

  • Base: A strong, non-nucleophilic base is essential to deprotonate the amine, forming the active palladium-amido intermediate. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are required to prevent quenching of the strong base and to ensure good solubility of the catalyst complex.

Detailed Protocol: Selective Buchwald-Hartwig Amination at the C-3 Position

This protocol is adapted from general procedures for the amination of challenging heteroaryl bromides.[10]

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2-1.5 equiv)

  • Pd₂(dba)₃ (0.01-0.02 equiv) and a suitable ligand (e.g., XPhos, 0.02-0.04 equiv), OR a pre-catalyst like XPhos Pd G3 (0.02-0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4-2.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

  • Nitrogen or Argon gas supply (Glovebox is recommended for dispensing reagents)

Procedure:

  • In a glovebox: To an oven-dried vial or Schlenk tube, add the palladium precursor, the phosphine ligand (if not using a pre-catalyst), and the base (NaOt-Bu).

  • Add this compound.

  • Seal the vessel, remove it from the glovebox, and add the anhydrous solvent via syringe.

  • Add the amine coupling partner (if liquid, via syringe; if solid, add in the glovebox).

  • Place the reaction in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitor the reaction by LC-MS. These reactions can be rapid (1-4 hours) or require longer heating (12-24 hours) depending on the amine's nucleophilicity and steric hindrance.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel or Celite, eluting with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Conclusion and Future Directions

The protocols outlined in this guide demonstrate the selective functionalization of this compound at the C-3 position through three cornerstone palladium-catalyzed cross-coupling reactions. The resulting 3-substituted-7-chloro-1,6-naphthyridine products are themselves versatile intermediates. The remaining C-7 chloro group can be targeted in a second cross-coupling reaction, often requiring more forcing conditions (e.g., a more active catalyst/ligand system, higher temperatures) to overcome its lower reactivity. This sequential approach enables the rapid and controlled construction of diverse, highly functionalized 1,6-naphthyridine libraries for screening in drug discovery and materials science applications.

References

  • Isbrandt, E. S., et al. (2024). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. J. Am. Chem. Soc., 146, 5650-5660.
  • Knochel, P., et al. (2017). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Org. Lett., 19(15), 4054–4057.
  • Zareyee, D., et al. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 8(5), 1069-1079.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia.
  • Wang, Z., et al. (2018). Efficient synthesis of 1,9-substituted benzo[h][1][3]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities. Eur. J. Med. Chem., 157, 103-116.
  • Fussell, S. J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci., 8, 40-62.
  • Wikipedia contributors. (2023). Sonogashira reaction. Wikipedia, The Free Encyclopedia.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. J. Am. Chem. Soc., 132(44), 15914–15917.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
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  • Yang, C., & Williams, J. M. (2004). Palladium-catalyzed cyanation of aryl bromides promoted by low-level organotin compounds. Org. Lett., 6(17), 2837–2840.
  • Fussell, S. J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8, 40-62.
  • Wikipedia contributors. (2023). Heck reaction. Wikipedia, The Free Encyclopedia.
  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts.
  • Kapdi, A. R., et al. (2020). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Org. Biomol. Chem., 18, 1594-1600.
  • Kapdi, A. R., et al. (2015). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein J. Org. Chem., 11, 1546–1554.
  • Wang, D., et al. (2021). Three-Component Visible-Light-Induced Palladium-Catalyzed 1,2-Alkyl Carbamoylation/Cyanation of Alkenes. ACS Catal., 11(21), 13217–13222.
  • Newman, S. G., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Skarżyska, A., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2211.
  • Fussell, S. J., et al. (2016). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. ResearchGate.
  • Takanami, T., et al. (2005). Palladium-catalyzed cyanation of porphyrins utilizing cyanoethylzinc bromide as an efficient cyanide ion source. Org. Lett., 7(18), 3937–3940.
  • Bracher, F., et al. (2019). Functionalization of 4-bromobenzo[ c][5][11]naphthyridine via regioselective direct ring metalation. A novel approach to analogues of pyridoacridine alkaloids. Beilstein J. Org. Chem., 15, 2304–2310.
  • Garg, N. K., et al. (2024). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 30(1), 51.
  • Ma, D., et al. (2016). Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. Angew. Chem. Int. Ed. Engl., 55(1), 321–325.
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Application Notes and Protocols for the Selective Functionalization of the C-Br Bond in 3-Bromo-7-chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Chemoselectivity in Dihalogenated Naphthyridines

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceutical agents. Its rigid, planar structure and hydrogen bonding capabilities make it an attractive core for drug design. The ability to selectively functionalize specific positions on the naphthyridine ring is paramount for the development of novel therapeutics and chemical probes. 3-Bromo-7-chloro-1,6-naphthyridine presents a unique synthetic challenge and opportunity: two distinct halogen atoms that can be sequentially and selectively manipulated. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective functionalization of the C-3 bromine atom in the presence of the C-7 chlorine atom. We will delve into the fundamental principles governing this selectivity and provide detailed, field-proven protocols for common palladium-catalyzed cross-coupling reactions.

The Scientific Rationale: Why the C-Br Bond Reacts Preferentially

The cornerstone of selective functionalization in dihalogenated heteroaromatics lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the generally accepted order of reactivity is C-I > C-Br > C-OTf > C-Cl.[1] This trend is primarily dictated by two key factors:

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to cleave the C-Br bond during the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[2][3]

  • Oxidative Addition Kinetics: The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is kinetically more favorable for C-Br than for C-Cl. The greater polarizability of the C-Br bond facilitates a more efficient interaction with the electron-rich palladium center, leading to a faster reaction rate.

By carefully controlling reaction conditions, particularly the choice of catalyst, ligand, and temperature, it is possible to exploit this reactivity difference to achieve high chemoselectivity for the C-Br bond, leaving the C-Cl bond intact for subsequent transformations.

Visualizing the Pathway to Selectivity

The following diagram illustrates the general principle of selective functionalization, highlighting the preferential oxidative addition at the more reactive C-Br bond.

G cluster_0 Selective Functionalization of this compound cluster_1 Potential Reaction Sites Reactant This compound C_Br_site C-Br Bond (More Reactive) C_Cl_site C-Cl Bond (Less Reactive) Pd_cat Pd(0) Catalyst Pd_cat->C_Br_site Preferential Oxidative Addition Pd_cat->C_Cl_site Disfavored Oxidative Addition Coupling_Partner Coupling Partner (e.g., Boronic Acid, Alkyne, Amine) Product 3-Functionalized-7-chloro-1,6-naphthyridine C_Br_site->Product Cross-Coupling

Figure 1: Chemoselectivity in the palladium-catalyzed cross-coupling of this compound.

Core Experimental Protocols

The following protocols are designed as robust starting points for the selective functionalization of this compound. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific coupling partners.

Protocol 1: Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. This protocol is optimized for the selective reaction at the C-Br bond.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the Schlenk tube.

  • Degassing: Seal the tube and degas the reaction mixture by bubbling argon through the solvent for 15-20 minutes.

  • Reaction: Place the sealed tube in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O901290-98
33-Thienylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001680-90

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_workflow Suzuki-Miyaura Coupling Workflow A 1. Add Reactants & Base (Naphthyridine, Boronic Acid, K₃PO₄) to Schlenk Tube B 2. Add Catalyst & Ligand (Pd(OAc)₂, SPhos) A->B C 3. Add Solvents (Dioxane, H₂O) B->C D 4. Degas Mixture (Argon Purge) C->D E 5. Heat Reaction (90-100 °C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Work-up (Extraction & Washing) F->G H 8. Purify (Column Chromatography) G->H I Final Product H->I

Br-Naphthyridine-Cl + R-C≡CH --[Pd/Cu Catalyst, Base]--> R-C≡C-Naphthyridine-Cl

Br-Naphthyridine-Cl + R₂NH --[Pd Catalyst, Base]--> R₂N-Naphthyridine-Cl

Figure 3: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting and Key Considerations

  • Low Selectivity: If significant reaction at the C-Cl bond is observed, consider lowering the reaction temperature or screening different ligands. Bulky, electron-rich phosphine ligands often enhance selectivity for the C-Br bond.

  • Low Yield: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. Catalyst deactivation can be an issue; using pre-catalysts or ensuring efficient reduction of Pd(II) to Pd(0) in situ is important.

  • Ligand Choice: The choice of ligand is critical. For Suzuki couplings, biaryl phosphines like SPhos and XPhos are often effective. For Buchwald-Hartwig aminations, ligands from the Buchwald group (e.g., XPhos, RuPhos) are generally reliable. [2][4][5]* Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and the deprotonation of the amine in Buchwald-Hartwig reactions. The choice of base can significantly impact yield and should be optimized.

Conclusion

The selective functionalization of the C-Br bond in this compound is a powerful strategy for the synthesis of novel and diverse derivatives. By leveraging the inherent differences in carbon-halogen bond reactivity and employing carefully optimized palladium-catalyzed cross-coupling conditions, researchers can achieve high yields and excellent chemoselectivity. The protocols and principles outlined in this application note provide a solid foundation for the successful implementation of these transformations in drug discovery and materials science.

References

  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. [Link]
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  • Scott, P., et al. (2005). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of Warwick. [Link]
  • Skorka, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]
  • Gauthier, D. R., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry. [Link]
  • Dhiman, S., & Deka, M. J. (2023). Palladium catalyzed regioselective distal C(sp2)–H functionalization.
  • NROChemistry. (n.d.). Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • ResearchGate. (n.d.). Site‐selective Sonogashira reaction catalyzed by Pd(PPh3)4/CuI and Pd(CH3CN)2Cl2/CuI. [Link]
  • Neufeldt, S. R., & Sanford, M. S. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

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Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 3-Bromo-7-chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed exploration of the Buchwald-Hartwig amination of 3-Bromo-7-chloro-1,6-naphthyridine, a key transformation for the synthesis of functionalized naphthyridine scaffolds prevalent in medicinal chemistry and materials science. We delve into the mechanistic underpinnings of this reaction, with a particular focus on achieving high regioselectivity. This document offers field-proven, step-by-step protocols for researchers, scientists, and drug development professionals, explaining the critical experimental parameters and the rationale behind their selection. Troubleshooting guidance and characterization data are also provided to ensure successful implementation and validation of the described methods.

Introduction: The Strategic Importance of Naphthyridine Amination

The 1,6-naphthyridine core is a privileged scaffold in modern drug discovery, appearing in a multitude of biologically active compounds.[1] The introduction of amino functionalities to this heterocyclic system via C-N bond formation is a critical step in the development of novel therapeutics. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for this purpose, offering a significant improvement over harsher, classical methods like nucleophilic aromatic substitution.[2][3][4]

The substrate at the heart of this guide, this compound, presents a unique challenge and opportunity: the presence of two distinct halogen atoms on an electron-deficient nitrogen-containing heterocycle. This allows for the potential for selective functionalization, a highly desirable feature in the synthesis of complex molecules. The inherent differences in the reactivity of carbon-bromine and carbon-chlorine bonds under palladium catalysis form the basis for achieving regioselective amination.

This application note will provide a robust framework for successfully navigating the amination of this challenging substrate, with an emphasis on understanding the "why" behind the "how."

Mechanistic Considerations and Regioselectivity

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination to form the C-N bond and regenerate the active catalyst.[2][3]

The Basis of Regioselectivity: C-Br vs. C-Cl Reactivity

The regioselective amination of this compound hinges on the differential reactivity of the C-Br and C-Cl bonds in the oxidative addition step. Generally, the order of reactivity for aryl halides in this step is C-I > C-Br > C-Cl. This is attributed to the weaker C-Br bond compared to the C-Cl bond, making it more susceptible to cleavage by the palladium(0) catalyst. Therefore, under carefully controlled conditions, the amination is expected to occur selectively at the 3-position (C-Br).

The Role of the 1,6-Naphthyridine Core

The electron-deficient nature of the 1,6-naphthyridine ring, due to the presence of two nitrogen atoms, influences the electronic properties of the C-X bonds and the overall reactivity of the substrate. The nitrogen atoms can also coordinate to the palladium catalyst, potentially influencing its activity and selectivity. Careful selection of ligands is crucial to mitigate any inhibitory effects and to promote the desired catalytic turnover.

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox to prevent the deactivation of the palladium catalyst. Solvents and reagents should be anhydrous unless otherwise noted.

Recommended Catalyst System and Reagents
  • Palladium Pre-catalyst: A pre-formed palladium(0) source or a palladium(II) source that is readily reduced in situ is recommended for reproducibility. PEPPSI-IPr is a commercially available and highly effective pre-catalyst for this type of transformation.

  • Ligand: A bulky, electron-rich phosphine ligand is crucial for promoting the oxidative addition of the aryl halide and the subsequent reductive elimination. For challenging heteroaromatic substrates, ligands such as Xantphos or RuPhos have shown excellent performance.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used.

Step-by-Step Protocol for the Mono-amination of this compound

This protocol describes the selective amination at the C3-bromo position.

dot

Caption: General experimental workflow for the Buchwald-Hartwig amination.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., PEPPSI-IPr, 0.02 equiv), the phosphine ligand (e.g., Xantphos, 0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: To the flask, add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 3-amino-7-chloro-1,6-naphthyridine derivative.

Data Presentation and Characterization

The successful synthesis of the mono-aminated product can be confirmed by standard analytical techniques.

Representative Reaction Parameters
ParameterRecommended ConditionRationale
Palladium Pre-catalyst PEPPSI-IPr (2 mol%)Air and moisture stable, provides reliable generation of the active Pd(0) species.
Ligand Xantphos (4 mol%)Bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination, suitable for heteroaromatic substrates.
Base NaOtBu (1.4 equiv)Strong, non-nucleophilic base to facilitate amine deprotonation.
Solvent Toluene (0.1 M)Anhydrous, aprotic solvent that is standard for this reaction.
Temperature 100 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.
Amine Stoichiometry 1.2 equivA slight excess of the amine ensures complete consumption of the limiting naphthyridine substrate.
Characterization of the Product
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra will show characteristic signals for the newly introduced amino group and shifts in the aromatic region of the naphthyridine core, confirming the successful C-N bond formation.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the 3-amino-7-chloro-1,6-naphthyridine product. The isotopic pattern of the chlorine atom (a 3:1 ratio for the M and M+2 peaks) should be observable.[5][6][7]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Use a fresh bottle of palladium pre-catalyst and ligand.
Insufficient temperatureIncrease the reaction temperature in 10 °C increments.
Formation of Di-aminated Product Reaction conditions too harshReduce the reaction temperature or time. Consider using a less reactive catalyst system.
Hydrodehalogenation (loss of Br) Competing side reactionUse a bulkier phosphine ligand. Ensure the base is of high purity.
Poor Regioselectivity Inappropriate ligand or temperatureScreen different bulky electron-rich phosphine ligands. Optimize the reaction temperature; lower temperatures often favor selectivity.

Visualization of the Catalytic Cycle

dot

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + this compound (Oxidative Addition) AmineCoord Amine Coordination OxAdd->AmineCoord + R₂NH (Ligand Exchange) Amido Pd(II)-Amido Complex AmineCoord->Amido + Base - Base-H⁺X⁻ (Deprotonation) Amido->Pd0 Regenerates Catalyst Product 3-Amino-7-chloro- 1,6-naphthyridine Amido->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly effective method for the regioselective synthesis of 3-amino-7-chloro-1,6-naphthyridine derivatives. By carefully selecting the palladium pre-catalyst, a bulky electron-rich phosphine ligand, a suitable base, and appropriate reaction conditions, high yields and excellent regioselectivity can be achieved. The protocols and insights provided in this application note serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient construction of this important class of compounds.

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Sources

Application Notes & Protocols: Stille Coupling for the Functionalization of Dihalogenated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

The precise functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery. Dihalogenated heterocycles represent a particularly valuable class of building blocks, offering two distinct points for chemical modification. The Stille cross-coupling reaction, a palladium-catalyzed process that forges carbon-carbon bonds between an organostannane and an organic halide, has emerged as a robust and highly versatile tool for derivatizing these substrates.[1][2][3] Its broad functional group tolerance and the relative stability of the organostannane reagents make it exceptionally suitable for the complex molecular architectures encountered in pharmaceutical development.[2][4]

This guide provides an in-depth exploration of Stille coupling protocols tailored for dihalogenated heterocycles. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings that govern reaction outcomes, offering field-proven insights to enable researchers to rationally design, optimize, and troubleshoot their synthetic strategies. Particular emphasis is placed on achieving selective mono-functionalization and controlled di-functionalization, which are critical for generating molecular diversity in drug candidates.[5][6]

Mechanistic Cornerstone: The Palladium Catalytic Cycle

A fundamental understanding of the Stille coupling mechanism is paramount for rational protocol design. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1][7][8]

  • Oxidative Addition: The cycle initiates with the active Pd(0) catalyst undergoing oxidative addition to the carbon-halogen bond of the dihalogenated heterocycle. This is often the rate-determining step, and its efficiency is highly dependent on the nature of the halogen (I > Br > OTf >> Cl).[7][9] This reactivity difference is the primary lever for achieving selective mono-functionalization.

  • Transmetalation: The resulting Pd(II) complex then reacts with the organostannane reagent. The organic group from the tin compound is transferred to the palladium center, displacing the halide.[1][8] The rate of this step can be influenced by additives and the choice of ligands on the palladium.[9]

  • Reductive Elimination: In the final step, the two organic fragments coupled on the palladium center are expelled as the desired product. This reductive elimination step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][7][8]

Stille_Catalytic_Cycle Figure 1: The Palladium Catalytic Cycle in Stille Coupling pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex R¹-Pd(II)L₂-X (Palladium(II) Complex) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_trans R¹-Pd(II)L₂-R² (Di-organic Complex) transmetal->pd2_trans tin_halide X-SnR₃ transmetal->tin_halide red_elim Reductive Elimination pd2_trans->red_elim red_elim->pd0 product Het-R² (Coupled Product) red_elim->product het_halide Het-X (Dihalogenated Heterocycle) het_halide->ox_add stannane R²-SnR₃ (Organostannane) stannane->transmetal

Figure 1: The Palladium Catalytic Cycle in Stille Coupling.

Key Experimental Parameters: A Scientist's Guide to Optimization

The success of a Stille coupling hinges on the careful selection and optimization of several key parameters.

ParameterCommon Choices & InsightsCausality & Rationale
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(0) sources like Pd(PPh₃)₄ are directly active. Pd(II) precatalysts (e.g., Pd(OAc)₂) are reduced in situ to the active Pd(0) species. The choice often depends on air stability and cost.
Ligands Triphenylphosphine (PPh₃), XPhos, SPhos, Tri(2-furyl)phosphine (TFP)Electron-rich, bulky phosphine ligands (like XPhos) accelerate both oxidative addition and reductive elimination, proving crucial for coupling less reactive chlorides.[9][10] TFP is useful for preventing tin-tin homocoupling.
Organostannane R-Sn(n-Bu)₃, R-Sn(Me)₃Tributyltin reagents are common, but the resulting tin byproducts can be difficult to remove. Trimethyltin reagents can offer easier purification, but are more toxic. The transfer rate of the R group is typically: alkynyl > vinyl > aryl > allyl ~ benzyl >> alkyl.[7]
Solvent Toluene, Dioxane, DMF, NMPThe choice depends on the required reaction temperature and substrate solubility. Aprotic polar solvents like DMF and NMP can accelerate the reaction but may require higher temperatures for less reactive halides.
Additives Copper(I) Iodide (CuI), Lithium Chloride (LiCl), Cesium Fluoride (CsF)CuI can act as a phosphine scavenger and accelerate transmetalation.[5][9] LiCl aids in breaking Pd-Cl bonds and facilitates the catalytic cycle. Fluoride ions can form hypervalent tin species, enhancing their reactivity.[9]

Protocols for Dihalogenated Heterocycles

The strategy for coupling dihalogenated heterocycles is dictated by the relative reactivity of the C-X bonds and the desired final product.

Protocol 1: Selective Mono-arylation of 2,4-Dichloropyrimidine

This protocol leverages the inherent reactivity difference between the C2 and C4 positions of the pyrimidine ring to achieve selective functionalization.

Objective: To synthesize 2-Aryl-4-chloropyrimidine, a key intermediate for further derivatization.

Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,4-dichloropyrimidine (1.0 equiv), the desired Aryl-tributylstannane (1.1 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

  • Solvent and Additives: Add anhydrous 1,4-dioxane as the solvent. Add Cesium Fluoride (CsF) (2.0 equiv).

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with an aqueous solution of KF to remove tin byproducts. The organic layer is then washed with brine, dried over Na₂SO₄, and concentrated in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality: The C4 position of 2,4-dichloropyrimidine is more electron-deficient and thus more susceptible to nucleophilic attack, but the C2 position is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions. The use of a bulky, electron-rich ligand like XPhos is critical for activating the C-Cl bond at a manageable temperature.[10]

Protocol 2: Symmetrical Di-substitution of 3,6-Dichloropyridazine

This protocol is designed for the exhaustive substitution of both halogen atoms to create a symmetrical product.

Objective: To synthesize 3,6-Diarylpyridazine, often used in materials science and medicinal chemistry.[11][12]

Methodology:

  • Reaction Setup: In a sealed tube, combine 3,6-dichloropyridazine (1.0 equiv), the Aryl-tributylstannane (2.5 equiv), Pd(PPh₃)₄ (5 mol%), and Copper(I) Iodide (CuI) (10 mol%).

  • Solvent: Add anhydrous toluene.

  • Reaction Conditions: Seal the tube and heat the mixture to 110 °C for 24 hours.

  • Monitoring: Check for the disappearance of mono-substituted intermediate and starting material via LC-MS.

  • Workup: After cooling, perform an aqueous KF wash to precipitate tin salts. Filter the mixture through celite, and separate the organic phase. Dry over MgSO₄ and concentrate.

  • Purification: The product is typically purified by recrystallization or column chromatography.

Causality: A higher stoichiometry of the organostannane is required to drive the reaction to completion. Pd(PPh₃)₄ is a reliable catalyst for this transformation. The addition of CuI accelerates the transmetalation step, which can become sluggish after the first substitution, ensuring a higher yield of the disubstituted product.[5]

General Experimental Workflow

A standardized workflow is crucial for reproducibility and safety, especially when handling toxic organotin reagents.[2][4]

Stille_Workflow Figure 2: General Experimental Workflow for Stille Coupling start Start setup 1. Reaction Setup (Flame-dried flask, inert atm.) start->setup reagents 2. Add Reagents (Heterocycle, Stannane, Pd-Cat, Ligand) setup->reagents solvent 3. Add Solvent & Additives reagents->solvent react 4. Heat & Stir (Monitor by TLC/LC-MS) solvent->react workup 5. Workup (Cool, Quench, KF Wash) react->workup extract 6. Extraction & Drying workup->extract purify 7. Purification (Chromatography/Recrystallization) extract->purify analyze 8. Characterization (NMR, MS, etc.) purify->analyze end_node End analyze->end_node

Figure 2: General Experimental Workflow for Stille Coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; Low reaction temperature; Poor quality reagents/solvent.Use a fresh batch of catalyst or an alternative precatalyst. Screen higher temperatures. Ensure solvents are anhydrous and reagents are pure.
Stalled at Mono-substitution Insufficient organostannane; Deactivated catalyst; Steric hindrance.Increase stoichiometry of the organostannane (to 2.5-3.0 equiv). Add a co-catalyst like CuI. Switch to a more active ligand system (e.g., XPhos).
Homocoupling of Stannane Oxygen contamination; Inefficient transmetalation.Thoroughly degas the solvent and maintain a robust inert atmosphere. Add a phosphine ligand like Tri(2-furyl)phosphine (TFP) to suppress this side reaction.
Difficult Purification Residual tin byproducts (e.g., Bu₃SnCl).Perform multiple washes with aqueous KF or saturated NH₄Cl. A final wash with DBU/acetonitrile can also be effective for removing tin residues.

Conclusion

The Stille coupling is an indispensable method for the strategic functionalization of dihalogenated heterocycles. By understanding the interplay between the catalyst, ligands, substrates, and reaction conditions, researchers can unlock its full potential. The protocols outlined here provide a robust starting point for achieving both selective mono-arylation and complete di-substitution. Mastery of these techniques enables the rapid and efficient construction of complex, novel heterocyclic molecules, accelerating the engine of drug discovery and materials science.[13][14]

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The Strategic Utility of 3-Bromo-7-chloro-1,6-naphthyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,6-Naphthyridine Scaffold as a Privileged Structure

The 1,6-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] Its rigid, planar structure and the presence of two nitrogen atoms offer unique hydrogen bonding capabilities and metabolic stability, making it an attractive framework for designing targeted therapeutics. Specifically, derivatives of the 1,6-naphthyridine scaffold have shown promise as potent inhibitors of various kinases, such as Cyclin-Dependent Kinases (CDKs), which are crucial regulators of cell cycle progression and transcription.[2][3] Dysregulation of CDK activity is a hallmark of many cancers and other proliferative diseases, making them a prime target for drug development.

This application note focuses on a particularly valuable building block for drug discovery: 3-Bromo-7-chloro-1,6-naphthyridine . The strategic placement of two different halogen atoms on this scaffold provides a powerful tool for medicinal chemists, enabling selective and sequential functionalization to rapidly generate libraries of diverse compounds for structure-activity relationship (SAR) studies.

The Power of Differential Reactivity: C-Br vs. C-Cl

The cornerstone of this building block's utility lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted trend for the rate of oxidative addition to a Pd(0) complex is C-I > C-Br > C-OTf > C-Cl.[4] This significant reactivity difference allows for the highly selective functionalization of the C-3 position (bromide) under conditions that leave the C-7 position (chloride) untouched.[5] This chemoselectivity is the key to a modular and efficient synthetic strategy.

The following diagram illustrates this principle, showcasing a typical drug discovery workflow where the more reactive C-3 position is first diversified, followed by subsequent modification at the less reactive C-7 position.

G A This compound B Selective C-3 Functionalization (Suzuki, Buchwald, Sonogashira) A->B Mild Pd Catalysis C Library of 3-Substituted-7-chloro-1,6-naphthyridines B->C C-Br Reactivity D C-7 Functionalization (More Forcing Conditions) C->D Harsher Pd Catalysis E Final Diversified Library of 3,7-Disubstituted-1,6-naphthyridines D->E C-Cl Reactivity F SAR Studies & Biological Screening E->F

Caption: A general workflow for library synthesis using this compound.

Application in Kinase Inhibitor Synthesis: A Case Study

The 1,6-naphthyridine scaffold has been identified as a core component in the development of inhibitors for Cyclin-Dependent Kinases (CDKs), particularly CDK5, CDK8, and CDK19.[2][3] For instance, patent literature describes novel substituted 1,6-naphthyridines as potent CDK5 inhibitors for the potential treatment of kidney diseases.[2] The general structure of these inhibitors often involves an aryl or heteroaryl group at one position and an amino-containing moiety at another, highlighting the importance of C-C and C-N bond-forming reactions in their synthesis.

The this compound scaffold is an ideal starting point for generating libraries of such inhibitors. A typical synthetic campaign would involve:

  • Initial Diversification at C-3: Utilizing a Suzuki-Miyaura coupling to introduce a variety of aryl or heteroaryl groups.

  • Secondary Amination at C-7: Employing a Buchwald-Hartwig amination to install a range of primary or secondary amines, which can be crucial for targeting the ATP-binding pocket of kinases.

This stepwise approach allows for a comprehensive exploration of the chemical space around the 1,6-naphthyridine core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.

Experimental Protocols: Selective Functionalization

The following protocols are adapted from established procedures for analogous dihalogenated heterocyclic systems and provide a robust starting point for the selective functionalization of this compound.[5] Researchers should note that optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Position

This protocol details the palladium-catalyzed coupling of an arylboronic acid at the C-3 position, leveraging the higher reactivity of the C-Br bond.[5]

Reaction Principle: The Suzuki-Miyaura reaction forms a new carbon-carbon bond by coupling an organoboron species with an organic halide, catalyzed by a palladium(0) complex. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[6]

G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(Br) pd0->pd2_complex Oxidative Addition transmetal_complex Ar-Pd(II)L₂(R') pd2_complex->transmetal_complex Transmetalation (from R'-B(OH)₂) transmetal_complex->pd0 Reductive Elimination product Ar-R' transmetal_complex->product start Ar-Br start->pd2_complex boronic R'-B(OH)₂ boronic->transmetal_complex

Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane

  • Water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). Add this catalyst/ligand mixture to the main reaction flask.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Degassing: Seal the flask and thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure 3-aryl-7-chloro-1,6-naphthyridine product.

Parameter Condition Rationale/Commentary
Palladium Catalyst Pd(OAc)₂ (2 mol%)A common and effective palladium source. Other catalysts like Pd(PPh₃)₄ can also be used.
Ligand PPh₃ (8 mol%)Stabilizes the Pd(0) species and facilitates the catalytic cycle. For challenging substrates, more advanced ligands like SPhos or XPhos may improve yields.
Base K₂CO₃ (2.0 eq.)Essential for the transmetalation step. Other bases like K₃PO₄ or Cs₂CO₃ can be screened for optimization.
Solvent System 1,4-Dioxane / H₂O (4:1)A common solvent mixture for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.
Temperature 90 - 100 °COptimized to ensure a reasonable reaction rate while maintaining high selectivity for the C-Br bond over the C-Cl bond.[5]
Protocol 2: Selective Buchwald-Hartwig Amination at the C-3 Position

This protocol outlines the palladium-catalyzed amination at the C-3 position, again exploiting the preferential reactivity of the C-Br bond.

Reaction Principle: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[1] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and subsequent reductive elimination to yield the arylamine product.[7]

Materials:

  • This compound

  • Primary or secondary amine (1.2 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • RuPhos or another suitable bulky electron-rich phosphine ligand

  • Lithium bis(trimethylsilyl)amide (LiHMDS) or another strong, non-nucleophilic base (e.g., NaOt-Bu)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add this compound (1.0 eq.), Pd₂(dba)₃ (2 mol%), and RuPhos (4 mol%) to a dry Schlenk tube.

  • Reagent Addition: Add the base (e.g., LiHMDS, 1.5 eq.) to the tube.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., Toluene) to achieve a concentration of approximately 0.1 M with respect to the starting material. Finally, add the amine (1.2 eq.) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 80-100 °C with vigorous stirring for 16-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-7-chloro-1,6-naphthyridine.

Parameter Condition Rationale/Commentary
Palladium Catalyst Pd₂(dba)₃ (2 mol%)A common Pd(0) source that is activated in situ.
Ligand RuPhos (4 mol%)A bulky, electron-rich phosphine ligand that is highly effective for C-N cross-coupling, especially with heteroaryl halides.
Base LiHMDS (1.5 eq.)A strong, non-nucleophilic base is required to deprotonate the amine. NaOt-Bu is another common choice.
Solvent Toluene or 1,4-DioxaneAnhydrous, aprotic solvents are crucial for the stability of the catalytic species.
Temperature 80 - 100 °CSufficient to promote the reaction while maintaining selectivity for the C-Br bond.
Protocol 3: Selective Sonogashira Coupling at the C-3 Position

This protocol describes the coupling of a terminal alkyne to the C-3 position, providing access to another important class of intermediates.

Reaction Principle: The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8] It is typically co-catalyzed by palladium and copper complexes.[9] The palladium cycle mirrors that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step.

Materials:

  • This compound

  • Terminal alkyne (1.2 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • An amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF), followed by the amine base (e.g., Et₃N, 3.0 eq.) and the terminal alkyne (1.2 eq.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) as needed for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the mixture with an organic solvent like diethyl ether and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure 3-alkynyl-7-chloro-1,6-naphthyridine product.

Parameter Condition Rationale/Commentary
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2 mol%)A standard, air-stable Pd(II) precatalyst for Sonogashira reactions.
Co-catalyst CuI (4 mol%)Essential for the copper-catalyzed cycle, facilitating the activation of the alkyne.
Base Triethylamine (Et₃N)Acts as both the base to deprotonate the alkyne and often as a solvent or co-solvent.
Solvent THF or DMFAnhydrous polar aprotic solvents are typically used.
Temperature Room Temp to 60 °CSonogashira couplings can often be run under mild thermal conditions.

Conclusion and Future Outlook

This compound is a strategically designed building block that offers a reliable and efficient platform for the synthesis of diverse chemical libraries. The inherent, predictable chemoselectivity of the C-Br bond over the C-Cl bond in palladium-catalyzed cross-coupling reactions allows for a modular and powerful approach to drug discovery. By providing robust protocols for key C-C and C-N bond-forming reactions, this guide empowers researchers to rapidly access novel 3,7-disubstituted 1,6-naphthyridine derivatives. This scaffold's proven relevance in the development of kinase inhibitors suggests that compounds derived from this versatile starting material will continue to be of high interest in the pursuit of new therapeutics for a range of human diseases.

References

  • US11261184B2 -[10][11]naphthyridine compounds and derivatives as CDK8/CDK19 inhibitors - Google P
  • Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Med. Chem. Lett. (URL: [Link])
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  • Technical Support Center: Catalyst Selection for Cross-Coupling with 3-bromo-7-chloro-1-benzothiophene - Benchchem. (URL not available)
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  • discovery and SAR study of 1H-imidazo[4,5-h][10][11]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
  • 1,6-Naphthyridin-2(1H)
  • (Referenced within other articles, no direct link available)
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  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. (URL: [Link])
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  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
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  • Sonogashira coupling - Wikipedia. (URL: [Link])
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  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

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Application Notes and Protocols: Development of Kinase Inhibitors from the 1,6-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,6-Naphthyridine Scaffold as a Privileged Structure in Kinase Inhibitor Design

The relentless pursuit of targeted cancer therapies has identified protein kinases as critical nodes in oncogenic signaling pathways. Small molecule inhibitors that target the ATP-binding site of these kinases have revolutionized cancer treatment. Within the vast chemical space of potential inhibitors, certain heterocyclic scaffolds have emerged as "privileged structures," demonstrating a remarkable capacity for potent and selective kinase inhibition. The 1,6-naphthyridine core is a prime example of such a scaffold, valued for its rigid, planar structure and the strategic placement of nitrogen atoms that facilitate key hydrogen bond interactions within the kinase hinge region.[1][2] Its versatility has been demonstrated in the development of inhibitors for a diverse range of kinases, including PI3K/mTOR, c-Met, FGFR, and AXL, underscoring its significance in modern drug discovery.[1][3][4][5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of kinase inhibitors derived from the 1,6-naphthyridine scaffold. We will delve into the underlying principles of targeting kinases with these compounds, provide detailed, field-proven protocols for their synthesis and biological characterization, and offer insights into interpreting structure-activity relationship (SAR) data to guide lead optimization.

The Rationale: Why 1,6-Naphthyridine for Kinase Inhibition?

The efficacy of the 1,6-naphthyridine scaffold in kinase inhibitor design stems from its intrinsic chemical and structural properties. The bicyclic system provides a rigid framework that can be readily functionalized at multiple positions, allowing for the precise orientation of substituents to interact with specific pockets within the kinase active site. The nitrogen atoms within the rings act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP with the kinase hinge region, a critical determinant of binding affinity.

I. Synthetic Strategies for 1,6-Naphthyridine Derivatives

The synthesis of a diverse library of 1,6-naphthyridine analogs is the cornerstone of a successful kinase inhibitor discovery program. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials. Below are generalized protocols for common synthetic approaches.

Protocol 1: Construction of the 1,6-Naphthyridin-2(1H)-one Core from a Preformed Pyridine

This approach is widely used and offers flexibility in introducing substituents.[6][7]

Workflow Diagram:

cluster_0 Synthesis of 1,6-Naphthyridin-2(1H)-one Core Start Substituted 4-aminopyridine Step1 Condensation with a malonic acid derivative Start->Step1 Piperidine, EtOH Step2 Cyclization Step1->Step2 High temperature or acid catalysis Product 1,6-Naphthyridin-2(1H)-one core Step2->Product cluster_1 Functionalization via Cross-Coupling Start Halogenated 1,6-Naphthyridine Step1 Suzuki, Stille, or Buchwald-Hartwig Coupling Start->Step1 Pd catalyst, ligand, base, boronic acid/ester or amine Product Substituted 1,6-Naphthyridine Step1->Product cluster_2 In Vitro Kinase Assay Workflow Start Compound Dilution Series Step1 Incubate with Kinase, Substrate, and ATP Start->Step1 Step2 Quantify Kinase Activity Step1->Step2 Step3 Data Analysis (IC50 Calculation) Step2->Step3 Product IC50 Value Step3->Product cluster_3 SAR-Driven Lead Optimization Scaffold 1,6-Naphthyridine Core Synthesis Synthesis of Analogs Scaffold->Synthesis BioAssay Biological Evaluation (IC50, Cell Proliferation) Synthesis->BioAssay SAR Structure-Activity Relationship Analysis BioAssay->SAR SAR->Synthesis Design new analogs LeadOpt Lead Optimization (Potency, Selectivity, ADME) SAR->LeadOpt cluster_4 MET Signaling Pathway Inhibition HGF HGF (Ligand) MET MET Receptor Tyrosine Kinase HGF->MET PI3K PI3K MET->PI3K RAS RAS MET->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 1,6-Naphthyridinone Inhibitor Inhibitor->MET Inhibition

Sources

Application Note & Protocol: Synthesis of Novel Anticancer Agents Using 3-Bromo-7-chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,6-naphthyridine core is a privileged heterocyclic scaffold renowned for its prevalence in pharmacologically active compounds, particularly in oncology.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic synthesis of novel anticancer agents starting from the versatile building block, 3-Bromo-7-chloro-1,6-naphthyridine. We delve into the underlying principles of selective palladium-catalyzed cross-coupling reactions, leveraging the differential reactivity of the C-Br and C-Cl bonds to achieve sequential and controlled molecular diversification. Detailed, field-tested protocols for Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination are provided, complete with expert insights into the causality behind experimental choices. The objective is to empower researchers to efficiently generate libraries of novel 1,6-naphthyridine derivatives for anticancer screening and lead optimization.

Introduction: The Strategic Advantage of the 1,6-Naphthyridine Scaffold

Naphthyridines, a class of diazanaphthalenes, are cornerstones in medicinal chemistry due to their ability to form key hydrogen bonds and engage in π-stacking interactions with biological targets.[3] The 1,6-naphthyridine isomer, in particular, is found in numerous molecules with potent anticancer activities, including inhibitors of critical kinases like FGFR and topoisomerase II.[4][5]

The starting material, this compound, is an ideal platform for chemical library synthesis. Its design incorporates two distinct halogen atoms at positions amenable to functionalization. The key to its utility lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond.[6] This reactivity gap enables a highly controlled, sequential synthesis strategy:

  • Selective functionalization at the C-3 position (the more reactive C-Br site).

  • Subsequent functionalization at the C-7 position (the less reactive C-Cl site).

This stepwise approach allows for the precise and independent introduction of diverse chemical moieties, a crucial capability in structure-activity relationship (SAR) studies.

G cluster_0 Sequential Functionalization Strategy Start This compound Step1 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Targets the more reactive C-Br bond Start->Step1 Step 1: C-3 Functionalization Intermediate 3-Substituted-7-chloro-1,6-naphthyridine Step1->Intermediate Step2 Second Cross-Coupling (e.g., Buchwald-Hartwig, Suzuki) Targets the less reactive C-Cl bond Intermediate->Step2 Step 2: C-7 Functionalization Product 3,7-Disubstituted 1,6-Naphthyridine Library Step2->Product

Caption: Logical workflow for sequential synthesis.

Core Synthetic Protocols

The following protocols are designed to be robust and adaptable. Each step is accompanied by an explanation of its purpose, providing the scientific rationale crucial for troubleshooting and optimization.

Protocol 1: Selective Suzuki-Miyaura C-C Coupling at the C-3 Position

Principle: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and a boronic acid or ester.[7][8] By carefully selecting the catalyst and conditions, we can ensure the reaction occurs exclusively at the C-3 bromide position. This protocol is ideal for introducing aryl or heteroaryl substituents.

Expertise & Causality: The choice of a palladium(II) precatalyst like Pd(OAc)₂ with a phosphine ligand is standard; the in-situ reduction generates the active Pd(0) species.[6] The base (e.g., K₂CO₃) is critical for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[9] The dioxane/water solvent system is effective at dissolving both the organic and inorganic reagents. Degassing is mandatory to prevent oxidation of the Pd(0) catalyst and phosphine ligands, which would otherwise lead to catalyst deactivation and poor yields.

G cluster_workflow Suzuki Coupling Workflow Setup 1. Assemble Reagents (Naphthyridine, Boronic Acid, Base) Catalyst 2. Add Catalyst/Ligand (Pd(OAc)₂, PPh₃) Setup->Catalyst Solvent 3. Add Solvents (Dioxane/Water) Catalyst->Solvent Degas 4. Degas Mixture (Argon sparging) Solvent->Degas Heat 5. Heat Reaction (90-100 °C) Degas->Heat Workup 6. Aqueous Workup & Extraction Heat->Workup Purify 7. Purify (Column Chromatography) Workup->Purify

Caption: Experimental workflow for Suzuki coupling.

Materials & Equipment:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for extraction and purification

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Catalyst Addition: Add palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1.0 mmol of the starting naphthyridine).

  • Degassing: Seal the flask and sparge the reaction mixture with argon for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-aryl-7-chloro-1,6-naphthyridine product.

Protocol 2: Sonogashira C-C Coupling at the C-3 Position

Principle: The Sonogashira reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne.[10] This reaction is exceptionally useful for introducing rigid alkynyl linkers, which can probe deep into protein binding pockets. It typically employs a dual-catalyst system of palladium and copper(I).[11][12]

Expertise & Causality: The catalytic cycle involves both palladium and copper. The palladium catalyst undergoes oxidative addition with the C-Br bond. Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of a base (like triethylamine) to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-complex, followed by reductive elimination to yield the product.[13] The amine base is crucial as it both deprotonates the alkyne and serves as a solvent. Anhydrous and anaerobic conditions are paramount to prevent homocoupling of the alkyne (Glaser coupling) and catalyst degradation.

Materials & Equipment:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask and inert gas line

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.). Dissolve it in anhydrous THF and anhydrous triethylamine (1:1 mixture).

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (3 mol%) and CuI (5 mol%) to the solution.

  • Alkyne Addition: Add the terminal alkyne (1.5 eq.) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 2-6 hours. Monitor progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to obtain the pure 3-alkynyl-7-chloro-1,6-naphthyridine.

Protocol 3: Buchwald-Hartwig C-N Coupling at the C-7 Position

Principle: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[14][15] After functionalizing the C-3 position, this protocol is applied to the resulting 3-substituted-7-chloro-1,6-naphthyridine to introduce primary or secondary amines at the C-7 position.[16]

Expertise & Causality: This reaction requires a sterically hindered phosphine ligand (e.g., XPhos, SPhos) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[17] The bulky ligand facilitates the reductive elimination step, which is often the rate-limiting step for C-N bond formation. The strong base is necessary to deprotonate the amine, forming the palladium-amido intermediate. The C-Cl bond, being less reactive than the C-Br bond, typically requires slightly harsher conditions (higher temperature or a more active catalyst system) to react efficiently.[18]

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd(0) PdII_Aryl L₂Pd(II)(Ar)Cl Pd0->PdII_Aryl Ar-Cl OA Oxidative Addition PdII_Amine [L₂Pd(II)(Ar)(R₂NH)]⁺Cl⁻ PdII_Aryl->PdII_Amine R₂NH Amine_Coord Amine Coordination PdII_Amido L₂Pd(II)(Ar)(NR₂) PdII_Amine->PdII_Amido -HCl Deprotonation Deprotonation (Base) RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product Ar-NR₂ RE->Product

Sources

Developing Novel Antimicrobial Compounds from 3-Bromo-7-chloro-1,6-naphthyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the 1,6-Naphthyridine Scaffold in Antimicrobial Drug Discovery

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with new mechanisms of action. The 1,6-naphthyridine core, a bicyclic heteroaromatic system, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including potent antimicrobial effects.[1][2] Derivatives of this scaffold have been shown to target essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and are the validated targets of the successful quinolone class of antibiotics.[3]

This document provides a comprehensive guide for the development of novel antimicrobial agents based on the 3-Bromo-7-chloro-1,6-naphthyridine scaffold. This starting material offers two distinct halogenated sites with differential reactivity, allowing for selective and sequential functionalization to generate a diverse library of candidate compounds. We present detailed protocols for the synthesis of derivatives via modern cross-coupling reactions, robust methods for in vitro antimicrobial and cytotoxicity evaluation, and an overview of the underlying scientific principles.

Strategic Synthesis of this compound Derivatives

The synthetic strategy hinges on the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more susceptible to oxidative addition to the palladium catalyst than the C-Cl bond, enabling selective functionalization at the 3-position.

Synthesis of the Starting Material: this compound
Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the C-3 Position

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. By carefully selecting the reaction conditions, a variety of aryl and heteroaryl groups can be introduced at the 3-position of the 1,6-naphthyridine core.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane

  • Degassed water

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).

  • In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol). Add this catalyst/ligand mixture to the main reaction flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-7-chloro-1,6-naphthyridine derivative.

Protocol 2: Buchwald-Hartwig Amination at the C-7 Position

Following functionalization at the C-3 position, the less reactive C-Cl bond at the 7-position can be targeted for C-N bond formation using the Buchwald-Hartwig amination. This allows for the introduction of a wide range of primary and secondary amines, which is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of antimicrobial agents.

Materials:

  • 3-Aryl-7-chloro-1,6-naphthyridine

  • Amine (primary or secondary, 1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • RuPhos (4 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equivalents)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.

  • Add the 3-aryl-7-chloro-1,6-naphthyridine (1.0 equivalent) and the amine coupling partner (1.2 equivalents) to the tube.

  • Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Seal the tube and heat the mixture with vigorous stirring at 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final 3-aryl-7-amino-1,6-naphthyridine derivative.

Diagram of the Synthetic Workflow:

Synthetic_Workflow Start 3-Bromo-7-chloro- 1,6-naphthyridine Step1 Suzuki Coupling (Arylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃) Start->Step1 Intermediate 3-Aryl-7-chloro- 1,6-naphthyridine Step1->Intermediate Step2 Buchwald-Hartwig Amination (Amine, Pd₂(dba)₃, RuPhos, LiHMDS) Intermediate->Step2 Product 3-Aryl-7-amino- 1,6-naphthyridine Derivatives Step2->Product

Caption: Synthetic workflow for the derivatization of this compound.

Antimicrobial Activity Evaluation

A critical step in the drug discovery pipeline is the robust evaluation of the antimicrobial efficacy of the newly synthesized compounds. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC).

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Test compounds and control antibiotics (e.g., ciprofloxacin)

Procedure:

  • Preparation of Bacterial Inoculum: Aseptically pick 3-5 bacterial colonies from an agar plate and inoculate into CAMHB. Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only). Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that shows no visible growth.

Diagram of the Antimicrobial Screening Workflow:

Antimicrobial_Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Bacterial Inoculum (0.5 McFarland) Plate 96-well Plate Inoculation Inoculum->Plate Compounds Serial Dilutions of Test Compounds Compounds->Plate Incubation Incubation (37°C, 16-20h) Plate->Incubation Readout Visual Inspection for Turbidity Incubation->Readout MIC Determine MIC Readout->MIC

Caption: Workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assessment

To evaluate the therapeutic potential of the synthesized compounds, it is crucial to assess their toxicity towards eukaryotic cells. The MTT assay is a colorimetric method widely used to assess cell viability and proliferation.

Protocol 4: MTT Assay for Cytotoxicity Evaluation

Materials:

  • 96-well cell culture plates

  • Eukaryotic cell line (e.g., HEK293 or HepG2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed the eukaryotic cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the old medium with the medium containing the different concentrations of the compounds. Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a blank control (medium only). Incubate for 24-48 hours.

  • MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting cell viability against compound concentration.

Mechanism of Action: Targeting Bacterial Topoisomerases

The primary antimicrobial mechanism of many naphthyridine derivatives is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3] These enzymes are essential for managing DNA topology during replication, transcription, and repair. By forming a stable complex with the enzyme and cleaved DNA, the compounds trap the topoisomerases in a state that leads to double-strand DNA breaks and ultimately bacterial cell death.

Diagram of the Proposed Mechanism of Action:

Mechanism_of_Action cluster_process Bacterial DNA Replication DNA Bacterial DNA Topoisomerases DNA Gyrase & Topoisomerase IV DNA->Topoisomerases Replication DNA Replication & Transcription Topoisomerases->Replication Outcome DNA Damage & Cell Death Topoisomerases->Outcome Replication->Outcome Compound 1,6-Naphthyridine Derivative Inhibition Inhibition Compound->Inhibition Inhibition->Topoisomerases Inhibition->Outcome

Caption: Proposed mechanism of action of 1,6-naphthyridine derivatives via inhibition of bacterial topoisomerases.

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the this compound scaffold and subsequent biological evaluation will allow for the elucidation of structure-activity relationships (SAR). This information is invaluable for guiding the design of more potent and selective antimicrobial agents.

Table 1: Representative Data Summary for Novel 1,6-Naphthyridine Derivatives

Compound IDR¹ (at C-3)R² (at C-7)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliIC₅₀ (µM) vs. HEK293 cells
NAPH-001Phenyl-Cl1632>100
NAPH-0024-Fluorophenyl-Cl816>100
NAPH-003PhenylMorpholino4855.2
NAPH-0044-FluorophenylMorpholino2478.9
Ciprofloxacin--0.50.06>100

Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic protocols and biological evaluation methods detailed in this guide provide a robust framework for researchers to synthesize, screen, and optimize a new generation of compounds to combat the growing challenge of antimicrobial resistance. The differential reactivity of the two halogen atoms allows for a systematic exploration of the chemical space around the 1,6-naphthyridine core, facilitating the development of potent and selective drug candidates.

References

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]
  • de Araújo-Neto, J. B., da Silva, M. M. C., de Oliveira-Tintino, C. D. M., Begnini, I. M., Rebelo, R. A., da Silva, L. E., ... & Tintino, S. R. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400. [Link]
  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 17(12), 1705. [Link]
  • Mohamed, N. G., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]
  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]
  • Hoffman Fine Chemicals. (n.d.). This compound.

Sources

Application Note: A Guide to Nucleophilic Aromatic Substitution (SNAAr) on the 1,6-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,6-naphthyridine core is a recognized privileged scaffold in medicinal chemistry and materials science, frequently appearing in molecules with significant biological and photophysical properties.[1][2] Functionalization of this heterocyclic system is critical for modulating its characteristics and developing new chemical entities. Nucleophilic Aromatic Substitution (SNAAr) represents a powerful and direct method for C-N, C-O, and C-S bond formation on the electron-deficient 1,6-naphthyridine ring. This guide provides an in-depth exploration of the mechanistic principles, key experimental parameters, and detailed, field-proven protocols for performing SNAAr reactions on 1,6-naphthyridine substrates. It is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this essential transformation.

Mechanistic Principles of SNAAr on 1,6-Naphthyridine

Unlike electron-rich carbocyclic aromatic rings like benzene, the 1,6-naphthyridine nucleus is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic deactivates the ring towards electrophilic attack but significantly activates it for Nucleophilic Aromatic Substitution (SNAAr).[3][4]

The reaction proceeds via a two-step addition-elimination mechanism.[5]

  • Nucleophilic Addition: The nucleophile attacks an electron-deficient carbon atom bearing a suitable leaving group (e.g., a halide or triflate). This attack, which is typically the rate-determining step, breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6]

  • Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group.

The two nitrogen atoms at the 1- and 6-positions play a crucial role in activating the ring and stabilizing the negatively charged Meisenheimer intermediate, particularly when the attack occurs at the C2, C4, C5, and C7 positions, which are ortho or para to the ring nitrogens.[3] This stabilization is key to the facility of SNAAr reactions on this scaffold.

Caption: General SNAAr mechanism on a 1,6-Naphthyridine core.

It is critical to distinguish the SNAAr mechanism from metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. While both can form C-N bonds, SNAAr does not involve a metal catalyst's oxidative addition/reductive elimination cycle and relies on the intrinsic electrophilicity of the aromatic ring.[7]

Key Experimental Parameters & Considerations

The success of an SNAAr reaction on 1,6-naphthyridine hinges on the careful selection of several key parameters.

The Substrate: Leaving Group Effects

A good leaving group must be electron-withdrawing to activate the ring for the initial attack and sufficiently stable to depart from the Meisenheimer complex. The reactivity order for common leaving groups in SNAAr is generally the opposite of that in SN2 reactions, as C-LG bond cleavage is not the rate-determining step.[6]

Leaving Group Formula Reactivity Notes
Fluoro-FExcellentStrongest inductive activation; C-F bond is strong, but this is irrelevant as cleavage is not rate-determining.
Triflate-OTfExcellentHighly activating and an excellent leaving group. Allows for sequential, regioselective functionalization.[8]
Chloro-ClGoodVery common, cost-effective, and provides a good balance of reactivity and stability.[6]
Bromo / Iodo-Br / -IModerateLess activating than Cl or F. Often used in metal-catalyzed cross-couplings instead.
Hydride-HPoorRequires a very strong nucleophile and harsh conditions (e.g., Chichibabin reaction).[9]
Table 1. Comparison of common leaving groups for SNAAr reactions.
The Nucleophile

A wide range of nucleophiles can be employed. For drug development, amines are the most common class.

  • Amines (R-NH₂): Both aliphatic and aromatic amines are effective. The basicity and steric hindrance of the amine will influence the reaction rate.

  • Alkoxides (R-O⁻): Used to form ether linkages. Requires anhydrous conditions to prevent the formation of less nucleophilic hydroxides.

  • Thiols (R-S⁻): Excellent nucleophiles for forming thioethers.

Solvent and Base Selection

The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or NMP are often preferred as they can dissolve a wide range of substrates and effectively solvate the cationic counter-ion without hydrogen bonding to the nucleophile, thus enhancing its reactivity. Protic solvents like isopropanol or n-butanol can also be used, sometimes with an acid catalyst to further activate the ring by protonating a nitrogen atom.[6]

A base is often required, especially when using amine nucleophiles, to neutralize the HX acid formed during the reaction.

Solvent Base Typical Temperature Rationale & Causality
DMSO, DMF, NMPK₂CO₃, Cs₂CO₃, DIPEA80 - 150 °CPolar aprotic solvents enhance nucleophilicity. Inorganic bases are non-nucleophilic and effectively scavenge acid.
Isopropanol, n-ButanolExcess Amine or DIPEA80 - 120 °CProtic solvents can facilitate proton transfer. Excess amine can act as both nucleophile and base.
Dioxane, TolueneNaH, NaNH₂100 - 140 °CUsed for specific reactions like the Chichibabin amination, where a very strong, non-nucleophilic base is needed.[9][10]
Table 2. Recommended solvent and base combinations for amination of 1,6-naphthyridines.

Detailed Experimental Protocols

Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for Amination of a Chloro-1,6-Naphthyridine

This protocol describes a robust method for the reaction between a chlorinated 1,6-naphthyridine and a primary or secondary amine.

Materials:

  • Chloro-substituted 1,6-naphthyridine (1.0 eq)

  • Amine nucleophile (1.2 - 2.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the chloro-1,6-naphthyridine (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent & Reagent Addition: Add anhydrous DMSO via syringe to create a stirrable suspension (approx. 0.1 - 0.5 M concentration). Add the amine nucleophile (1.2 eq) dropwise at room temperature.

  • Heating & Monitoring: Heat the reaction mixture to 100-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup - Quenching: Cool the reaction to room temperature. Carefully pour the mixture into a beaker containing deionized water. This will precipitate the product and dissolve the inorganic salts.

  • Workup - Extraction: Transfer the aqueous suspension to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Workup - Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMSO and inorganic impurities.

  • Drying & Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography (silica gel) using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to yield the pure amino-1,6-naphthyridine product.

Workflow Figure 2. Experimental Workflow for SNAAr A 1. Reaction Setup (Substrate, Base, Solvent) B 2. Inert Atmosphere (N₂ or Ar Purge) A->B C 3. Reagent Addition & Heating B->C D 4. Reaction Monitoring (TLC / LC-MS) C->D E 5. Cooldown & Quench (Add Water) D->E Reaction Complete F 6. Liquid-Liquid Extraction E->F G 7. Wash & Dry Organic Layer F->G H 8. Concentrate (Rotary Evaporator) G->H I 9. Purify (Column Chromatography) H->I J 10. Characterize (NMR, MS) I->J

Caption: A typical experimental workflow for SNAAr synthesis and purification.

Protocol 2: Chichibabin Amination of Unsubstituted 1,6-Naphthyridine

This specialized protocol introduces a primary amino group at an activated position (e.g., C2) using sodium amide, where hydride (H⁻) acts as the leaving group.[9] This reaction is hazardous due to the use of sodium amide and the evolution of hydrogen gas. Strict anhydrous and inert conditions are mandatory.

Materials:

  • 1,6-Naphthyridine (1.0 eq)

  • Sodium Amide (NaNH₂) (2.0 - 2.5 eq)

  • Anhydrous Toluene or Xylene

  • Ammonium Chloride solution, saturated

  • Dichloromethane

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add freshly powdered sodium amide (2.0 eq).[11]

  • Solvent Addition: Under a positive pressure of nitrogen, add anhydrous toluene.

  • Substrate Addition: Heat the suspension to reflux (approx. 110-140 °C). Add a solution of 1,6-naphthyridine (1.0 eq) in a minimum amount of anhydrous toluene dropwise over 30 minutes. The solution will typically turn a deep red or brown color, indicating the formation of the intermediate adduct.[9]

  • Reaction & Monitoring: Maintain the reaction at reflux. The progress can be monitored by observing the evolution of hydrogen gas (bubble formation).[9] Continue heating for 4-8 hours.

  • Workup: Cool the flask to 0 °C in an ice bath. Extremely carefully and slowly , quench the reaction by adding a saturated aqueous solution of ammonium chloride dropwise to neutralize the unreacted sodium amide.

  • Extraction & Purification: Follow steps 6-9 from Protocol 1, using dichloromethane or ethyl acetate as the extraction solvent.

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
No Reaction / Slow Conversion 1. Insufficient temperature. 2. Nucleophile is too weak or sterically hindered. 3. Impure or wet reagents/solvents.1. Increase reaction temperature in 10-20 °C increments. 2. Consider a more reactive nucleophile or use a catalyst (e.g., catalytic HCl).[6] 3. Use freshly dried solvents and high-purity reagents.
Low Yield 1. Incomplete reaction. 2. Product loss during workup/purification. 3. Reversible reaction or product degradation.1. Extend the reaction time. 2. Ensure pH is correct during extraction; perform multiple extractions. 3. Use a larger excess of the nucleophile.
Multiple Products / Side Reactions 1. Reaction at multiple sites on the naphthyridine ring. 2. Side reactions of the nucleophile (e.g., self-condensation). 3. Formation of dimeric byproducts.[11]1. Lower the reaction temperature to improve selectivity. 2. Add the nucleophile slowly at a lower temperature before heating. 3. Use more dilute conditions.
Table 3. A guide to troubleshooting common SNAAr reaction problems.

References

  • ACS Green Chemistry Institute. (n.d.). Catalysed SNAr reactions. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.
  • Martínez-Alonso, M., et al. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Al-Arab, M. M., et al. (2015). Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][7][15]naphthyridines. Molecules.
  • Hafez, T. S., et al. (2016). One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. Zeitschrift für Naturforschung B.
  • Dykstra, K. D., et al. (2016). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Kandasamy, J., & Fun, G. S. (2019). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Nanyang Technological University.
  • BYJU'S. (n.d.). Nucleophilic Aromatic Substitution.
  • Scanned Document. (n.d.). aromatic nucleophilic substitution.
  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution.
  • Winfield, L. L. (2010). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. Journal of Chemical Education.
  • Wikipedia. (n.d.). Chichibabin reaction.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 3-Bromo-7-chloro-1,6-naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-7-chloro-1,6-naphthyridine. As a key intermediate in various pharmaceutical research programs, achieving a high-yield, high-purity synthesis of this molecule is critical. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis. The proposed synthetic strategy is grounded in established chemical principles, focusing on a two-step sequence involving diazotization followed by a Sandmeyer reaction.

I. Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved from 7-chloro-1,6-naphthyridin-3-amine. This approach leverages the well-established Sandmeyer reaction, a reliable method for the conversion of an aromatic amine to a bromide.[1][2] The overall synthetic workflow is depicted below.

Synthetic_Workflow cluster_reagents Key Reagents Start 7-chloro-1,6-naphthyridin-3-amine Step1 Step 1: Diazotization Start->Step1 Intermediate 7-chloro-1,6-naphthyridine-3-diazonium salt Step1->Intermediate Reagent1 NaNO₂, HBr Step2 Step 2: Sandmeyer Reaction Intermediate->Step2 Product This compound Step2->Product Reagent2 CuBr

Caption: Proposed synthetic workflow for this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Step 1: Diazotization of 7-chloro-1,6-naphthyridin-3-amine

Question 1: My diazotization reaction is not going to completion, and I observe unreacted starting material. What are the likely causes and solutions?

Answer: Incomplete diazotization is a common issue and can often be attributed to several factors:

  • Insufficient Acid: The reaction requires a strong acidic medium to generate nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂) and to keep the starting amine protonated and soluble.[3] We recommend using a sufficient excess of hydrobromic acid (HBr).

  • Temperature Control: Diazonium salts are notoriously unstable at elevated temperatures.[4] The reaction should be maintained at a low temperature, typically between 0 and 5 °C, to prevent decomposition of the diazonium intermediate. Use an ice-salt bath for better temperature control.

  • Slow Addition of Sodium Nitrite: The aqueous solution of sodium nitrite should be added dropwise to the acidic solution of the amine. A rapid addition can lead to localized warming and decomposition of the formed diazonium salt.

Question 2: I'm observing a significant amount of dark-colored byproducts. What could be the reason?

Answer: The formation of dark, often tarry, byproducts is usually a sign of diazonium salt decomposition and subsequent side reactions. The aryl diazonium cation is a highly reactive species. If it doesn't react with the desired nucleophile in the subsequent Sandmeyer step, it can undergo various undesired reactions. To mitigate this:

  • Ensure Homogeneity: The starting amine should be fully dissolved in the acidic medium before the addition of sodium nitrite. Poor solubility can lead to localized reactions and decomposition.

  • Purity of Starting Material: Ensure the 7-chloro-1,6-naphthyridin-3-amine is of high purity. Impurities can catalyze the decomposition of the diazonium salt.

Step 2: Sandmeyer Reaction

Question 3: The yield of my Sandmeyer reaction is low, and I'm isolating a significant amount of phenolic byproduct (3-hydroxy-7-chloro-1,6-naphthyridine). How can I improve the yield of the desired bromo- product?

Answer: The formation of a phenolic byproduct is a classic competitive reaction in the Sandmeyer synthesis, where water acts as a nucleophile.[2] To favor the desired bromination, consider the following:

  • Concentration of Copper(I) Bromide: A high concentration of the copper(I) bromide catalyst is crucial to ensure the rapid conversion of the diazonium salt to the aryl bromide.[1] Ensure you are using a stoichiometric amount of freshly prepared or high-purity CuBr.

  • Temperature of the Copper(I) Bromide Solution: The solution of CuBr should be heated (typically to 60-70 °C) before the slow, dropwise addition of the cold diazonium salt solution. This ensures that the reaction with bromide is kinetically favored over the reaction with water.

  • Anhydrous Conditions: While the diazotization is performed in an aqueous medium, minimizing the amount of water carried over to the Sandmeyer step can be beneficial.

Question 4: My final product is difficult to purify and appears to contain copper contaminants. What is the best workup and purification strategy?

Answer: Copper salts can be tenacious impurities. An effective workup procedure is essential:

  • Ammonia Wash: After the reaction is complete, quenching the reaction mixture with aqueous ammonia can help to complex the copper salts as the water-soluble tetraamminecopper(II) complex, which can then be removed in the aqueous layer during an extraction.

  • Filtration through Celite: Passing the crude product solution through a pad of Celite can help to remove finely divided copper salts.

  • Recrystallization: Recrystallization is often an effective method for purifying the final product and removing residual impurities. A solvent system such as ethanol/water or toluene/hexanes should be explored.

ParameterRecommended ConditionRationale
Diazotization Temperature 0-5 °CPrevents decomposition of the unstable diazonium salt.[4]
NaNO₂ Addition Rate Slow, dropwiseAvoids localized warming and side reactions.
Sandmeyer Temperature 60-70 °C (CuBr solution)Kinetically favors the desired bromination over hydroxylation.
Workup Aqueous ammonia washRemoves copper contaminants by forming a soluble complex.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 7-chloro-1,6-naphthyridine-3-diazonium bromide
  • To a stirred solution of 7-chloro-1,6-naphthyridin-3-amine (1.0 eq) in 48% aqueous hydrobromic acid (HBr, 5.0 eq) at 0-5 °C, add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise.

  • Maintain the temperature below 5 °C during the addition.

  • Stir the resulting solution at 0-5 °C for 30 minutes. The formation of the diazonium salt is typically indicated by a clear, light-yellow solution.

  • Use the resulting diazonium salt solution immediately in the next step.

Protocol 2: Sandmeyer Reaction for the Synthesis of this compound
  • In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in 48% aqueous HBr (3.0 eq) and heat the solution to 60-70 °C.

  • To this heated solution, add the cold diazonium salt solution from Protocol 1 dropwise with vigorous stirring.

  • Observe for the evolution of nitrogen gas.

  • After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1 hour.

  • Cool the reaction mixture to room temperature and then pour it into a mixture of ice and concentrated aqueous ammonia.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Troubleshooting_Logic cluster_diazotization Diazotization Stage cluster_sandmeyer Sandmeyer Stage Start Low Yield or Impure Product Q1 Identify Stage of Issue Start->Q1 D_Problem1 Incomplete Reaction Q1->D_Problem1 Unreacted Starting Material D_Problem2 Dark Byproducts Q1->D_Problem2 Discoloration S_Problem1 Phenolic Byproduct Q1->S_Problem1 Low Yield of Bromo-Product S_Problem2 Copper Contamination Q1->S_Problem2 Purification Issues D_Solution1 Check Acid Stoichiometry Maintain Temp at 0-5°C Slow NaNO₂ Addition D_Problem1->D_Solution1 D_Solution2 Ensure Amine is Fully Dissolved Use Pure Starting Material D_Problem2->D_Solution2 S_Solution1 Increase CuBr Concentration Heat CuBr Solution (60-70°C) Minimize Water S_Problem1->S_Solution1 S_Solution2 Ammonia Wash During Workup Filter through Celite Recrystallize S_Problem2->S_Solution2

Caption: A logical flow for troubleshooting common synthesis issues.

IV. References

  • McKenna, J. F., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances.[5]

  • Wikipedia. (2023). Sandmeyer reaction.[1]

  • MDPI. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds.[6]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.[7]

  • PMC. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.[8]

  • RSC Publishing. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.[9]

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.[2]

  • ACS Publications. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates.[10]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.[3]

  • Organic Chemistry Portal. (n.d.). Diazotisation.[4]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism.[11]

  • Journal of the Chemical Society, Perkin Transactions 1. (2000). Synthesis of 7-substituted 3-aryl-1,6-naphthyridin-2-amines and 7-substituted 3-aryl-1,6-naphthyridin-2(1H )-ones via diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines.[12]

Sources

Technical Support Center: Purification of 3-Bromo-7-chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of 3-Bromo-7-chloro-1,6-naphthyridine from a reaction mixture. This document offers a comprehensive, question-and-answer-based approach to address common challenges, ensuring the attainment of high-purity material crucial for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my this compound reaction mixture?

A1: Without a specific synthetic protocol, we must infer potential impurities from common synthetic strategies for the 1,6-naphthyridine scaffold. These often involve the condensation of substituted aminopyridines with a suitable partner. Therefore, likely impurities include:

  • Unreacted Starting Materials: Such as substituted 2- or 3-aminopyridine derivatives.

  • Isomeric Byproducts: Positional isomers may form depending on the regioselectivity of the cyclization reaction.

  • Over- or Under-halogenated Species: If bromination or chlorination is part of the synthetic sequence, related impurities with different halogenation patterns might be present.

  • Hydrolysis Products: If the reaction is sensitive to water, you might find hydrolyzed intermediates.

  • High-Boiling Point Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be difficult to remove.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.

Q2: My crude product is a dark, oily residue. What is the first step I should take?

A2: An oily or deeply colored crude product suggests the presence of significant impurities. A preliminary workup is recommended before attempting more refined purification techniques.

  • Aqueous Workup: Dissolve the crude material in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts. A final wash with brine will help to remove residual water.

  • Charcoal Treatment: If the color persists, you can try treating the organic solution with activated charcoal to adsorb colored impurities. Use charcoal sparingly as it can also adsorb your product.

  • Solvent Swap and Trituration: After the aqueous workup, evaporate the solvent. Try triturating the resulting residue with a non-polar solvent like hexanes or diethyl ether. This can often induce crystallization of the desired product, leaving more soluble impurities behind.

Q3: I am struggling to find a suitable solvent for recrystallization. What is the best approach?

A3: Finding the right recrystallization solvent is often an empirical process. The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below.

  • Solvent Screening: Test the solubility of a small amount of your crude product in a range of common laboratory solvents of varying polarities (e.g., hexanes, ethyl acetate, acetone, ethanol, isopropanol, acetonitrile, toluene).

  • Solvent Pairs: If a single solvent is not effective, a two-solvent system can be employed. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the solid and then allow the solution to cool slowly. Common pairs include ethanol/water, DCM/hexanes, and ethyl acetate/hexanes.

Q4: My column chromatography is not giving good separation. What can I do to improve it?

A4: Poor separation in column chromatography can be due to several factors. Here are some troubleshooting steps:

  • Optimize Your Solvent System: Use Thin Layer Chromatography (TLC) to find an eluent system that gives your product an Rf value of approximately 0.3-0.4 and provides good separation from impurities.

  • Gradient Elution: If a single solvent system (isocratic elution) is not effective, a gradient elution, where the polarity of the mobile phase is gradually increased, may provide better separation.

  • Stationary Phase: While silica gel is most common, for highly polar or basic compounds, alumina may be a better choice.

  • Column Packing and Loading: Ensure your column is packed uniformly to avoid channeling. Load your sample in a minimal amount of solvent or as a dry-load on silica gel to ensure a narrow starting band.

Purification Workflow Diagram

cluster_start Start: Crude Reaction Mixture cluster_workup Initial Workup cluster_purification Primary Purification cluster_analysis Purity Assessment cluster_end End: Purified Product start Crude Product (Solid or Oil) workup Aqueous Wash (Acid/Base) start->workup Dissolve in Organic Solvent trituration Trituration with Non-Polar Solvent workup->trituration If solid, attempt trituration chromatography Column Chromatography workup->chromatography If oily or complex mixture recrystallization Recrystallization trituration->recrystallization If crystallization occurs trituration->chromatography If trituration fails analysis TLC, HPLC, NMR, Melting Point recrystallization->analysis chromatography->analysis analysis->recrystallization Purity < 95%, solid analysis->chromatography Purity < 95%, oily end Pure this compound analysis->end Purity > 95%

Caption: A general workflow for the purification of this compound.

Detailed Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude material. Add a small volume (0.5-1 mL) of a chosen solvent and observe the solubility at room temperature. Heat the mixture gently and observe if the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add your crude this compound. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: General Column Chromatography Procedure
  • TLC Analysis: Develop a suitable mobile phase using TLC. A good solvent system will give your product an Rf of 0.3-0.4 and show good separation from impurities. A common starting point for halogenated heterocycles is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle, ensuring a level and compact bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent like DCM. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully add this dry powder to the top of the column.

  • Elution: Begin eluting with your chosen solvent system. If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Purity Assessment

Confirming the purity of your final product is a critical step. The following analytical techniques are recommended:

Analytical TechniqueExpected Observations for a Pure Sample
Thin Layer Chromatography (TLC) A single spot with a consistent Rf value in a given solvent system.
High-Performance Liquid Chromatography (HPLC) A single major peak with a purity of >95% by area.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Sharp, well-resolved peaks in the aromatic region (typically 7-9 ppm) with the correct integration values. ¹³C NMR: The expected number of signals for the carbon skeleton.
Melting Point A sharp melting point range (typically 1-2 °C). Impurities will broaden and depress the melting point.

Troubleshooting Common Purification Issues

IssuePossible CauseRecommended Solution
Product "oils out" during recrystallization The boiling point of the solvent is higher than the melting point of the compound, or the compound is too impure.Add more of the "good" solvent to keep the compound dissolved at a lower temperature. Alternatively, try a different solvent with a lower boiling point. A preliminary purification by column chromatography may be necessary.
Poor recovery from recrystallization Too much solvent was used, or the compound has significant solubility in the cold solvent.Reduce the volume of the mother liquor and cool again to recover more product. This second crop may require re-purification. Choose a solvent in which your compound is less soluble at cold temperatures.
Streaking on TLC plate The compound is too polar for the solvent system, or the sample is too concentrated.Increase the polarity of the eluent. Spot a more dilute solution on the TLC plate.
Compound does not elute from the column The compound is too polar for the chosen eluent.Gradually increase the polarity of the mobile phase. A small amount of methanol or triethylamine (if the compound is basic) can be added to the eluent.
Co-elution of impurities The chosen solvent system does not provide adequate separation.Re-optimize the solvent system using TLC. Try a different stationary phase (e.g., alumina).

Logical Flow for Troubleshooting Column Chromatography

cluster_solvent Solvent System Optimization cluster_loading Sample Loading Technique cluster_column Column and Stationary Phase start Problem: Poor Separation in Column Chromatography check_rf Is Product Rf ~0.3-0.4 on TLC? start->check_rf check_loading Was Sample Loaded in Minimal Volume or as Dry Load? start->check_loading check_packing Is Column Packing Uniform? start->check_packing adjust_polarity Adjust Solvent Polarity check_rf->adjust_polarity No try_gradient Try Gradient Elution check_rf->try_gradient Yes, but still poor separation adjust_polarity->check_rf try_gradient->check_loading improve_loading Reload with Improved Technique check_loading->improve_loading No check_loading->check_packing Yes solution Solution: Improved Separation improve_loading->solution repack_column Repack Column check_packing->repack_column No change_stationary_phase Consider Alumina or Reverse Phase check_packing->change_stationary_phase Yes, but still poor separation repack_column->solution change_stationary_phase->solution

Caption: A decision tree for troubleshooting poor separation in column chromatography.

References

  • Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 8, 1069-1079. [Link]
  • MDPI. (2023). Synthesis of Novel Benzo[b][1][2]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(3), 1343. [Link]

common impurities in 3-Bromo-7-chloro-1,6-naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 3-Bromo-7-chloro-1,6-naphthyridine Synthesis

Introduction

This compound is a critical heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutics, particularly kinase inhibitors.[1] Its rigid, planar structure and specific halogenation pattern provide a versatile scaffold for developing targeted agents. However, its multi-step synthesis presents several challenges, from controlling regioselectivity to purifying the final product from closely related impurities.

This guide provides practical, field-proven advice for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important intermediate. We will address frequently asked questions and offer detailed solutions to specific experimental problems.

Overview of a Common Synthetic Pathway

To understand the origin of common impurities, it is essential to visualize a typical synthetic route. A prevalent method involves the construction of the naphthyridine core followed by sequential halogenation. The process generally begins with a variation of the Skraup reaction or Friedländer annulation to form a naphthyridine precursor, which is then functionalized.[2][3] A key intermediate is often 7-chloro-1,6-naphthyridin-3-amine, which undergoes a Sandmeyer reaction to install the bromine atom.

G cluster_0 Core Synthesis cluster_1 Functionalization A 4-Aminopyridine Derivative B Cyclization/Annulation (e.g., Skraup/Friedländer) A->B C 7-Hydroxy-1,6-naphthyridin-3-amine B->C D Chlorination (POCl3) C->D E 7-Chloro-1,6-naphthyridin-3-amine D->E F Diazotization (NaNO2, HBr) E->F G Sandmeyer Reaction (CuBr) F->G H This compound (Final Product) G->H

Caption: Common synthetic route to this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the Sandmeyer reaction often problematic for this substrate?

The Sandmeyer reaction, while powerful for converting aryl amines to halides, is a radical-nucleophilic substitution that can generate side products.[4][5] Key challenges include:

  • Incomplete Diazotization: If the initial formation of the diazonium salt from 7-chloro-1,6-naphthyridin-3-amine is slow or incomplete, residual starting material will contaminate the product.

  • Side Reactions: The highly reactive diazonium intermediate can react with the solvent (e.g., water to form a hydroxyl impurity) or undergo undesired radical coupling to form biaryl impurities.[5]

  • Chloride Impurity: If the diazotization is performed in HCl and then treated with CuBr, competitive chlorination can occur, leading to the formation of 3,7-dichloro-1,6-naphthyridine.[6]

Q2: My final product is always discolored (yellow/brown). Is this normal and how can I fix it?

Discoloration is common and typically indicates the presence of trace impurities, often residual copper salts from the Sandmeyer reaction or polymeric side products. While a slightly off-white color may be acceptable for some applications, a pure compound should be a white to light-tan solid.

  • Primary Solution: The most effective method for removing both baseline impurities and color is recrystallization.[7] A solvent system such as ethanol/water or toluene/heptane is often effective.

  • Secondary Treatment: If recrystallization is insufficient, a short plug of silica gel or activated carbon treatment can be employed. Dissolve the crude product in a suitable solvent (e.g., dichloromethane), stir with activated carbon for 15-30 minutes, filter through celite, and then recrystallize.

Q3: How do I distinguish between the desired product and potential isomeric impurities by NMR?

Positional isomers, such as an 8-bromo isomer, can be difficult to distinguish. The most reliable method is 2D NMR (NOESY or ROESY). For this compound, a Nuclear Overhauser Effect (NOE) should be observed between the proton at C4 and the proton at C5. The absence of this correlation might suggest a different isomer. Additionally, careful comparison of the aromatic proton chemical shifts and coupling constants with literature values or a verified reference standard is crucial.[1]

Troubleshooting Guide: Common Impurities & Solutions

This section addresses specific impurities identified during synthesis via analytical techniques like LC-MS and NMR.

Impurity NameStructure (Hypothetical)Common CauseIdentification & Solution
7-Chloro-1,6-naphthyridin-3-amine C₈H₆ClN₃Incomplete Sandmeyer reaction.Identification: Presence of a peak at the starting material's mass in LC-MS. In ¹H NMR, characteristic amine protons will be visible. Solution: Ensure complete diazotization by using fresh sodium nitrite and maintaining a low temperature (0-5 °C). Increase reaction time or add a slight excess of CuBr. For removal, perform an acidic wash (1M HCl) during workup; the basic amine will partition into the aqueous layer.[7]
3,7-Dichloro-1,6-naphthyridine C₈H₄Cl₂N₂Use of HCl in the diazotization step followed by CuBr, leading to competitive chlorination.[6]Identification: LC-MS will show a peak with a mass corresponding to the dichloro-product. Solution: Use HBr for the diazotization step to create a bromide-rich environment, minimizing chloride incorporation. Purification via column chromatography (hexanes/ethyl acetate gradient) can separate the dichloro impurity from the desired bromo-chloro product.
7-Chloro-1,6-naphthyridin-3-ol C₈H₅ClN₂OPremature decomposition of the diazonium salt in the presence of water.[5]Identification: A mass corresponding to the hydroxylated product in LC-MS. A broad singlet in the ¹H NMR spectrum corresponding to the -OH proton. Solution: Use anhydrous solvents and ensure the reaction is kept cold to maintain the stability of the diazonium salt. This impurity can often be removed by recrystallization.
Positional Isomers (e.g., 8-Bromo) C₈H₄BrClN₂Side reactions during the initial cyclization or non-selective halogenation.Identification: Difficult to separate by standard chromatography. Requires careful analysis by 2D NMR (NOESY/ROESY) to confirm proton proximities. Solution: Prevention is key. Ensure the initial cyclization reaction conditions favor the formation of the correct 1,6-naphthyridine core. If formed, fractional crystallization may be required, guided by high-purity analytical standards.

Experimental Protocols

Protocol 1: Acidic Wash for Removal of Basic Impurities

This protocol is designed for the removal of unreacted 7-chloro-1,6-naphthyridin-3-amine from the crude product mixture.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. Use a volume of aqueous acid equal to the organic layer volume. Shake vigorously for 30-60 seconds.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the protonated amine impurity.

  • Repeat (Optional): If starting material contamination is high (>10%), repeat the acidic wash.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product ready for further purification (e.g., recrystallization).

Caption: Workflow for acidic wash purification.

Protocol 2: Recrystallization for Final Product Purification

This protocol is for the final purification of this compound.

  • Solvent Selection: A common and effective solvent system is Ethanol/Water. Toluene/Heptane can also be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Slowly add water dropwise to the hot solution until it becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and achieve a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Validation: Confirm purity is >99% by HPLC and check for the absence of impurity signals in the ¹H NMR spectrum.

References

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2025). RSC Advances.
  • Common impurities in 1,8-naphthyridine synthesis and removal. (n.d.). BenchChem.
  • Synthesis of Novel Benzo[b][1][2]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023). Molecules.
  • Sandmeyer reaction. (n.d.). Wikipedia.
  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. (2014). Organic Letters.
  • 1,6-Naphthyridine. (2021). American Chemical Society.
  • Sandmeyer reaction. (2022). L.S.College, Muzaffarpur.

Sources

Technical Support Center: Improving Regioselectivity in Friedländer Annulation for Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedländer annulation, a powerful tool for the synthesis of naphthyridines. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and overcome challenges related to regioselectivity. Here, we will delve into the mechanistic nuances of the reaction and provide practical, field-proven troubleshooting strategies to help you achieve your desired naphthyridine isomers with high selectivity.

Introduction: The Challenge of Regioselectivity in Naphthyridine Synthesis

The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a cornerstone in the synthesis of quinolines and their aza-analogs, naphthyridines.[1][2] While elegant in its simplicity, the reaction often presents a significant hurdle when unsymmetrical ketones are used as the methylene component: the formation of regioisomeric products. This lack of regioselectivity can lead to difficult purification processes and reduced yields of the desired isomer, a critical issue in the development of pharmaceuticals and functional materials where specific substitution patterns are paramount.[3]

This guide will address the common issues encountered in controlling regioselectivity and provide a series of troubleshooting questions and answers to navigate these challenges effectively.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My Friedländer reaction with an unsymmetrical ketone is giving a mixture of regioisomers. How can I favor the formation of the linear vs. the angular naphthyridine?

Answer: The formation of regioisomers in the Friedländer annulation is a common problem that stems from the two possible modes of enolization of the unsymmetrical ketone. The regiochemical outcome is often dictated by whether the reaction proceeds under kinetic or thermodynamic control.

  • Kinetic vs. Thermodynamic Control:

    • Kinetic control typically favors the formation of the less substituted enolate, which is formed faster. This often leads to the "angular" fused product. Kinetically controlled conditions usually involve strong, bulky bases at low temperatures.

    • Thermodynamic control favors the more stable, more substituted enolate, leading to the "linear" fused product. These conditions often involve weaker bases or acids at higher temperatures, allowing for equilibration to the more stable intermediate.

Troubleshooting Steps:

  • Catalyst Selection: The choice of catalyst is paramount in directing the regioselectivity.

    • Base Catalysis: Traditional base catalysts like potassium hydroxide (KOH) or sodium ethoxide can lead to mixtures.[1][3] Consider using milder bases or specialized amine catalysts.

    • Acid Catalysis: Lewis acids or Brønsted acids can promote the formation of the thermodynamic product.[4][5] However, harsh acidic conditions can sometimes lead to side reactions.

    • Metal Catalysis: Certain metal catalysts, such as those based on indium(III) triflate (In(OTf)₃), have shown high efficiency in promoting selective Friedländer product formation.[5]

  • Reaction Temperature: Temperature plays a crucial role in the equilibrium between the kinetic and thermodynamic pathways.

    • Increasing the reaction temperature generally favors the thermodynamically more stable product.[6][7] Experiment with a temperature gradient to find the optimal point for your desired isomer.

  • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states.

    • Non-polar solvents may favor one regioisomer over another. It is often beneficial to screen a range of solvents with varying polarities. Greener approaches using water as a solvent have also been reported, which can influence selectivity.[8][9][10]

FAQ 2: I've heard about using specific amine catalysts to enhance regioselectivity. How do they work and which ones are recommended?

Answer: The use of novel amine catalysts, particularly cyclic secondary amines, has emerged as a highly effective strategy for controlling regioselectivity in Friedländer annulations, often favoring the 2-substituted (linear) product.[6][7]

Mechanism of Action: These catalysts operate by forming an enamine intermediate with the ketone. The structure of the amine catalyst sterically influences the subsequent intramolecular cyclization, directing the reaction towards a specific regioisomeric outcome.

Recommended Catalysts:

  • Pyrrolidine Derivatives: These have demonstrated high regioselectivity.[7]

  • TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane): This bicyclic pyrrolidine derivative has shown exceptional reactivity and regioselectivity, achieving up to 96:4 selectivity for 1,8-naphthyridines.[6][7]

Experimental Protocol: Improving Regioselectivity with TABO Catalyst [6][7]

  • To a solution of the 2-amino-nicotinaldehyde (1.0 equiv) and TABO (0.2 equiv) in a suitable solvent (e.g., toluene), heat the mixture to the desired temperature (e.g., 110 °C).

  • Slowly add the unsymmetrical methyl ketone (1.2 equiv) to the reaction mixture over several hours using a syringe pump. Slow addition is crucial for maintaining high regioselectivity.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and purify by standard chromatographic techniques.

Data Presentation: Effect of Catalyst on Regioselectivity

CatalystTemperature (°C)Ketone AdditionRegioisomeric Ratio (Linear:Angular)Reference
KOH80BulkMixture (e.g., 50:50)[1]
Pyrrolidine110Slow>85:15[7]
TABO110Slowup to 96:4[6][7]
FAQ 3: Can I use directing groups to force the reaction to proceed with a specific regiochemistry?

Answer: Yes, the use of directing groups is a powerful strategy to achieve excellent, and in some cases, complete regiocontrol. A directing group is a functional group temporarily installed on one of the α-carbons of the ketone to block its reactivity or to sterically hinder one pathway.

A notable example is the use of a phosphonate group.[11] By introducing a phosphonate group at one of the α-carbons of the ketone, the regioselectivity can be perfectly controlled. The bulky phosphonate group effectively blocks that side from participating in the initial condensation, forcing the reaction to proceed from the other α-carbon.

Experimental Workflow for Directed Friedländer Annulation

G cluster_0 Preparation of Directed Ketone cluster_1 Friedländer Annulation cluster_2 Post-Reaction Modification (Optional) A Unsymmetrical Ketone B Introduction of Phosphonate Group A->B C α-Phosphonate Ketone B->C E Reaction with α-Phosphonate Ketone C->E D 2-Amino-nicotinaldehyde D->E F Single Regioisomer of Naphthyridine E->F G Removal of Phosphonate Group F->G H Final Naphthyridine Product G->H

Caption: Workflow for regioselective Friedländer annulation using a directing group.

FAQ 4: My reaction is sluggish and gives low yields, in addition to poor regioselectivity. What can I do?

Answer: Low yields and poor reactivity can often be addressed by optimizing the reaction conditions and catalyst choice.

Troubleshooting Guide for Low Yield/Reactivity

Possible CauseSuggested Solution
Inactive Catalyst Use a fresh batch of catalyst or increase the catalyst loading. For some reactions, ionic liquids have proven effective as both catalyst and solvent.[12]
Inappropriate Reaction Temperature Incrementally increase the reaction temperature and monitor the reaction progress.[13]
Poor Solubility of Reactants Switch to a more polar solvent like DMF or ethanol.[13] The use of ionic liquids can also improve solubility.[12]
Harsh Reaction Conditions Milder reaction conditions can sometimes improve both yield and selectivity by minimizing side product formation.[13] Consider catalysts that operate under milder conditions, such as ceric ammonium nitrate.[14][15]

Reaction Mechanism Visualization

The general mechanism of the Friedländer annulation involves an initial aldol-type condensation followed by cyclization and dehydration. Understanding this pathway is key to troubleshooting.

Friedlander_Mechanism Reactants 2-Amino-nicotinaldehyde + Unsymmetrical Ketone Enolate Enolate/Enamine Formation (Regiochemistry Determining Step) Reactants->Enolate Base or Acid Catalysis Aldol Aldol Condensation Enolate->Aldol Cyclization Intramolecular Cyclization (Schiff Base Formation) Aldol->Cyclization Dehydration Dehydration/ Aromatization Cyclization->Dehydration Product Naphthyridine Product(s) Dehydration->Product

Caption: Generalized mechanism of the Friedländer annulation.

Concluding Remarks

Improving regioselectivity in the Friedländer annulation for naphthyridine synthesis is a multifaceted challenge that can be overcome with a systematic approach. By carefully considering the interplay between catalysts, reaction conditions, and substrate design, researchers can significantly enhance the efficiency and selectivity of this powerful synthetic method. The strategies outlined in this guide provide a starting point for optimization, and further exploration of the cited literature is encouraged for more in-depth understanding and application.

References

  • Mudi, M., & et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]
  • Li, X., & et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]
  • Mudi, M., & et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
  • Dormer, P. G., & et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Organic Chemistry Portal. [Link]
  • Dormer, P. G., & et al. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. The Journal of Organic Chemistry. [Link]
  • Mogilaiah, K., & et al. (2015). CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Rasayan Journal of Chemistry. [Link]
  • Dolna, M., & et al. (2022). NHC–BIAN–Cu(I)-Catalyzed Friedländer-Type Annulation of 2-Amino-3-(per)fluoroacetylpyridines with Alkynes on Water. The Journal of Organic Chemistry. [Link]
  • Majumdar, N. (2024). 15.8.3 Naphthyridines (Update 2024).
  • Comins, D. L., & Joseph, S. P. (2005). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction.
  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]
  • Ansari, M. I., & et al. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. [Link]
  • Bhatta, S., & et al. (2023). A sequential Friedländer and anionic benzannulation strategy for the regiodefined assembly of unsymmetrical acridines. Organic & Biomolecular Chemistry. [Link]
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  • Scilit.
  • Diedrich, C. L., & et al. (2008). Regioselectivity of Friedländer Quinoline Syntheses.
  • Shiri, M., & et al. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
  • Mudi, M., & et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]
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  • Fuertes, M., & et al. (2021).
  • Bose, D. S., & et al. (2010). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions.
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troubleshooting low yield in palladium-catalyzed cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support center to provide not just solutions, but a foundational understanding of the intricate processes at play in palladium-catalyzed cross-coupling reactions. Low yield is a symptom, and the cure lies in methodically diagnosing the root cause. This guide is structured to walk you through that diagnostic process, from foundational principles to reaction-specific nuances.

Part 1: The Systematic Troubleshooting Workflow

When a cross-coupling reaction delivers a low yield, resist the urge to simply increase temperature or reaction time. Such measures can often exacerbate underlying issues, leading to catalyst decomposition and increased side product formation.[1][2] A systematic, logical approach is paramount.

The following workflow provides a decision-making framework to efficiently identify and resolve the most common causes of poor reaction performance.

Logical Troubleshooting Flow

Troubleshooting_Workflow start Low Yield Observed reagent_check Step 1: Verify Reagent & Solvent Integrity - Purity (NMR, GC/MS) - Anhydrous/Degassed? - Stored properly? start->reagent_check setup_check Step 2: Scrutinize Reaction Setup - Truly inert atmosphere? - Proper degassing technique? - Adequate stirring? reagent_check->setup_check Reagents OK solution Implement Targeted Solution reagent_check->solution Issue Found catalyst_check Step 3: Evaluate the Catalytic System - Catalyst/Ligand source fresh? - Precatalyst activation needed? - Correct P:Pd ratio? setup_check->catalyst_check Setup OK setup_check->solution Issue Found condition_check Step 4: Re-evaluate Reaction Parameters - Base appropriate for mechanism? - Solvent compatible? - Temperature optimal? catalyst_check->condition_check Catalyst OK catalyst_check->solution Issue Found side_reactions Step 5: Analyze for Side Reactions - Homocoupling? - Protodeboronation? - Other byproducts? condition_check->side_reactions Conditions OK condition_check->solution Issue Found side_reactions->solution Problem Identified

Caption: A step-by-step decision tree for troubleshooting low yields.

Part 2: Frequently Asked Questions (FAQs) & In-Depth Answers

This section addresses the most common questions our team receives. Each answer provides a detailed explanation of the underlying chemistry and actionable advice.

Category 1: The Catalytic System

Q1: My reaction won't start, or I see very little conversion. I suspect my catalyst is inactive. What's the first thing to check?

  • Causality: The catalytic cycle (see diagram below) is initiated by the oxidative addition of the electrophile to a Pd(0) complex. Without a sufficient concentration of Pd(0), this first crucial step cannot occur.[5]

  • Actionable Advice:

    • Verify Precatalyst Source: Ensure your Pd(II) salt is from a reliable source and has been stored correctly. Over time, palladium acetate can decompose.

    • Ligand Choice: Electron-rich phosphine ligands can facilitate the reduction of Pd(II) to Pd(0) and stabilize the resulting catalyst, enhancing its activity.[3]

Q2: I'm using a phosphine ligand, but the reaction is still sluggish. Could the ligand be the problem?

A2: Absolutely. Phosphine ligands are critical for stabilizing the palladium center and modulating its reactivity, but they are highly susceptible to oxidation.[7]

  • Causality: The oxidation of a phosphine (PR₃) to a phosphine oxide (O=PR₃) renders it incapable of coordinating effectively to the palladium center. This can destabilize the catalyst, leading to the formation of inactive palladium black (bulk Pd metal).[8][9] This is particularly problematic in reactions requiring elevated temperatures.

  • Actionable Advice:

    • Handling: Always handle phosphine ligands under an inert atmosphere (e.g., in a glovebox).[10]

    • Storage: Store them in a desiccator or glovebox, away from light and air.

    • Purity Check: If in doubt, check the purity of your ligand by ³¹P NMR spectroscopy. A peak corresponding to the phosphine oxide is a clear indicator of degradation.

    • Ligand-to-Palladium Ratio: A slight excess of the ligand (e.g., 1.1-1.5 equivalents relative to palladium) can sometimes improve catalyst stability and longevity.[11] However, a large excess can be detrimental, leading to the formation of saturated, inactive palladium complexes.[12]

Catalytic_Cycle pd0 L_nPd(0) Active Catalyst ox_add L_nPd(II)(R¹)(X) Oxidative Adduct pd0->ox_add Oxidative Addition (R¹-X) transmetal L_nPd(II)(R¹)(R²) Transmetalation Product ox_add->transmetal Transmetalation (R²-M) red_elim Product R¹-R² transmetal->red_elim Reductive Elimination red_elim->pd0 Catalyst Regeneration

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.[4][5]

Category 2: Reagents and Reaction Conditions

Q3: How critical is the exclusion of air and moisture?

A3: For the vast majority of palladium-catalyzed cross-coupling reactions, it is absolutely critical. Oxygen and water are potent catalyst poisons.[7][9]

  • Causality of Oxygen: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, forming inactive palladium oxides or hydroxides. As discussed above, phosphine ligands are also prone to oxidation.[7] This leads to a rapid decrease in the concentration of the active catalyst. Homocoupling of organometallic reagents (e.g., boronic acids) is also often promoted by oxygen.[7]

  • Causality of Water: While some specific protocols are designed to run in water, trace amounts of water in anhydrous reactions can be highly detrimental.[13][14] Water can hydrolyze starting materials (especially organoboron reagents, leading to protodeboronation) and can participate in catalyst deactivation pathways.[15][16]

  • Actionable Advice:

    • Use Proper Technique: Employ standard air-free techniques, such as a Schlenk line or a glovebox, for handling all air-sensitive reagents.[17][18][19]

    • Degas Solvents: Thoroughly degas your solvents. The "freeze-pump-thaw" method (three cycles) is the gold standard for removing dissolved oxygen. Sparging with an inert gas (argon or nitrogen) for 30-60 minutes is a common, though slightly less effective, alternative.[14][19]

    • Dry Reagents: Use high-purity, anhydrous solvents and ensure your starting materials and base are dry.[20][21]

Q4: My Suzuki reaction yield is low, and I see a lot of my aryl halide starting material being converted to a simple arene (protodeboronation). What causes this?

A4: Protodeboronation is a major side reaction in Suzuki-Miyaura couplings, where the C-B bond is cleaved and replaced by a C-H bond.[7] This is especially problematic with electron-deficient or heteroaryl boronic acids.[7][16]

  • Causality: This side reaction is often promoted by the presence of water, high temperatures, and the choice of base.[2][7] It effectively removes the nucleophilic coupling partner from the reaction, leading to low yields of the desired product.

  • Actionable Advice:

    • Use Anhydrous Conditions: Rigorously exclude water from your reaction.

    • Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, which are less susceptible to protodeboronation.[7]

    • Optimize Base and Temperature: Screen different bases. Sometimes a weaker base or non-aqueous conditions can suppress this pathway. Avoid unnecessarily high temperatures.[6][22]

Q5: The role of the solvent seems complex. How do I choose the right one?

A5: Solvent choice is far from trivial; it influences catalyst stability, reagent solubility, and can even alter the reaction mechanism and selectivity.[23][24]

  • Causality: The solvent can coordinate to the palladium center, affecting its reactivity.[25] Polar solvents can stabilize charged intermediates or transition states, which can be beneficial or detrimental depending on the specific reaction.[26][27] For instance, in Suzuki couplings of chloroaryl triflates, nonpolar solvents like THF or toluene favor reaction at the C-Cl bond, while polar coordinating solvents like MeCN or DMF can switch the selectivity to favor reaction at the C-OTf bond.[25][26]

  • Actionable Advice:

    • Consult the Literature: Start with solvent systems that have been proven successful for your specific type of coupling and substrate class.

    • Solubility is Key: Ensure all your components, especially the base, have at least partial solubility in the chosen solvent. An insoluble base can lead to poor results.[28]

    • Consider a Screen: If yield is low, a solvent screen is a powerful optimization tool. Test a nonpolar solvent (e.g., Toluene, Dioxane), a polar aprotic solvent (e.g., DMF, NMP), and perhaps an alcoholic solvent (e.g., t-BuOH), if compatible with your substrates.[29]

Table 1: General Parameter Guidelines for Common Cross-Coupling Reactions
Reaction TypeTypical Electrophile (Reactivity)Typical NucleophileCommon SolventsCommon BasesTemp. Range (°C)
Suzuki Ar-I > Ar-Br > Ar-OTf >> Ar-Cl[7]R-B(OR)₂Toluene, Dioxane, THF, DMF (+H₂O)K₂CO₃, Cs₂CO₃, K₃PO₄, KOtBu60 - 120
Heck Ar-I, Ar-Br, Ar-OTfAlkeneDMF, NMP, MeCNEt₃N, K₂CO₃, NaOAc80 - 140[1]
Sonogashira Ar-I, Ar-BrTerminal AlkyneTHF, DMF, TolueneEt₃N, i-Pr₂NH (often as solvent)25 - 80
Buchwald-Hartwig Ar-I, Ar-Br, Ar-ClAmine, AlcoholToluene, DioxaneNaOtBu, K₃PO₄, Cs₂CO₃80 - 110
Stille Ar-I, Ar-Br, Ar-OTfR-Sn(Alkyl)₃Toluene, Dioxane, THF, DMFOften base-free80 - 120

Part 3: Key Experimental Protocols

Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

This technique is essential for removing dissolved oxygen, a primary catalyst poison.

  • Place the solvent in a robust Schlenk flask equipped with a stir bar and a high-vacuum Teflon stopcock. The flask should be no more than half full.

  • Freeze the solvent completely using a liquid nitrogen bath.

  • Once frozen solid, open the flask to a high-vacuum line (~10-100 mTorr) and pump for 10-15 minutes to remove gases from the headspace.

  • Close the stopcock to the vacuum line.

  • Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may see bubbles evolve as trapped gas is released from the solid matrix.

  • Repeat this freeze-pump-thaw cycle two more times for a total of three cycles.

  • After the final thaw, backfill the flask with a high-purity inert gas (Argon is preferred due to its density). The solvent is now ready for use.

Protocol 2: Setting Up an Air-Sensitive Reaction on a Schlenk Line

This procedure ensures the reaction environment remains inert.

  • Flame-dry a clean, assembled reaction flask (with stir bar and condenser) under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • In a glovebox or under a positive flow of inert gas, add the solid reagents (e.g., palladium catalyst, ligand, base, aryl halide).

  • Seal the flask, attach it to the Schlenk line, and perform three vacuum/inert gas backfill cycles to ensure the vessel atmosphere is inert.

  • Using a gas-tight syringe, add the degassed solvent(s) and any liquid starting materials.

  • Begin stirring and heat the reaction to the target temperature using an oil bath with a temperature controller.

  • Maintain a positive pressure of inert gas throughout the reaction, typically by connecting the line to an oil bubbler.

Deactivation_Pathways active_catalyst Active L_nPd(0) Catalyst inactive_pd_black Inactive Pd Black (Aggregation) active_catalyst->inactive_pd_black Ligand Loss oxidized_pd Inactive Pd(II) Oxides active_catalyst->oxidized_pd poisoned_complex Poisoned Pd Complex (e.g., [(CN)₄Pd]²⁻) active_catalyst->poisoned_complex ligand_oxidation Ligand Oxidation (PR₃ -> O=PR₃) ligand_oxidation->active_catalyst leads to high_temp High Temperature high_temp->active_catalyst accelerates oxygen Oxygen (O₂) oxygen->active_catalyst causes oxygen->ligand_oxidation poisons Catalyst Poisons (e.g., excess CN⁻, S-compounds) poisons->active_catalyst causes

Caption: Common pathways for palladium catalyst deactivation.[8][9][15][30]

References

  • Carrow, B. P., & Hartwig, J. F. (2011). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. [Link]
  • Shields, J. D., et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Salomons, S., et al. (2001). Poisoning and deactivation of palladium catalysts.
  • Di-Blasi, N. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
  • Coley, C. W., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
  • Coley, C. W., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
  • van der Zwaan, K., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Piron, S., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. Journal of Medicinal Chemistry. [Link]
  • Holliday, B. J., et al. (2021). The Optimization of Direct Heteroarylation and Sonogashira Cross-Coupling Reactions as Efficient and Sustainable Synthetic Methods To Access π-Conjugated Materials with Near-Infrared Absorption. ACS Omega. [Link]
  • Salomons, S., et al. (2001). Poisoning and deactivation of palladium catalysts.
  • Wang, H., et al. (2023). Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen.
  • LibreTexts Chemistry. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]
  • Di-Blasi, N. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
  • ResearchGate. (2025).
  • Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. [Link]
  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. [Link]
  • Shields, J. D., et al. (2021).
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. [Link]
  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
  • Hartwig, J. F. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Cent. Sci.. [Link]
  • Advanced Photon Source. (n.d.). Air-Sensitive Catalyst Handling and Preparation.
  • ResearchGate. (2025). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
  • Wikipedia. (n.d.). Air-free technique. [Link]
  • KDSI. (n.d.).
  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]
  • Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros. [Link]
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link]
  • LibreTexts Chemistry. (2023). Stille Coupling. [Link]
  • NROChemistry. (n.d.). Heck Coupling. [Link]
  • Forsyth, C. J., et al. (2013).
  • Reddit. (2019). How to do Stille Coupling without Amide insertion. r/chemistry. [Link]
  • Chemistry Solved. (2024). Heck Reaction|Basics|Mechanism|Catalytic Cycle| Examples. YouTube. [Link]
  • LibreTexts Chemistry. (2023). Heck Reaction. [Link]
  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]
  • Myers, A. (n.d.). The Stille Reaction. Harvard University. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]
  • Benaglia, M., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

Sources

Technical Support Center: Catalyst Selection for Selective C-Br Bond Activation over C-Cl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center focused on the selective activation of C-Br bonds in the presence of C-Cl bonds. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the intricacies of targeted cross-coupling reactions. Here, we provide troubleshooting guidance and frequently asked questions, grounded in established scientific principles, to help you achieve high selectivity in your experiments.

Introduction: The Chemoselectivity Challenge in Synthesis

In the construction of complex organic molecules, particularly within pharmaceutical R&D, the ability to functionalize one carbon-halogen bond while leaving another intact is a frequent and critical challenge. Aryl and vinyl halides are fundamental building blocks, and it is common for substrates to possess multiple halogen substituents, such as chlorine and bromine.

The selective activation of a C-Br bond over a C-Cl bond is often desired due to the inherent difference in their bond dissociation energies; the C-Br bond is weaker and thus more susceptible to cleavage by a catalyst. However, translating this thermodynamic difference into exclusive reactivity requires a carefully orchestrated experimental setup. This guide offers a structured approach to catalyst selection and reaction optimization to address this common synthetic problem, with a focus on widely used palladium and nickel catalytic systems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions encountered by researchers performing these selective reactions.

Q1: My reaction shows poor selectivity, and I'm observing significant C-Cl bond activation. What should I investigate first?

A1: The primary factor to assess is your catalyst system, specifically the ligand coordinated to the metal center. The ligand's electronic and steric properties are paramount in enabling the catalyst to differentiate between C-Br and C-Cl bonds.[1][2] For enhanced selectivity, the general strategy is to employ a ligand that is both electron-rich and sterically bulky.[3]

  • Scientific Rationale: An electron-rich ligand (e.g., an alkylphosphine or a biarylphosphine like those developed by Buchwald) increases the electron density on the metal (Pd(0) or Ni(0)). This enhances the rate of oxidative addition, the key selectivity-determining step.[3] A bulkier ligand can sterically hinder the approach of the aryl halide, favoring the less sterically demanding C-Br bond.

Q2: I'm using a standard phosphine ligand (like PPh3), but my yields are low, even if selectivity is acceptable. What's the problem?

A2: While triphenylphosphine is a classic ligand, low yields often indicate issues beyond selectivity that require a systematic evaluation of the reaction components.

  • Catalyst Deactivation: Your catalyst may be decomposing. This can be caused by trace oxygen, impurities in reagents, or thermal instability. Consider switching to more robust and modern ligands, such as Buchwald-type biarylphosphine ligands or N-heterocyclic carbenes (NHCs), which are known to form more stable catalytic complexes.[1][4]

  • Inefficient Precatalyst Activation: The active Pd(0) species might not be forming efficiently from your Pd(II) precatalyst (e.g., Pd(OAc)2 or PdCl2).[5] Ensure your reaction is performed under a strictly inert atmosphere. Using advanced precatalysts, like the Buchwald palladacycle precatalysts, can ensure reliable and rapid generation of the active catalyst.

  • Suboptimal Base or Solvent: The choice of base and solvent is critical. The base participates directly in the catalytic cycle, and its strength and solubility matter.[6] The solvent must dissolve all components and stabilize the active catalytic species. A screen of different bases (e.g., K3PO4, Cs2CO3, K2CO3) and anhydrous, degassed solvents (e.g., toluene, dioxane, THF) is a standard troubleshooting step.[7][8]

Q3: How critical is temperature for controlling C-Br/C-Cl selectivity?

A3: Temperature is a powerful lever for controlling selectivity. Oxidative addition into the C-Br bond has a lower activation energy than addition into the stronger C-Cl bond.[9] By maintaining the reaction at the lowest temperature that still permits a reasonable reaction rate for C-Br activation, you can often prevent the catalyst from overcoming the higher activation barrier for C-Cl cleavage.

  • Practical Advice: Begin your optimization at a lower temperature (e.g., room temperature or 40 °C) and gradually increase it in increments, monitoring both conversion and selectivity by methods like GC-MS or LC-MS. This empirical approach helps identify the optimal temperature window where C-Br activation is efficient and C-Cl activation is minimal.

Q4: When is it appropriate to switch from a Palladium to a Nickel catalyst?

A4: Nickel catalysts are a valuable alternative to palladium, especially for their ability to activate more robust bonds like C-Cl.[10][11] This higher reactivity, however, can make achieving C-Br over C-Cl selectivity more challenging. A switch to nickel might be considered when:

  • You are designing a sequential cross-coupling where the C-Cl bond will be functionalized in a subsequent step.

  • The palladium catalyst is ineffective due to substrate complexity or poisoning by certain functional groups.

  • Cost is a primary concern for large-scale synthesis, as nickel is significantly more earth-abundant and less expensive than palladium.

Achieving selectivity with nickel still relies on the same core principles: careful ligand selection and optimization of reaction conditions.[12]

Part 2: Troubleshooting Guide: Common Issues and Solutions

This guide provides a structured approach to diagnosing and solving common experimental failures.

Issue 1: Poor Selectivity (Significant Byproduct from C-Cl Activation)
Potential Cause Explanation Recommended Solution
Ligand Choice The ligand lacks the necessary steric bulk or electron-donating ability to effectively discriminate between the two halogen sites.[1]Upgrade to a more advanced ligand. For palladium, consider Buchwald biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][4] These provide both steric hindrance and strong electron donation.
High Reaction Temperature Excess thermal energy allows the catalyst to overcome the higher activation barrier for C-Cl oxidative addition, reducing the kinetic selectivity.[9]Perform a temperature screen. Start at a low temperature (e.g., RT to 50 °C) and analyze aliquots to find the optimal balance between reaction rate and selectivity.
Incorrect Base/Solvent Combination The reaction environment can subtly influence the catalyst's electronic properties and, therefore, its selectivity.Screen a matrix of bases (e.g., K3PO4, Cs2CO3, NaOtBu) and anhydrous, degassed solvents (e.g., Toluene, 1,4-Dioxane, THF).[7][8]
Issue 2: Low or No Conversion of Starting Material
Potential Cause Explanation Recommended Solution
Catalyst Deactivation/Poisoning The active Pd(0) species is sensitive to oxygen and can be inhibited by certain functional groups (e.g., unprotected thiols or some N-heterocycles).[13] Formation of palladium black is a visual sign of catalyst death.[13]Ensure all reagents and solvents are rigorously degassed and dried. Use of a glovebox is ideal. Protect any potentially interfering functional groups on your substrate.
Inefficient Precatalyst Activation The conversion from the air-stable Pd(II) precatalyst to the active Pd(0) catalyst is failing.[5]Use a well-defined, easily activated precatalyst (e.g., a Buchwald G3 or G4 palladacycle). Ensure your base is competent to facilitate the reduction step.
Poor Reagent Quality Boronic acids can degrade over time, especially if exposed to moisture, forming inactive boroxines. Substrates may contain catalyst-poisoning impurities.Use freshly purchased or recently purified reagents. Confirm the purity of your starting materials. For Suzuki reactions, consider using more stable boronic acid surrogates like MIDA boronates or trifluoroborates.

Part 3: Protocols and Workflow Visualization

Protocol 1: General Procedure for a Selective Suzuki-Miyaura Coupling

This protocol serves as a robust starting point for the selective coupling of a bromo-chloro-arene with an arylboronic acid, employing a modern catalyst system.

Materials:

  • Bromo-chloro-aryl substrate (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1–2 mol%)

  • Base (e.g., K3PO4, finely ground, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Schlenk flask or vial suitable for inert atmosphere chemistry

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: Inside a glovebox or on a Schlenk line under a positive flow of inert gas (Argon or Nitrogen), add the bromo-chloro-aryl substrate, arylboronic acid, palladium precatalyst, and base to a dry reaction vessel equipped with a stir bar.

  • Solvent Addition: Add the anhydrous and degassed solvent via syringe.

  • Inert Atmosphere: Seal the vessel. If not set up in a glovebox, perform a minimum of three vacuum/backfill cycles with inert gas to thoroughly remove oxygen.

  • Reaction: Place the vessel in a preheated oil bath or heating block set to the desired temperature (e.g., start optimization at 60 °C).

  • Monitoring: Track the reaction's progress by periodically taking small aliquots (under inert conditions) and analyzing them by TLC, GC-MS, or LC-MS to assess conversion and selectivity.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the base and boron impurities.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography.

Troubleshooting Workflow Diagram

This flowchart provides a logical sequence for diagnosing and resolving poor selectivity.

G cluster_steps Systematic Troubleshooting Steps start Problem: Low C-Br/C-Cl Selectivity ligand 1. Optimize Ligand Is the ligand bulky and electron-rich enough? (e.g., PPh3 vs. XPhos) start->ligand temp 2. Lower Temperature Is the reaction at the minimum temp for C-Br activation? ligand->temp If issue persists success High Selectivity Achieved ligand->success If resolved base_solvent 3. Screen Base & Solvent Are conditions optimal for catalyst stability and activity? temp->base_solvent If issue persists temp->success If resolved catalyst 4. Re-evaluate Catalyst System Is a different metal (e.g., Ni) or precatalyst needed? base_solvent->catalyst If issue persists base_solvent->success If resolved catalyst->success If resolved

Caption: A logical workflow for troubleshooting and optimizing C-Br/C-Cl selectivity in cross-coupling reactions.

Part 4: Mechanistic Considerations for Selectivity

The success of this selective transformation is fundamentally governed by the kinetics of the oxidative addition step. This is typically the rate-determining and selectivity-determining step in the catalytic cycle.[3]

G cluster_br Favored Pathway: C-Br Activation cluster_cl Disfavored Pathway: C-Cl Activation M0 Pd(0)L_n (Active Catalyst) OA_Br Ar(Br)Pd(II)L_n M0->OA_Br Oxidative Addition (Fast, Low Activation Energy) OA_Cl Ar(Cl)Pd(II)L_n M0->OA_Cl Oxidative Addition (Slow, High Activation Energy) Transmetalation Transmetalation (with R-BY2) OA_Br->Transmetalation OA_Cl->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Product Ar-R (Desired Product) Reductive_Elimination->Product Product->M0 Catalyst Regeneration

Caption: The catalytic cycle highlighting the kinetic preference for oxidative addition into the weaker C-Br bond.

The C-Br bond, being weaker than the C-Cl bond, presents a lower kinetic barrier for the Pd(0) catalyst to insert itself, forming the Pd(II) intermediate. By choosing a ligand that amplifies this inherent difference and running the reaction under conditions that provide just enough energy to surmount the C-Br activation barrier but not the C-Cl one, chemists can achieve remarkable levels of selectivity.

References

  • Title: Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Source: Organic Chemistry Frontiers URL:[Link]
  • Title: Challenges In Suzuki Coupling Reaction. Source: KCIL Chemofarbe Group URL:[Link]
  • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Source: Chemistry LibreTexts URL:[Link]
  • Title: Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C–H Bond Activation Using Cyano as Directing Group. Source: The Journal of Organic Chemistry URL:[Link]
  • Title: Buchwald-Hartwig Amination - Chemistry LibreTexts. Source: Chemistry LibreTexts URL:[Link]
  • Title: Why can't I achieve good yields for this Suzuki reaction?
  • Title: Selective and catalytic carbon dioxide and heteroallene activation mediated by cerium N-heterocyclic carbene complexes. Source: Chemical Science URL:[Link]
  • Title: Selective and catalytic carbon dioxide and heteroallene activation mediated by cerium N-heterocyclic carbene complexes. Source: eScholarship.org URL:[Link]
  • Title: Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Source: Reddit URL:[Link]
  • Title: A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Source: RSC Advances URL:[Link]
  • Title: Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0).
  • Title: Buchwald–Hartwig amination - Wikipedia. Source: Wikipedia URL:[Link]
  • Title: Data-driven discovery of active phosphine ligand space for cross-coupling reactions.
  • Title: Catalytic Carbon-Halogen Bond Activation: Trends in Reactivity, Selectivity, and Solvation.
  • Title: What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Source: Quora URL:[Link]
  • Title: Suzuki reaction - Wikipedia. Source: Wikipedia URL:[Link]
  • Title: Experimental site‐selectivity for oxidative addition of C−OTf versus...
  • Title: Selective, Catalytic Carbon−Carbon Bond Activation and Functionalization Promoted by Late Transition Metal Catalysts. Source: Journal of the American Chemical Society URL:[Link]
  • Title: Advances in Palladium-Catalyzed C(sp3)–H Functionalization: The Role of Traceless Directing Groups.
  • Title: Suzuki Coupling - Organic Chemistry Portal. Source: Organic Chemistry Portal URL:[Link]
  • Title: Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air.
  • Title: Cooperative Catalysis and Activation with N-Heterocyclic Carbenes. Source: PubMed URL:[Link]
  • Title: A Tutorial on Selectivity Determination in C(sp2)–H Oxidative Addition of Arenes by Transition Metal Complexes. Source: PubMed Central URL:[Link]
  • Title: Catalytic Carbon−Halogen Bond Activation: Trends in Reactivity, Selectivity, and Solvation.
  • Title: N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions. Source: PubMed Central URL:[Link]
  • Title: Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • Title: Ligand-Mediated C–Br Oxidative Addition to Cycloplatinated(II) Complexes and Benzyl-Me C–C Bond Reductive Elimination from a Cycloplatinated(IV) Complex. Source: ACS Omega URL:[Link]
  • Title: Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Source: Organic Chemistry Portal URL:[Link]
  • Title: 10.1: Oxidative Addition and Reductive Elimination - Chemistry LibreTexts. Source: Chemistry LibreTexts URL:[Link]
  • Title: Palladium-Catalyzed, Site-Selective C(sp2)8–H Halogenation and Nitration of 4-Quinolone Derivatives. Source: The Journal of Organic Chemistry URL:[Link]
  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Source: Chemical Science URL:[Link]
  • Title: Ligand-Mediated C–Br Oxidative Addition to Cycloplatinated(II) Complexes and Benzyl-Me C–C Bond Reductive Elimination from a Cycloplatinated(IV) Complex. Source: PubMed Central URL:[Link]
  • Title: Catalytic C−C Coupling Reactions at Nickel by C−F Activation of a Pyrimidine in the Presence of a C−Cl Bond: The Crucial Role of Highly Reactive Fluoro Complexes. Source: Organometallics URL:[Link]
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  • Title: Influence of the Counterion on the Activation of Nickel(σ-Aryl) Precatalysts. Source: Organometallics URL:[Link]
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  • Title: palladium coupling catalyst activ
  • Title: C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Source: Organic Chemistry Frontiers URL:[Link]
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  • Title: Interstitial carbon atom enabling nickel to be highly selective in catalysis.

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Technical Support Center: The Impact of Reaction Temperature on Selectivity in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we will delve into a critical, yet often nuanced, parameter: reaction temperature . Far from being a simple variable to accelerate a reaction, temperature is a potent tool for controlling selectivity. This guide will provide in-depth, field-proven insights into how you can leverage temperature to achieve your desired chemoselectivity, regioselectivity, and stereoselectivity.

The Crucial Role of Temperature: Beyond Reaction Rate

In the intricate catalytic cycle of the Suzuki-Miyaura coupling, every step—oxidative addition, transmetalation, and reductive elimination—has its own energy profile. Temperature directly influences the kinetics of each of these steps, and in doing so, can dictate the dominant reaction pathway when multiple outcomes are possible. Understanding this interplay is key to troubleshooting and optimizing your reactions for enhanced selectivity.

Troubleshooting Guide: Temperature-Related Selectivity Issues

This section addresses common selectivity problems encountered during Suzuki coupling experiments, with a focus on how temperature can be both the cause and the solution.

Issue 1: Poor Chemoselectivity with Multiple Halogen Leaving Groups

Q1: I am trying to selectively couple at a more reactive halogen (e.g., Iodine or Bromine) in the presence of a less reactive one (e.g., Chlorine), but I am getting a mixture of products. How can I use temperature to improve this?

A1: This is a classic chemoselectivity challenge that can often be addressed by carefully controlling the reaction temperature, which governs the principles of kinetic versus thermodynamic control.

  • The Principle: The oxidative addition of the palladium catalyst to the C-X bond is generally the first step and its rate is highly dependent on the nature of the halogen (I > Br > OTf > Cl). At lower temperatures, you are operating under kinetic control, where the reaction pathway with the lowest activation energy barrier is favored.[1][2] This means the more reactive C-I or C-Br bond will undergo oxidative addition much faster than the more stable C-Cl bond.

  • Troubleshooting Steps:

    • Lower the Temperature: Start by significantly lowering your reaction temperature. If you are running the reaction at 80-100 °C, try reducing it to room temperature or even 0 °C. This will slow down all reaction rates, but it will disproportionately disfavor the oxidative addition to the less reactive halogen.

    • Monitor Reaction Progress: At this lower temperature, carefully monitor the reaction over time. You may need to run the reaction for a longer period to achieve a good yield of the desired mono-coupled product.

    • Consider Ligand and Base: The choice of ligand and base can also influence this selectivity. Bulky, electron-rich ligands can sometimes promote the oxidative addition of less reactive halides, so you might need to use a less activating ligand in conjunction with lower temperatures.

Q2: Conversely, I want to couple at the less reactive halogen (e.g., Chlorine) while leaving the more reactive one (e.g., Bromine) untouched. Is this possible?

A2: While more challenging, this can sometimes be achieved by leveraging thermodynamic control and specific catalytic systems. However, it is not a straightforward temperature adjustment. In most cases, the inherent reactivity of the halogens dictates the selectivity. A more common strategy is to use a catalytic system that has a specific affinity for the less reactive halide, but temperature can still play a role. Higher temperatures might be required to overcome the activation energy for C-Cl bond cleavage, but this often leads to a mixture of products.[3]

Issue 2: Lack of Regioselectivity in Unsymmetrical Polyhalogenated Substrates

Q3: My substrate has two identical halogens in electronically and sterically distinct environments, but my Suzuki coupling is yielding a mixture of regioisomers. Can temperature help improve the regioselectivity?

A3: Yes, temperature can be a key parameter in controlling regioselectivity in such cases. The electronic environment of the C-X bond significantly influences the rate of oxidative addition.

  • The Principle: Even with identical halogens, differences in electron density at the carbon atoms can lead to different activation energies for oxidative addition. More electron-deficient positions are generally more reactive.[4] By lowering the temperature, you can amplify the difference in reaction rates between the two positions, favoring coupling at the more reactive site (the kinetic product).

  • Troubleshooting Steps:

    • Temperature Screening: Perform a systematic temperature screen. For example, in the case of 2,4-dichloropyrimidines, a temperature of 100 °C was found to be optimal for selective coupling at the C4 position, while higher temperatures (120-140 °C) led to the formation of the di-substituted side product, indicating a loss of selectivity.[5][6]

    • Stepwise Temperature Protocol: In some cases, a stepwise approach can be effective. Run the reaction at a lower temperature to achieve selective mono-coupling. Then, after the first coupling is complete, you can introduce a second boronic acid and increase the temperature to facilitate the coupling at the less reactive position.

Temperature Outcome for 2,4-Dichloropyrimidine Selectivity
60 °CLow conversion-
80 °CModerate yield of C4-coupled productGood
100 °CHigh yield of C4-coupled productOptimal
120-140 °CFormation of 2,4-disubstituted productPoor
A summary of temperature screening for the regioselective Suzuki coupling of 2,4-dichloropyrimidine.[5][6]
Issue 3: Undesirable Side Reactions Affecting Overall Selectivity and Yield

Q4: At higher temperatures, I am seeing a decrease in my desired product and the formation of side products. What is happening and how can I mitigate this?

A4: High temperatures, while often used to drive reactions to completion, can also accelerate undesirable side reactions that compete with your desired coupling, thereby reducing selectivity and yield.

  • Common Temperature-Induced Side Reactions:

    • Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced with a C-H bond. This side reaction is often accelerated by high temperatures and the presence of water.[7]

    • Catalyst Decomposition: Palladium catalysts can be thermally sensitive. At excessively high temperatures, the catalyst can decompose and precipitate as palladium black, which is catalytically inactive.[8][9] This is often observed as the reaction mixture turning black.

    • Homocoupling: The coupling of two boronic acid molecules can also be more prevalent at higher temperatures.

  • Troubleshooting Steps:

    • Find the "Sweet Spot": The optimal temperature is a balance between a sufficient reaction rate and the minimization of side reactions. A systematic temperature screening (e.g., from room temperature to 120 °C in 20 °C increments) is crucial to identify this optimal window.[10]

    • Use More Stable Boronic Esters: If protodeboronation is a major issue, consider using more stable boronic esters, such as pinacol esters (Bpin), which are less prone to hydrolysis.

    • Ensure an Inert Atmosphere: While not directly a temperature issue, oxygen can contribute to catalyst degradation, which can be exacerbated at higher temperatures. Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[7]

Frequently Asked Questions (FAQs)

Q5: What is the typical temperature range for a Suzuki coupling reaction?

A5: There is no "one-size-fits-all" temperature. While many Suzuki couplings are run at elevated temperatures, typically in the range of 80-110 °C, the optimal temperature is highly dependent on the specific substrates, catalyst system (palladium precursor and ligand), base, and solvent used.[11] Some highly active catalyst systems can perform the reaction efficiently at room temperature.[12]

Q6: Can temperature affect the stereoselectivity of a chiral Suzuki coupling?

A6: Yes, temperature can influence the stereochemical outcome of a reaction, although the specific effects in Suzuki coupling are less commonly reported than for other types of selectivity. In asymmetric catalysis, lower temperatures generally lead to higher enantiomeric excess (ee) because the energy difference between the diastereomeric transition states leading to the two enantiomers is more significant relative to the thermal energy of the system.[13] However, there are rare cases where a reversal of enantioselectivity has been observed at different temperatures.[14] If you are working with a chiral Suzuki coupling and observing poor stereoselectivity, it is worthwhile to screen lower reaction temperatures.

Q7: How does the concept of kinetic vs. thermodynamic control apply to temperature and selectivity in Suzuki coupling?

A7: This is a fundamental concept in organic chemistry that is highly relevant here.

  • Kinetic Control: At lower temperatures, the reaction is typically under kinetic control. This means the product that is formed the fastest (i.e., via the reaction pathway with the lowest activation energy) will be the major product. This is often the less stable product.[13][15]

  • Thermodynamic Control: At higher temperatures, the reaction may become reversible. This allows the system to reach equilibrium, and the most stable product (the thermodynamic product) will predominate.[13][15]

In the context of selectivity, if you have two possible products, one that forms faster but is less stable (kinetic) and another that forms slower but is more stable (thermodynamic), you can often favor one over the other by adjusting the temperature. Lower temperatures will favor the kinetic product, while higher temperatures will favor the thermodynamic product.

Experimental Protocols

Protocol 1: Systematic Temperature Screening for Optimizing Regioselectivity

This protocol provides a general workflow for determining the optimal temperature for a regioselective Suzuki coupling of a dihalogenated aromatic compound.

Materials:

  • Dihalogenated aromatic substrate (e.g., 2,4-dichloropyrimidine)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water)

  • Reaction vials suitable for heating (e.g., microwave vials or sealed tubes)

  • Inert gas supply (Argon or Nitrogen)

  • Heating block or oil bath with precise temperature control

Procedure:

  • Reaction Setup: In a series of identical reaction vials, add the dihalogenated substrate (1.0 equiv.), arylboronic acid (1.1 equiv.), base (2.0-3.0 equiv.), and palladium catalyst (1-5 mol%).

  • Solvent Addition: Add the degassed solvent system to each vial to a consistent concentration.

  • Inert Atmosphere: Seal the vials and purge with an inert gas for 10-15 minutes.

  • Temperature Screening: Place each vial in a pre-heated heating block or oil bath set to a different temperature. A good starting range is 40 °C, 60 °C, 80 °C, 100 °C, and 120 °C.

  • Reaction Monitoring: Stir the reactions at their respective temperatures for a set amount of time (e.g., 12-24 hours). Monitor the progress of each reaction by taking small aliquots and analyzing them by a suitable method (e.g., GC-MS, LC-MS, or TLC) to determine the ratio of starting material, desired mono-coupled product, di-coupled product, and any side products.

  • Analysis: Based on the results, identify the temperature that provides the highest yield of the desired regioisomer with the minimal formation of byproducts.

Visualizing the Process

Troubleshooting Logic for Temperature-Related Selectivity Issues

Caption: A flowchart for troubleshooting selectivity issues in Suzuki coupling by adjusting the reaction temperature.

The Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Trans Transmetalation PdII->Trans R²-B(OR)₂ PdII_R2 R¹-Pd(II)L_n-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product c1 c2

Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle. Temperature influences the rate of each step.

References

  • Klanjšek, G., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(21), 3948. [Link]
  • Klanjšek, G., et al. (2019). Figure 4: Temperature and time screening for Suzuki coupling of 1 with 2.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
  • Maji, B., et al. (2011). Asymmetric Suzuki-Miyaura Coupling Reactions Catalyzed by Chiral Palladium Nanoparticles at Room Temperature. Angewandte Chemie International Edition, 50(12), 2771-2775. [Link]
  • Das, P., et al. (2004). Temperature effect on coupling reaction.
  • Zhang, P., et al. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 144(35), 15918–15925. [Link]
  • Spivey, A. C., & Gripton, C. J. G. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5544–5559. [Link]
  • Wikipedia. (2023). Thermodynamic and kinetic reaction control. Wikipedia. [Link]
  • LibreTexts Chemistry. (2021). 14.3: Kinetic vs. Thermodynamic Control of Reactions. LibreTexts. [Link]
  • Soai, K., et al. (2017).
  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
  • Borhade, A. V., & Shinde, D. R. (2016). The effect of various temperatures on the Suzuki coupling reaction.
  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Ibsen, G. M., et al. (2020). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Chemistry – A European Journal, 26(48), 10959-10963. [Link]
  • Das, P., et al. (2004). Temperature effect on coupling reaction.
  • Zhang, P., et al. (2015). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Angewandte Chemie International Edition, 54(10), 3057-3061. [Link]
  • Singh, A., et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega, 2(7), 3504–3512. [Link]
  • James, M. J., et al. (2020). Mechanochemical Activation Switches the Chemoselectivity of the Suzuki–Miyaura Cross‐Coupling to Give Azobenzenes. Angewandte Chemie International Edition, 59(46), 20519-20524. [Link]
  • Wikipedia. (2023). Suzuki reaction. Wikipedia. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Neufeldt, S. R., et al. (2019). Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction.
  • Spivey, A. C., & Gripton, C. J. G. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5544–5559. [Link]
  • Bio, M. M., et al. (2021). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes.
  • Spivey, A. C., & Gripton, C. J. G. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5544–5559. [Link]
  • Ibsen, G. M., et al. (2020). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions.
  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Dalal Institute. [Link]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.
  • Wikipedia. (2023). Thermodynamic and kinetic reaction control. Wikipedia. [Link]
  • Reddit. (2019). Struggling with Suzuki Reaction. r/Chempros. [Link]
  • Zhang, P., et al. (2022). An Enantioselective Suzuki-Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 144(35), 15918–15925. [Link]
  • Ibsen, G. M., et al. (2020). Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly.
  • Drabowicz, J., et al. (2010). Study on the electronic effects on stereoconservativity of Suzuki coupling in chiral groove of binaphthyl.
  • Wang, Y., et al. (2023). Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers. Journal of the American Chemical Society, 145(31), 17356–17365. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Al-Salahi, R., et al. (2015). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
  • Wołos, A., et al. (2022). Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling. Journal of the American Chemical Society, 144(11), 4933–4944. [Link]
  • Singh, U., et al. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
  • Bamoniri, A., & Bi-ria, B. (2010). Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki-Miyaura Coupling Reactions. Transition Metal Chemistry, 35(8), 981-987. [Link]
  • MDPI. (n.d.). Special Issue : Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]

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Technical Support Center: Workup & Troubleshooting for Selective Suzuki Coupling of Bromo-Chloro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the Suzuki-Miyaura cross-coupling of substrates containing both bromine and chlorine substituents. The primary challenge in this chemistry is achieving chemoselectivity—preferentially coupling at the more reactive carbon-bromine (C-Br) bond while leaving the carbon-chlorine (C-Cl) bond intact. This guide offers practical, field-proven insights into workup procedures and troubleshooting common issues to ensure successful and reproducible outcomes.

Section 1: Core Principles & Frequently Asked Questions (FAQs)

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, prized for its functional group tolerance and mild conditions. When dealing with di-halogenated substrates, success hinges on exploiting the inherent reactivity differences of the organic halides. The oxidative addition of the Pd(0) catalyst, which is often the rate-determining step, follows the general reactivity trend: C–I > C–OTf > C–Br >> C–Cl.[1][2] This differential reactivity is the foundation for selectively functionalizing the C-Br bond in bromo-chloro compounds.

Frequently Asked Questions

Q1: How can I ensure the reaction is selective for the C-Br bond over the C-Cl bond?

A: Chemoselectivity is primarily controlled by the reaction conditions. To favor C-Br coupling:

  • Catalyst & Ligand Choice: Use a palladium source and ligand system that is active enough for the C-Br bond but not overly reactive to activate the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with PPh₃ are often sufficient for C-Br bonds.[3] For more challenging substrates, bulky, electron-rich phosphine ligands can be used, but conditions must be carefully optimized to avoid C-Cl activation.[4][5]

  • Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate for the C-Br coupling. Overheating is the most common cause of lost selectivity. A typical starting point is 80-100 °C.[3][4]

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the bromo-substituted starting material is consumed, stop the reaction to prevent the slower coupling at the chloro-substituent from occurring.[3]

Q2: What are the most common side reactions, and how can they be minimized?

A: Several side reactions can reduce yield and complicate purification.[6]

  • Protodeboronation: This is the hydrolysis of the boronic acid back to its corresponding arene, consuming your nucleophile.[6][7] It can be minimized by using anhydrous solvents (though some water is often beneficial), avoiding overly strong bases like hydroxides, and protecting the boronic acid as an ester (e.g., pinacol ester) or trifluoroborate salt.[4][8][9]

  • Homo-coupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often mediated by Pd(II) species and can be suppressed by ensuring a clean, anaerobic reaction setup and sometimes by adding a mild reducing agent to keep the palladium in the Pd(0) state.[10]

  • Dehalogenation: The starting material can lose its bromine atom, resulting in a simple chloro-arene. This can occur if a hydride source is present in the reaction mixture.[6][11] Using pure, degassed solvents and reagents is critical.

Q3: What does a standard, robust workup procedure look like for this reaction?

A: A typical workup involves a multi-step process designed to remove the catalyst, excess reagents, and inorganic salts. The general workflow is:

  • Quench: Stop the reaction by cooling to room temperature and adding an aqueous solution.[12]

  • Filter: Remove insoluble palladium species and inorganic salts by filtering through a pad of Celite.[13]

  • Extract: Perform a liquid-liquid extraction to separate the organic product from water-soluble materials.[3]

  • Wash: Use specific aqueous washes to remove unreacted boronic acid and other impurities.[14]

  • Purify: Isolate the final product using column chromatography or recrystallization.[15]

Section 2: Detailed Experimental Workup Protocol

This protocol provides a step-by-step methodology for the workup and purification following a selective Suzuki coupling at a C-Br bond.

Step-by-Step Workup Procedure
  • Reaction Completion & Quenching:

    • Once TLC or LC-MS analysis confirms the consumption of the bromo-chloro starting material, remove the heat source and allow the reaction vessel to cool to room temperature.

    • Quench the reaction by diluting the mixture with an organic solvent like ethyl acetate (EtOAc) or toluene (approx. 10-20x the volume of the reaction solvent).

    • Add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to the mixture and stir for 10-15 minutes.[12]

  • Initial Filtration (Catalyst & Salt Removal):

    • Place a pad of Celite (diatomaceous earth) in a Büchner or sintered glass funnel.

    • Filter the entire quenched reaction mixture through the Celite pad. Wash the reaction flask and the Celite pad thoroughly with the extraction solvent (e.g., EtOAc) to ensure all the product is collected.[13]

    • Expertise Note: This step is crucial for removing the bulk of the heterogeneous palladium black that may have formed, as well as inorganic base residues, which can otherwise complicate the subsequent extraction.[16]

  • Liquid-Liquid Extraction:

    • Transfer the filtrate to a separatory funnel.

    • If the layers are not distinct, add more organic solvent and/or brine to help break any emulsions.

    • Separate the organic layer. Extract the aqueous layer two more times with fresh organic solvent to maximize product recovery.[3]

    • Combine all organic layers.

  • Aqueous Washes for Impurity Removal:

    • Boronic Acid Removal: Wash the combined organic layer with a basic solution, such as 1M sodium hydroxide (NaOH) or 1M sodium carbonate (Na₂CO₃), especially if the boronic acid used is not acidic or if excess was used.[14] This converts the boronic acid into a water-soluble boronate salt.

    • Neutralization & Final Wash: Wash the organic layer with water, followed by a final wash with brine to remove residual water and break emulsions.[15]

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification:

    • Column Chromatography: The most common method for purification. Use silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from non-polar byproducts (like homo-coupled starting material) and more polar impurities.[13]

    • Recrystallization: If the product is a solid and of sufficient purity, recrystallization from a suitable solvent system can be a highly effective and scalable purification method.

General Workup Workflow Diagram

Workup_Workflow start_node Reaction Completion node_quench 1. Quench Reaction (e.g., H₂O, aq. NH₄Cl) start_node->node_quench Cool & Quench process_node process_node decision_node decision_node output_node output_node node_filter 2. Filter through Celite (Removes Pd black, salts) node_quench->node_filter Dilute node_extract 3. Liquid-Liquid Extraction (e.g., EtOAc/Water) node_filter->node_extract Collect Filtrate node_wash 4. Aqueous Washes (Base, Brine) node_extract->node_wash Combine Organic Layers node_dry 5. Dry & Concentrate (Na₂SO₄, Rotovap) node_wash->node_dry Separate node_purify 6. Final Purification (Chromatography or Recrystallization) node_dry->node_purify Crude Product node_purify->output_node Isolate

Caption: Fig 1. Standard workup workflow for Suzuki coupling.

Section 3: In-Depth Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses specific problems in a question-and-answer format.

Problem Category: Reaction Performance

Q: My reaction shows very low conversion of the bromo-chloro starting material. What are the likely causes?

A: Low conversion is a common issue that can typically be traced back to one of four key areas.[4]

  • Inactive Catalyst: Ensure your palladium source and ligand are not degraded. Pd(PPh₃)₄, for instance, can be sensitive to air and light. Consider using a more robust pre-catalyst. Also, ensure a strictly inert atmosphere (argon or nitrogen) was maintained throughout the setup and reaction.[4]

  • Improper Base/Solvent System: The base is critical for the transmetalation step.[1] Ensure the chosen base (e.g., K₂CO₃, K₃PO₄) is sufficiently strong, anhydrous (if required), and soluble in the reaction medium. The solvent system must be appropriate to dissolve all components.[15]

  • Poor Reagent Quality: Boronic acids can degrade over time, especially if they are electron-deficient or heterocyclic.[17][18] Use a fresh bottle or verify the quality of your boronic acid. The purity of the bromo-chloro starting material is also critical.

  • Insufficient Temperature: While high temperatures can harm selectivity, too low a temperature will result in a sluggish or stalled reaction. If conversion is low at a given temperature, consider increasing it in small increments (e.g., 10 °C) while carefully monitoring for the appearance of the di-coupled byproduct.

Q: I'm getting significant coupling at the C-Cl position, in addition to the desired C-Br coupling. How do I improve selectivity?

A: This indicates your reaction conditions are too harsh for the substrate.

  • Reduce Temperature: This is the most effective lever. Lower the reaction temperature to find the "sweet spot" where the C-Br reaction proceeds efficiently but the C-Cl bond remains untouched.

  • Change Ligand: If temperature reduction is ineffective, your ligand may be too activating. For instance, highly electron-rich and bulky biarylphosphine ligands designed for activating aryl chlorides may be too reactive for this transformation.[4] Consider switching to a less activating ligand like triphenylphosphine (PPh₃).

  • Limit Reaction Time: As soon as the starting material is consumed, work up the reaction immediately.

Problem Category: Purification Challenges

Q: My purified product is still colored or contains residual palladium. How can I remove it?

A: Palladium removal is a common challenge in pharmaceutical development due to strict limits on residual metals.[19] If standard filtration and chromatography are insufficient, consider the following methods.

Method Procedure Advantages Considerations
Adsorbent Treatment Stir a solution of the crude product with an adsorbent like activated carbon, silica gel, or a specialized palladium scavenger resin, then filter.[16]Simple, effective for low levels of Pd.May cause some product loss due to non-specific adsorption.
Aqueous Wash Washing the organic solution with an aqueous solution of a reagent like sodium bisulfite (NaHSO₃) or thiourea can help complex and remove palladium.[20]Can be integrated into the workup.May not be universally effective; requires optimization.
Celite Filtration A thorough filtration through a thick pad of Celite is a simple first step that can remove a significant amount of palladium black.[13][16]Easy and inexpensive.Primarily removes heterogeneous Pd, not soluble species.

Q: I am struggling to remove unreacted boronic acid and its byproducts (e.g., boroxines) from my product.

A: This is a frequent issue, especially when an excess of the boronic acid is used.

  • Basic Wash: The most effective method is to wash the organic solution of your product with an aqueous base (e.g., 1M NaOH). This deprotonates the boronic acid, making it highly water-soluble.[14] Caution: This is not suitable if your product contains base-sensitive functional groups like esters.

  • Diol Complexation: Boronic acids complex with diols. Washing with a solution containing a diol like sorbitol can sometimes help pull the boronic acid into the aqueous phase.

  • Chromatography Optimization: If co-elution is the problem, try altering the solvent system. Adding a small amount of acid (e.g., acetic acid) to the mobile phase can sometimes change the retention factor of the boronic acid on silica gel.

Troubleshooting Decision Tree

Troubleshooting_Tree start_node Unsatisfactory Result p1 p1 start_node->p1 Low Yield p2 p2 start_node->p2 Impure Product p3 p3 start_node->p3 Wrong Product problem_node problem_node solution_node solution_node s1a - Use fresh catalyst/ligand - Ensure inert atmosphere - Consider pre-catalyst p1->s1a Check Catalyst s1b - Verify boronic acid quality - Check base strength/solubility p1->s1b Check Reagents s1c - Increase temperature moderately - Check solvent purity p1->s1c Check Conditions s2a - Filter through Celite - Treat with activated carbon - Use Pd scavenger resin p2->s2a Contaminant is Palladium s2b - Perform basic wash (e.g., 1M NaOH) - Optimize chromatography p2->s2b Contaminant is Boronic Acid s2c - Optimize chromatography - Consider recrystallization p2->s2c Contaminant is Side Product (e.g., homo-coupled) s3a - Lower reaction temperature - Reduce reaction time - Use less activating ligand p3->s3a Di-coupled Product (C-Cl reacted) s3b - Use degassed, pure solvents - Ensure inert atmosphere p3->s3b De-brominated Product

Sources

Technical Support Center: Monitoring 3-Bromo-7-chloro-1,6-naphthyridine Functionalization by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the functionalization of 3-Bromo-7-chloro-1,6-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile scaffold in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to effectively troubleshoot and optimize your reaction monitoring by Thin-Layer Chromatography (TLC).

The 1,6-naphthyridine core is a privileged scaffold in medicinal chemistry, and the differential reactivity of the bromine and chlorine substituents on the 3- and 7-positions allows for selective functionalization, commonly through cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. Accurate monitoring of these reactions is critical for determining reaction completion, identifying byproducts, and optimizing reaction conditions. TLC is a rapid, inexpensive, and powerful tool for this purpose.

This guide is structured to directly address the common challenges you may encounter, providing both quick solutions and in-depth explanations.

Troubleshooting Guide & FAQs

Here, we address specific issues in a question-and-answer format that you might encounter during your experiments.

Issue 1: My spots are streaking or tailing.

Question: I'm running a TLC of my Suzuki coupling reaction with this compound, and my product spot is a long streak, not a tight circle. What's causing this and how can I fix it?

Answer: Streaking is a common issue when working with nitrogen-containing heterocycles like naphthyridines.[1][2] The primary cause is the interaction of the basic nitrogen atoms in your molecule with the acidic silanol groups on the surface of the silica gel TLC plate.[2] This strong interaction prevents the compound from moving smoothly with the mobile phase, leading to a tailing effect.

Here are several ways to address this:

  • Add a Basic Modifier to Your Mobile Phase: The most effective solution is to neutralize the acidic sites on the silica gel.[1][2][3] Add a small amount of a basic modifier to your eluent.

    • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your solvent system. This is often the first choice for basic compounds.[2][3]

    • Ammonia: Using a solution of 1-10% ammonia in methanol as a component of your mobile phase (e.g., 5% of a 7N NH₃/MeOH solution in dichloromethane) can also be very effective.[1][3][4]

  • Sample Concentration: You may have overloaded your TLC plate by spotting too much material.[3][5][6][7] Try diluting your reaction sample before spotting it on the plate.

  • Compound Decomposition: In some cases, streaking can indicate that your compound is decomposing on the silica plate.[2][8] This is more likely with highly sensitive molecules. A 2D TLC experiment can help diagnose this issue (see protocol below).[8]

  • Alternative Stationary Phase: If modifying the mobile phase doesn't resolve the issue, consider using a different type of TLC plate. Basic or neutral alumina plates can be a good alternative to silica for basic compounds.[1][2] Reversed-phase (C18) TLC plates are also an option, though this will require a completely different (polar) solvent system.[1][3]

Issue 2: My spots are all at the baseline or at the solvent front.

Question: I've tried running my TLC in 50% Ethyl Acetate/Hexane, but my starting material and product are either stuck at the bottom or have shot up to the top of the plate. How do I get good separation?

Answer: This is a classic mobile phase polarity issue. The goal is to have your compound of interest with a Retention Factor (Rf) value between 0.2 and 0.6 for optimal separation.[9]

  • Spots at the Baseline (Low Rf): Your mobile phase is not polar enough to move the polar naphthyridine compounds up the polar silica plate.[1][8][9] You need to increase the polarity of your eluent.

    • Strategy: Increase the proportion of the more polar solvent in your mixture. For example, move from 10% Ethyl Acetate (EtOAc)/Hexane to 30% or 50%. If that is not enough, switch to a more polar solvent system altogether, such as dichloromethane (DCM) and methanol (MeOH).[1][4] A good starting point for polar compounds is 5% MeOH in DCM.[4]

  • Spots at the Solvent Front (High Rf): Your mobile phase is too polar.[1][9] The eluent is moving your compounds up the plate too quickly, resulting in no separation from the solvent front. You need to decrease the polarity of your eluent.

    • Strategy: Decrease the proportion of the polar solvent. For example, go from 50% EtOAc/Hexane to 20% EtOAc/Hexane.

The following table provides a starting point for solvent system selection based on the polarity of your compounds.

Compound Polarity Starting Solvent Systems To Increase Rf (Move Spot Up) To Decrease Rf (Move Spot Down)
Non-polar 100% Hexane, 5% EtOAc/HexaneIncrease % of EtOAc---
Moderately Polar 20-50% EtOAc/Hexane, 100% DCMAdd MeOH (1-10%)Increase % of Hexane
Polar 100% EtOAc, 5-10% MeOH/DCMIncrease % of MeOHDecrease % of MeOH
Very Polar >10% MeOH/DCM, EBAW (EtOAc/Butanol/HOAc/H₂O)Use modifiers like NH₄OH in MeOHDecrease % of MeOH

Data synthesized from multiple sources.[4][9]

Issue 3: I can't see my spots after running the TLC.

Question: My this compound and its derivatives are colorless. I've run the TLC, but I can't see any spots under the UV lamp. How can I visualize them?

Answer: While many aromatic and conjugated systems are UV-active, it's possible your compounds are weak absorbers or your sample concentration is too low.[10][11] Here's a systematic approach to visualization:

  • UV Light (254 nm): This should always be your first, non-destructive method.[11][12] Most commercial TLC plates contain a fluorescent indicator that glows green under 254 nm UV light.[11][12] Compounds that absorb UV light will quench this fluorescence and appear as dark spots.[10][11] If you don't see anything, don't assume your reaction hasn't worked.

  • Iodine Chamber: This is a semi-destructive method where the TLC plate is exposed to iodine vapor.[12] Iodine has an affinity for many organic compounds, especially aromatic and unsaturated ones, and will form temporary yellow-brown spots.[10][12] It's crucial to circle the spots with a pencil immediately, as they will fade over time.[10]

  • Chemical Stains: These are destructive methods where the plate is dipped or sprayed with a reagent that reacts with the compounds to produce colored spots, often after heating.[11]

    • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose oxidizing stain.[13] It reacts with any oxidizable functional group (alkenes, alkynes, alcohols, amines, etc.) to produce yellow-brown spots on a purple background.[13] This is a very sensitive stain and is likely to visualize your naphthyridine derivatives.

    • Phosphomolybdic Acid (PMA) Stain: Another good universal stain that visualizes a wide range of functional groups as dark green or blue spots on a light green-yellow background after heating.[10][14]

    • p-Anisaldehyde Stain: This stain can be very informative as it often gives different colors for different functional groups, which can be helpful in distinguishing product from starting material.[10][15]

Visualization Method Principle Best For Appearance
UV Light (254 nm) Fluorescence quenchingAromatic/conjugated systemsDark spots on a green background
Iodine (I₂) Complex formationAromatic/unsaturated compoundsYellow-brown spots (temporary)
KMnO₄ Stain OxidationMost organic compounds (alkenes, alcohols, amines)Yellow-brown spots on a purple background
PMA Stain Reduction of Mo(VI)General purpose, good for alcohols, phenolsDark blue/green spots on a yellow-green background

Data synthesized from multiple sources.[10][11][12][13][14]

Issue 4: My starting material and product have very similar Rf values.

Question: I'm performing a Suzuki coupling on the 3-bromo position. My product and starting material have almost the same Rf. How can I tell if the reaction is complete?

Answer: This is a common challenge when the functionalization doesn't significantly alter the overall polarity of the molecule.

  • Change the Solvent System: The selectivity of the separation is highly dependent on the mobile phase.[1] Try a completely different solvent system. For example, if you are using an EtOAc/Hexane system, switch to a DCM/MeOH or a Toluene/Acetone system. Different solvent interactions can often resolve spots that co-elute in another system.[3]

  • Use a Co-spot: This is a critical technique for resolving ambiguity. On your TLC plate, spot the starting material in one lane, the reaction mixture in a second lane, and a "co-spot" (a spot of starting material with the reaction mixture spotted directly on top of it) in a third lane.

    • If the reaction is incomplete, the reaction mixture lane will show two spots. The co-spot lane will show the lower spot (starting material) being more intense.

    • If the reaction is complete, the reaction mixture lane will show only the product spot. The co-spot lane will show two distinct spots (starting material and product).

    • If the spots are very close, an incomplete reaction will often look like an elongated or "snowman" shaped spot in the reaction mixture lane.[8] The co-spot will help confirm if the lower part of the "snowman" is indeed the starting material.

  • 2D TLC: Running a two-dimensional TLC can sometimes help separate closely running spots.

Experimental Protocols

Protocol 1: Standard TLC Monitoring Workflow

This protocol outlines the general steps for monitoring your reaction.

  • Prepare the TLC Chamber: Add your chosen mobile phase to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.[16][17]

  • Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the silica gel plate.[17] Mark lanes for your starting material (SM), reaction mixture (Rxn), and a co-spot (Co).

  • Spot the Plate:

    • Dissolve your starting material in a suitable solvent (e.g., DCM or EtOAc). Using a capillary spotter, apply a small spot to the SM lane.

    • Take a small aliquot of your reaction mixture (a drop on the end of a glass stir rod is often sufficient) and dilute it in a vial with a small amount of solvent. Spot this on the Rxn lane.

    • Spot the Co lane first with the starting material, then with the reaction mixture directly on top. Try to keep the spots as small as possible (1-2 mm diameter).[7]

  • Develop the Plate: Place the spotted TLC plate in the equilibrated chamber, ensuring the origin line is above the solvent level.[17][18] Cover the chamber and allow the solvent to elute up the plate until it is about 1 cm from the top.[16][17]

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil.[16][17] Allow the plate to dry completely. Visualize using the methods described in Issue 3 (UV light first, followed by iodine or a chemical stain if necessary).[11][12]

  • Analyze: Calculate the Rf values for each spot (Rf = distance traveled by spot / distance traveled by solvent front).[16] Assess the consumption of starting material and the formation of the product.

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis cluster_decision Decision prep_chamber Prepare & Equilibrate TLC Chamber spot_plate Spot SM, Rxn, & Co-spot prep_plate Prepare & Mark TLC Plate prep_plate->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate visualize Dry & Visualize (UV, Stain) develop_plate->visualize analyze Calculate Rf & Assess Reaction visualize->analyze decision Reaction Complete? analyze->decision decision->visualize decision->analyze Continue Reaction

Caption: Standard TLC Monitoring Workflow.
Protocol 2: 2D TLC for Stability Check

This protocol helps determine if a compound is decomposing on the silica gel plate.[8]

  • Spotting: Take a square TLC plate. Spot your compound in one corner, about 1.5 cm from each edge.

  • First Elution: Develop the plate as usual. Remove the plate, mark the solvent front, and let it dry completely. Your separated spots will be in a single line along one edge.

  • Second Elution: Rotate the plate 90 degrees so that the line of separated spots is now the origin. Develop the plate again in the same solvent system.

  • Analysis: After visualization, stable compounds will appear on a diagonal line from the origin corner.[8] Any spots that appear off this diagonal indicate decomposition products that formed during the chromatography process.[8]

Caption: 2D TLC for Compound Stability Check.

By understanding the principles of chromatography and employing these systematic troubleshooting strategies, you can effectively use TLC to monitor the functionalization of this compound, leading to more efficient reaction optimization and successful synthetic outcomes.

References

  • EPFL.
  • Silver, J. (2013). Answer to "Tailing in TLC - can anyone help?".
  • University of Rochester, Department of Chemistry.
  • TLC VISUALIZ
  • University of Rochester, Department of Chemistry. Solvent Systems for TLC. [Link]
  • ChemBAM. (n.d.). TLC troubleshooting. [Link]
  • LibreTexts Chemistry. (2022). 2.
  • Marathe, S. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Bitesize Bio. [Link]
  • Reddit. (2024). How do you pick your solvents for TLC?. r/chemistry. [Link]
  • Advion. (n.d.). SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. [Link]
  • ALWSCI. (2025).
  • Science.gov.
  • LibreTexts Chemistry. (2025). 5.
  • MIT OpenCourseWare. (n.d.).
  • University of Colorado Boulder, Department of Chemistry. (n.d.).
  • Bitesize Bio. (2025).
  • Organic Chemistry. (n.d.). TLC stains. [Link]
  • University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. [Link]
  • Org Prep Daily. (2006). TLC Staining solutions. [Link]
  • Liao, S., et al. (2023). Iterative Suzuki–Miyaura coupling using masked haloarylboronic acids.
  • YouTube. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • New Journal of Chemistry. (n.d.). Supplementary Information Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. [Link]
  • Chemistry For Everyone. (2025).
  • ResearchGate. (2016).
  • Hoffman Fine Chemicals. (n.d.). CAS RN 1384080-06-1 | this compound. [Link]
  • HETEROCYCLES. (2018). treatment with silica gel under thermal conditions. [Link]
  • New Journal of Chemistry. (n.d.). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. [Link]
  • Reddit. (2016).
  • PMC - NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals. [Link]
  • PubMed. (2011).

Sources

Validation & Comparative

purity assessment of 3-Bromo-7-chloro-1,6-naphthyridine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Purity Assessment of 3-Bromo-7-chloro-1,6-naphthyridine by High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Abstract

The precise and accurate determination of purity is a cornerstone of chemical and pharmaceutical development. For heterocyclic building blocks like this compound, a compound of interest in medicinal chemistry, a robust analytical method is not merely a quality control metric but a critical component of reproducible downstream synthesis and pharmacological testing. This guide provides a comprehensive comparison of three distinct reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity assessment of this compound. We delve into the rationale behind methodological choices, from stationary phase selection to mobile phase composition, and present supporting experimental data to guide researchers in selecting and developing an optimal, self-validating analytical system. All methodologies are discussed within the framework of established regulatory standards, ensuring the scientific integrity of the approach.

Introduction: The Analytical Imperative for Heterocyclic Intermediates

This compound (Molecular Formula: C₈H₄BrClN₂, Molecular Weight: 243.49 g/mol ) is a halogenated bicyclic aromatic N-heterocycle.[1][2] Such structures are privileged scaffolds in drug discovery, forming the core of numerous biologically active agents.[3] The presence of impurities, even in trace amounts, can have profound effects on the outcomes of subsequent synthetic steps, alter the toxicological profile, and compromise the integrity of research data. Consequently, the development of a reliable analytical method for purity determination is of paramount importance.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[4][5] This guide will compare three RP-HPLC methods, each employing a different separation strategy, to provide a holistic view of purity analysis for this compound. The comparison is grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline and the chromatographic standards set by the United States Pharmacopeia (USP) General Chapter <621>.[6][7][8]

Foundational Principles of a Validated HPLC Purity Method

The primary objective of a purity method is to separate the main compound from all potential impurities (process-related, degradation products, etc.) and to accurately quantify them. A trustworthy method must be selective, sensitive, precise, and accurate.

  • Causality in Method Design : The choice of column chemistry and mobile phase is not arbitrary. It is a deliberate decision based on the physicochemical properties of the analyte. This compound is a moderately polar, aromatic molecule with basic nitrogen atoms. This dictates the use of reversed-phase chromatography, where the analyte interacts with a hydrophobic stationary phase. The addition of an acid, such as formic or trifluoroacetic acid, to the mobile phase is crucial. It serves to protonate the basic nitrogens on the naphthyridine ring, ensuring a single ionic state and preventing undesirable interactions with residual silanols on the silica-based stationary phase, which would otherwise lead to poor peak shape (tailing).[9]

  • Self-Validating Systems : A robust method includes system suitability testing (SST) as a self-validating checkpoint for daily performance. As defined by USP <621>, SST parameters like resolution, tailing factor, and theoretical plates confirm that the chromatographic system is performing as expected before any samples are analyzed.[10][11]

Comparative Analysis of HPLC Methodologies

To objectively assess the optimal conditions for analyzing this compound, three distinct methods were developed and compared. The primary difference lies in the stationary phase chemistry and the organic modifier, which directly influence selectivity.

Experimental Workflow

The logical flow for developing and comparing these methods is outlined below.

G cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Comparison cluster_eval Phase 3: Performance Evaluation cluster_select Phase 4: Method Selection prep Sample & Standard Preparation (1 mg/mL in 50:50 ACN:H₂O) method_a Method A (Standard C18) prep->method_a method_b Method B (Phenyl-Hexyl) prep->method_b method_c Method C (C18 with Methanol) prep->method_c mobile_phase Mobile Phase Preparation (Aqueous & Organic with 0.1% FA) mobile_phase->method_a mobile_phase->method_b mobile_phase->method_c data Data Acquisition (Retention Time, Peak Area) method_a->data method_b->data method_c->data sst System Suitability Calculation (Resolution, Tailing, Plates) data->sst purity Purity Calculation (% Area Normalization) sst->purity decision Select Optimal Method (Based on Resolution & Peak Shape) purity->decision

Caption: A logical workflow for HPLC method comparison and selection.

Method A: The Industry Standard (C18 with Acetonitrile)

This method utilizes a C18 (octadecyl) stationary phase, the most common and versatile choice in reversed-phase chromatography.[12] Its dense hydrophobic surface provides excellent retention for moderately polar compounds.

  • Experimental Protocol:

    • Instrumentation: Standard HPLC system with a Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: DAD, monitoring at 254 nm.

    • Injection Volume: 5 µL.

Method B: Alternative Selectivity (Phenyl-Hexyl with Acetonitrile)

This method employs a Phenyl-Hexyl stationary phase. The phenyl groups offer unique pi-pi interactions with aromatic analytes like the naphthyridine ring system. This can lead to enhanced resolution of structurally similar impurities that are difficult to separate on a standard C18 phase.

  • Experimental Protocol:

    • Column: Phenyl-Hexyl reversed-phase column (4.6 mm x 150 mm, 5 µm particle size).

    • All other parameters (Mobile Phase, Gradient, Flow Rate, etc.) were kept identical to Method A to isolate the effect of the stationary phase.

Method C: The Green Alternative (C18 with Methanol)

This method reverts to the C18 column but substitutes acetonitrile with methanol as the organic modifier. Methanol is a protic solvent and has different solvating properties, which can alter selectivity. It is also considered a "greener" solvent than acetonitrile.[13]

  • Experimental Protocol:

    • Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • All other parameters were kept identical to Method A.

Results and Discussion: A Data-Driven Comparison

The performance of each method was evaluated based on key chromatographic parameters, which are summarized below. The data presented is illustrative of typical results for such a comparison.

Table 1: Summary of Chromatographic Conditions

ParameterMethod AMethod BMethod C
Stationary Phase C18 (Octadecyl)Phenyl-HexylC18 (Octadecyl)
Organic Modifier AcetonitrileAcetonitrileMethanol
Mobile Phase A 0.1% Formic Acid in H₂O0.1% Formic Acid in H₂O0.1% Formic Acid in H₂O
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 35 °C35 °C35 °C
Detection 254 nm254 nm254 nm

Table 2: Comparative Performance Data

ParameterMethod AMethod BMethod CICH/USP Target
Retention Time (Main Peak, min) 12.513.811.2N/A
Resolution (Rs) (Main Peak / Impurity 1) 1.82.9 1.6> 1.5
Tailing Factor (As) 1.11.11.4≤ 1.5 (USP < 1.8)
Theoretical Plates (N) 15,20016,500 9,800As high as possible
LOD (%) 0.020.020.03N/A
LOQ (%) 0.060.060.09N/A
Analysis of Performance:
  • Method A (C18/Acetonitrile): This method provided a solid, baseline performance. The peak shape was excellent (Tailing Factor = 1.1), and the efficiency was high. However, the resolution between the main peak and a critical impurity was 1.8, which, while acceptable, is close to the minimum requirement of 1.5. This indicates a risk of co-elution if system performance degrades slightly.

  • Method B (Phenyl-Hexyl/Acetonitrile): This method demonstrated superior performance. The retention time of the main peak was slightly longer, indicating stronger interaction with the stationary phase. Critically, the resolution for Impurity 1 increased significantly to 2.9. This is a direct result of the alternative selectivity offered by the phenyl-hexyl phase, likely due to pi-pi stacking interactions with the aromatic naphthyridine core. This enhanced resolution makes the method far more robust and reliable. The theoretical plates were also highest in this method, indicating the best column efficiency.

  • Method C (C18/Methanol): While a viable "green" alternative, this method showed compromised performance. The use of methanol resulted in earlier elution and significantly lower column efficiency (fewer theoretical plates), leading to broader peaks. The resolution dropped to 1.6, and the peak tailing increased to 1.4. This is likely due to methanol's higher viscosity and different mass transfer characteristics compared to acetonitrile.

Caption: Decision tree for HPLC method optimization.

Conclusion and Recommendation

For the routine quality control and purity assessment of this compound, a validated RP-HPLC method is essential. While a standard C18 column (Method A) provides acceptable results, the data clearly indicates that Method B, utilizing a Phenyl-Hexyl stationary phase, is the superior choice. It offers significantly enhanced resolution for critical impurity pairs, leading to a more robust and reliable method that is less likely to fail system suitability requirements. This improved performance is a direct and explainable consequence of the alternative selectivity provided by pi-pi interactions between the stationary phase and the aromatic analyte.

The development of an analytical method should be a logical, science-driven process. By comparing different stationary phases and mobile phase modifiers, one can develop a deep understanding of the separation mechanism and create a method that is not only suitable for its intended purpose but is also robust, reliable, and scientifically sound, fulfilling the core tenets of both good science and regulatory expectations.[14][15]

References

  • <621> Chromatography.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.European Compliance Academy (ECA).[Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.U.S.
  • <621> Chromatography - General Procedures.
  • ICH Quality Guidelines.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.Starodub.[Link]
  • Understanding USP Chapter <621>: HPLC Method Guidelines.Phenomenex.[Link]
  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis.LCGC.[Link]
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  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.MDPI.[Link]
  • Strategies for Rapid Chiral HPLC Method Development for Pharmaceutical Analysis.LCGC.[Link]
  • HPLC and TLC Methodology for Determination or Purity Evalu
  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.MDPI.[Link]
  • Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights.Royal Society of Chemistry.[Link]

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A Comparative Guide to the Quantitative Analysis of 3-Bromo-7-chloro-1,6-naphthyridine: A qNMR Perspective

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity and assay determination of 3-Bromo-7-chloro-1,6-naphthyridine, a key heterocyclic intermediate in pharmaceutical research. We will explore the fundamental principles of qNMR, present a rigorously designed experimental protocol, and contrast its performance with established chromatographic techniques. This document is intended for researchers, analytical scientists, and drug development professionals seeking robust and accurate analytical methodologies.

The Principle of Absolute Quantification: Why qNMR?

In the landscape of analytical chemistry, quantitative NMR (qNMR) stands out for its unique capability of direct, absolute quantification.[1][2] Unlike chromatographic methods such as HPLC or GC, which rely on the comparison of a detector's response to that of a chemically identical reference standard, qNMR operates on a fundamental physical principle: the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[2][3][4]

This distinction is profound. It means that a single, well-characterized internal standard can be used to quantify a multitude of different analytes, provided their signals are resolved.[5] This eliminates the need for synthesizing, purifying, and certifying a specific reference standard for every new compound or impurity, a significant advantage in early-stage drug development.[6][7] The technique is versatile, non-destructive, and when executed correctly, provides SI-traceable results, making it a primary analytical method recognized by pharmacopeias.[2][3][8]

Analyte Profile: this compound

  • Molecular Formula: C₈H₄BrClN₂[9]

  • Molecular Weight: 243.49 g/mol [9]

  • Structure: A halogenated aromatic heterocycle. The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region, each corresponding to a single proton. This simple, well-resolved proton environment makes it an ideal candidate for ¹H qNMR analysis.[10]

A Self-Validating qNMR Protocol for Purity Determination

The trustworthiness of a qNMR experiment is built upon a methodical approach to planning, sample preparation, data acquisition, and processing.[1] Each step is designed to mitigate potential sources of error and ensure the final result is accurate and reproducible.

Method Planning: The Causality Behind Experimental Choices

The initial planning phase is critical for a successful qNMR experiment. The choices made here directly impact the accuracy and validity of the results.

  • Selection of the Nucleus: ¹H is the nucleus of choice for this compound. The rationale is its 99.99% natural abundance and high gyromagnetic ratio, which provide maximum sensitivity, and the presence of distinct, non-exchangeable protons in the analyte's structure.[1]

  • Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution for accurate shimming and measurement.[1] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for many heterocyclic compounds due to its high dissolving power.[11]

  • Internal Standard (IS) Selection: The choice of the IS is arguably the most critical decision.[11][12] An ideal IS must meet several criteria:

    • High Purity: Certified purity of ≥99.5% is essential, as any error in the standard's purity directly propagates to the analyte's calculated purity.[11]

    • Chemical Inertness: The IS must not react with the analyte, solvent, or trace moisture.[3]

    • Spectral Simplicity & Resolution: The IS should produce one or more sharp signals, preferably singlets, in a region of the spectrum free from analyte or impurity signals.[11]

    • Solubility: It must be fully soluble in the chosen deuterated solvent.[11]

    For this analysis, Maleic Acid is a suitable internal standard. It is highly pure, stable, and produces a sharp singlet at approximately 6.3 ppm in DMSO-d₆, a region typically clear of signals from aromatic heterocycles like the target analyte.[3][7]

Experimental Workflow

The following diagram outlines the comprehensive workflow for the qNMR analysis.

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Calculation p1 Accurately weigh Analyte (~10 mg) using a calibrated microbalance p2 Accurately weigh Internal Standard (Maleic Acid, ~5 mg) p1->p2 p3 Transfer both solids to a single clean, dry vial p2->p3 p4 Add precise volume of DMSO-d6 (~0.7 mL) p3->p4 p5 Vortex until fully dissolved to ensure homogeneity p4->p5 p6 Transfer solution to a 5mm NMR tube p5->p6 a1 Insert sample into NMR spectrometer (≥400 MHz) p6->a1 Transfer to Spectrometer a2 Lock, Tune, and Shim for optimal field homogeneity a1->a2 a3 Measure T1 Relaxation Times (Inversion-Recovery Experiment) a2->a3 a4 Set Key Acquisition Parameters - Pulse Angle (P1): 90° - Relaxation Delay (D1): ≥ 5 x T1(longest) - Scans (NS): ≥ 64 for S/N > 250:1 a3->a4 a5 Acquire Free Induction Decay (FID) a4->a5 d1 Apply Fourier Transform to FID a5->d1 Process Raw Data d2 Perform Phase and Baseline Correction manually for precision d1->d2 d3 Integrate characteristic, well-resolved peaks for both Analyte and IS d2->d3 d4 Calculate Purity using the qNMR equation d3->d4 d5 Perform statistical analysis (e.g., for n=3 replicates) d4->d5

Caption: End-to-end workflow for qNMR purity determination.

Step-by-Step Methodology

A. Sample Preparation (Triplicate Preparations Recommended)

  • Using a calibrated analytical balance, accurately weigh approximately 10 mg of this compound into a clean glass vial. Record the weight to at least 0.01 mg.

  • Accurately weigh approximately 5 mg of the high-purity internal standard (Maleic Acid) and add it to the same vial. Record the weight precisely.

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Secure the cap and vortex the vial for at least 60 seconds or until both the analyte and the internal standard are completely dissolved. Visually inspect for any undissolved particulates.

  • Transfer the homogeneous solution into a high-quality 5 mm NMR tube.

B. NMR Data Acquisition

  • Insert the NMR tube into the spectrometer (a 400 MHz or higher field is recommended for optimal signal dispersion).[7]

  • Perform standard locking, tuning, and shimming procedures to ensure high field homogeneity.

  • Crucial Step - Relaxation Delay Optimization: Run an inversion-recovery experiment to determine the spin-lattice relaxation time (T₁) for the analyte and internal standard protons.[13][14] For accurate quantification, the relaxation delay (d1) plus the acquisition time (aq) must be at least 5 times (ideally 7 times) the longest T₁ value measured.[1][13] This ensures all protons have fully relaxed back to thermal equilibrium before the next pulse, preventing signal saturation and ensuring integrals are truly proportional to concentration.[14]

  • Set up the quantitative ¹H NMR experiment using a 90° pulse.

  • Set the number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks of interest, which is required for integration precision better than 1%.[1][13]

  • Acquire the data.

C. Data Processing

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Carefully perform manual phase correction and baseline correction across the entire spectral width. Automated routines can introduce errors that compromise accuracy.[1]

  • Integrate a well-resolved, non-overlapping signal for the analyte and the signal for the internal standard. For this compound, any of its four aromatic proton signals can be used. For Maleic Acid, integrate the singlet around 6.3 ppm.

Purity Calculation

The purity of the analyte (Pₐ) is calculated using the following equation, which relates the integral values to the molar quantities of the analyte and the standard.[1][6][13]

Purity Equation: Pₐ (%) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Pₛ

Where:

  • Iₐ, Iₛ : Integrals of the signals for the analyte and standard.

  • Nₐ, Nₛ : Number of protons giving rise to the integrated signal for the analyte and standard (e.g., Nₐ=1 for a single aromatic proton; Nₛ=2 for maleic acid).

  • Mₐ, Mₛ : Molar masses of the analyte and standard.

  • mₐ, mₛ : Masses of the analyte and standard.

  • Pₛ : Purity of the internal standard (as a percentage).

Data Summary and Validation

The results from triplicate preparations should be tabulated to assess the method's precision.

ParameterAnalyte (this compound)Standard (Maleic Acid)
Molar Mass (M) 243.49 g/mol 116.07 g/mol
Purity (P) To be determined99.8% (example)
Protons (N) 1 (for selected signal)2
Sample 1 Mass (m) 10.05 mg5.12 mg
Sample 1 Integral (I) 1.001.21
Sample 2 Mass (m) 10.11 mg5.08 mg
Sample 2 Integral (I) 1.021.19
Sample 3 Mass (m) 9.98 mg5.15 mg
Sample 3 Integral (I) 0.991.22
Calculated Purity 1 98.9%
Calculated Purity 2 99.2%
Calculated Purity 3 98.8%
Average Purity 99.0%
RSD 0.21%

Method validation should be performed according to ICH Q2(R2) guidelines, assessing parameters like specificity, linearity, accuracy, and precision to formally establish that the method is fit for its intended purpose.[15][16]

Comparative Analysis: qNMR vs. Chromatographic Alternatives

While qNMR is a powerful tool, it is essential to understand its performance relative to other common analytical techniques used for halogenated heterocyclic compounds.

G cluster_props cluster_methods start Select Analytical Method prop1 Volatile & Thermally Stable? start->prop1 prop2 Analyte-Specific Reference Standard Available? prop1->prop2 No method_gcms GC-MS prop1->method_gcms Yes method_hplc HPLC-UV prop2->method_hplc Yes method_qnmr qNMR (Primary Method) prop2->method_qnmr No

Caption: Decision tree for selecting an analytical quantification method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in pharmaceutical quality control. For a compound like this compound, a reversed-phase C18 column with a mobile phase of acetonitrile and water would likely provide good separation.[17]

  • Strengths: High throughput, excellent for routine analysis of known compounds, and widely available instrumentation.

  • Weaknesses: It is a relative technique requiring a certified reference standard of the analyte for accurate quantification.[2] The detector response (absorbance) is specific to the molecule's chromophore, meaning each new impurity requires its own standard and calibration curve.[18]

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is highly sensitive and selective, particularly for analyzing halogenated compounds.[19][20]

  • Strengths: Provides both quantitative data and structural information from mass fragmentation patterns, offering high confidence in identification.[21] It is extremely sensitive for volatile compounds.[22]

  • Weaknesses: The primary limitation is the requirement for the analyte to be volatile and thermally stable. Naphthyridine derivatives often have high boiling points and may decompose in the hot GC inlet, making this technique unsuitable without derivatization.[23]

Head-to-Head Comparison
FeatureqNMR HPLC-UV GC-MS
Principle Absolute quantification based on nuclear properties.[4]Relative quantification based on UV absorbance.[17]Relative quantification based on ion abundance.[19]
Calibration Standard Requires a single, certified internal standard for multiple analytes.[5]Requires a certified standard for each analyte and impurity.[2]Requires a certified standard for each analyte.
Sample Nature Non-destructive; sample can be recovered.[2]Destructive.Destructive.
Speed/Throughput Slower acquisition per sample but faster method development (no calibration curves needed).[4]Fast per-sample analysis but requires extensive method development and validation for new analytes.Fast per-sample analysis; requires analyte to be volatile/thermally stable.[20]
Universality Highly universal; response is independent of molecular structure.[18]Response is compound-specific.Response is compound-specific.
Selectivity Excellent; high-resolution spectra often resolve signals from structurally similar isomers.Dependent on chromatographic separation. Co-elution is a risk.High; combines chromatographic separation with mass filtering.

Conclusion

For the quantitative analysis of novel or early-stage pharmaceutical intermediates like this compound, qNMR is a superior primary method . Its fundamental advantage lies in providing direct, absolute quantification without the need for a chemically identical reference standard, thereby accelerating development timelines and providing a high degree of confidence in the results.[6] While HPLC-UV is an excellent tool for routine, high-throughput quality control once a reference standard is established, and GC-MS offers unparalleled sensitivity for volatile compounds, qNMR provides a unique combination of accuracy, universality, and structural confirmation that is invaluable in a research and development setting. By following a rigorous, self-validating protocol, qNMR delivers trustworthy data that can confidently guide the drug development process.

References

  • ResolveMass Laboratories. (n.d.).
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  • Journal of Chemical Education. (2012, February 28).
  • Mestrelab Resources. (n.d.). What is qNMR and why is it important?. [Link]
  • AZoM. (2020, September 14). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. [Link]
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  • USGS Publications Warehouse. (n.d.). Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. [Link]
  • Davidson Analytical Services. (n.d.).
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  • Nanalysis. (2019, May 30).
  • Governors State University. (2014, October 27).
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A Comparative Guide to GC-MS Methods for Impurity Profiling of 3-Bromo-7-chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is paramount to its safety and efficacy. This scrutiny extends to key intermediates, such as 3-Bromo-7-chloro-1,6-naphthyridine, a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2] The identification and quantification of impurities—be they residual starting materials, by-products, or degradation products—is not merely a quality control measure but a regulatory necessity, as stipulated by guidelines from the International Council for Harmonisation (ICH).[3][4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for this purpose, particularly for volatile and semi-volatile organic impurities.[6][7][8] However, the unique structure of this compound, featuring a polar N-heterocyclic core and halogen substituents, presents distinct analytical challenges, including potential peak tailing and on-column degradation.[9][10]

This guide provides a comparative analysis of two primary GC-MS methodologies for the impurity profiling of this compound: a direct injection approach and a derivatization-based method. We will delve into the rationale behind each technique, present detailed experimental protocols, and offer a logical framework for method selection, ensuring scientific integrity and regulatory compliance.

The Analytical Workflow: A Bird's-Eye View

The process of impurity identification by GC-MS follows a structured path from sample preparation to final data analysis. Understanding this workflow is key to developing a robust and reliable method.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Bulk Sample of This compound Dissolution Dissolution in Volatile Solvent (e.g., Dichloromethane) Sample->Dissolution Derivatization Optional: Derivatization (e.g., Silylation) Dissolution->Derivatization If required Injection Injection into GC Dissolution->Injection Derivatization->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Ionization (Electron Impact) Separation->Ionization Detection Mass Detection (m/z Analysis) Ionization->Detection Chromatogram Generate Total Ion Chromatogram (TIC) Detection->Chromatogram LibrarySearch Mass Spectral Library Search (NIST) Chromatogram->LibrarySearch Quantification Quantification & Reporting LibrarySearch->Quantification start Start Impurity Profile Analysis method_a Run Sample using Method A (Direct Injection) start->method_a check_peaks Evaluate Chromatography: - Peak Shape (Asymmetry < 2.0?) - Sensitivity (S/N > 10 for 0.1% level?) method_a->check_peaks validate_a Method A is Suitable. Proceed with Validation (ICH Q2(R1)) check_peaks->validate_a Yes method_b Poor chromatography indicates polar or labile impurities. Proceed with Method B (Silylation). check_peaks->method_b No validate_b Method B is Suitable. Proceed with Validation (ICH Q2(R1)) method_b->validate_b

Sources

A Comparative Guide to the Reactivity of 3-Bromo-7-chloro-1,6-naphthyridine and 3,7-dibromo-1,6-naphthyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of halogenated N-heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] Among these, the 1,6-naphthyridine core is a privileged motif found in numerous biologically active compounds.[2][3] This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 3-Bromo-7-chloro-1,6-naphthyridine and 3,7-dibromo-1,6-naphthyridine. Understanding the nuanced differences in their reactivity is paramount for designing efficient and selective synthetic routes to novel molecular entities.

Structural and Electronic Considerations

The reactivity of dihalogenated heteroarenes in cross-coupling reactions is fundamentally governed by the nature and position of the halogen substituents.[4] In the case of this compound and 3,7-dibromo-1,6-naphthyridine, the key differentiator is the halogen at the 7-position.

Caption: Structural comparison of the two naphthyridine derivatives.

Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows the trend: C-I > C-Br > C-Cl.[4] This is attributed to the decreasing bond dissociation energies down the group. Therefore, in a molecule containing both bromine and chlorine, the carbon-bromine bond is expected to be more reactive.

For this compound, this differential reactivity allows for selective functionalization at the 3-position (C-Br bond) while leaving the 7-position (C-Cl bond) intact for subsequent transformations. This site-selectivity is a powerful tool for the divergent synthesis of complex molecules.[4]

In contrast, 3,7-dibromo-1,6-naphthyridine possesses two carbon-bromine bonds. While both are reactive, subtle electronic differences imparted by the nitrogen atoms in the naphthyridine ring system can lead to preferential reactivity at one position over the other, although achieving high selectivity can be challenging.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[5][6] To illustrate the reactivity differences between our two subject compounds, we will consider a typical Suzuki-Miyaura reaction with an arylboronic acid.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol is designed to selectively couple an arylboronic acid at the 3-position of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.08 mmol, 8 mol%).

  • Add the catalyst/ligand mixture to the main reaction vessel.

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture at 90-100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.[7]

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

For 3,7-dibromo-1,6-naphthyridine, a similar protocol can be employed. However, the outcome is likely to be a mixture of mono-arylated products (at the 3- and 7-positions) and the di-arylated product, depending on the reaction conditions and stoichiometry of the boronic acid used. Achieving high selectivity for mono-arylation can be challenging and may require careful optimization of catalysts, ligands, and reaction times.

G cluster_workflow Suzuki-Miyaura Coupling Workflow A Reactant & Catalyst Preparation B Inert Atmosphere Purge A->B Setup C Reaction Heating & Monitoring B->C Execution D Workup & Extraction C->D Completion E Purification D->E Isolation F Product Characterization E->F Analysis G cluster_pathway Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd AmineCoord Amine Coordination OxAdd->AmineCoord Deprot Deprotonation AmineCoord->Deprot RedElim Reductive Elimination (Ar-NR2) Deprot->RedElim RedElim->Pd0

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for Naphthyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the naphthyridine scaffold is a privileged structure, appearing in numerous FDA-approved drugs and clinical candidates due to its unique electronic properties and ability to act as a bioisostere for other bicyclic heterocycles. However, the same electronic features that make it attractive—specifically the presence of electron-withdrawing nitrogen atoms—pose significant challenges for its synthetic functionalization. These nitrogen atoms can coordinate to and inhibit transition metal catalysts, making reactions like cross-coupling notoriously difficult.

This guide provides a comparative analysis of palladium catalyst systems for the functionalization of the naphthyridine core. Moving beyond a simple catalog of methods, we will delve into the causality behind catalyst selection, offering data-driven comparisons and field-proven experimental protocols to empower you to select the optimal catalytic system for your specific synthetic challenge.

The Challenge: Why Naphthyridine Functionalization is Not Trivial

The two nitrogen atoms within the naphthyridine ring system significantly lower the electron density of the aromatic core, making it susceptible to nucleophilic attack but challenging for electrophilic substitution and oxidative addition—a key step in many palladium-catalyzed cross-coupling reactions. Furthermore, the lone pairs on the nitrogen atoms can act as ligands, coordinating to the palladium center and leading to catalyst deactivation or the formation of off-cycle, unproductive complexes.

The choice of palladium catalyst, particularly the ligand, is therefore paramount. The ideal ligand must be sufficiently electron-rich and sterically bulky to:

  • Promote the oxidative addition of the palladium(0) species to the (halo)naphthyridine.

  • Stabilize the palladium center and prevent catalyst decomposition.

  • Facilitate the crucial reductive elimination step to release the desired product.

This guide will compare the leading classes of palladium catalysts for three critical transformations: C-C bond formation (Suzuki-Miyaura), C-N bond formation (Buchwald-Hartwig), and direct C-H functionalization.

The Catalytic Cycle: A Unifying Mechanistic Framework

Most palladium-catalyzed cross-coupling reactions discussed herein operate on a similar catalytic cycle. Understanding this fundamental pathway is crucial for troubleshooting and optimizing reactions.

Palladium_Catalytic_Cycle cluster_legend Legend Pd0 Pd(0)Ln OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd + Naph-X PdII Naph-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R-M PdII_R Naph-Pd(II)L2-R Transmetal->PdII_R - M-X RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 + Naph-R NaphX Naph-X = Halonaphthyridine RM R-M = Organometallic Reagent NaphR Naph-R = Functionalized Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Comparative Analysis 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For naphthyridines, the challenge lies in activating the C-X (X = Cl, Br, I) bond for oxidative addition without catalyst inhibition. Here, we compare traditional catalysts with modern systems employing bulky phosphine or N-Heterocyclic Carbene (NHC) ligands.

Data-Driven Catalyst Comparison for Suzuki-Miyaura Coupling
Catalyst System (Precursor / Ligand)SubstrateCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Key Insights & Reference
Pd(PPh₃)₄2-Chloro-1,5-naphthyridinePhenylboronic acidK₂CO₃Toluene/H₂O10012~75%Traditional catalyst, effective for more reactive halogens but may struggle with chlorides. Requires higher catalyst loading.[1]
Pd₂(dba)₃ / SPhos2-Bromo-1,8-naphthyridine4-Methoxyphenylboronic acidK₃PO₄1,4-Dioxane1004>90%Bulky biarylphosphine ligands like SPhos excel, showing high activity and broad functional group tolerance.[2]
PEPPSI-IPr2,4-Dichloro-pyridine*Phenylboronic acidK₂CO₃1,4-Dioxane801894% (C4)NHC ligands provide excellent stability and activity, especially for challenging substrates like dichlorides, offering high selectivity.[3]
Pd(OAc)₂ / XPhos8-Bromo-1,7-naphthyridineVarious Arylboronic acidsCs₂CO₃Toluene/H₂O1101670-95%Another powerful Buchwald-type ligand, demonstrating versatility for constructing libraries of substituted naphthyridines.[4]

Data for 2,4-dichloropyridine is included as a close proxy to demonstrate the exceptional performance of NHC ligands for electron-deficient chloro-heterocycles where specific naphthyridine data is sparse.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-1,8-naphthyridine

This protocol is a representative procedure based on modern best practices using a biarylphosphine ligand system.

Suzuki_Workflow start Start: Oven-dried Schlenk flask setup Add Solids: - 2-Bromo-1,8-naphthyridine (1.0 mmol) - Arylboronic acid (1.2 mmol) - K₃PO₄ (2.0 mmol) - Pd₂(dba)₃ (0.02 mmol) - SPhos (0.04 mmol) start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with Argon 3x) setup->inert solvent Add Degassed Solvent (1,4-Dioxane, 5 mL) inert->solvent reaction Heat Reaction (100 °C, 4-12 h) Monitor by TLC/LC-MS solvent->reaction workup Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine reaction->workup purify Purification: - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify end End: Purified Product purify->end

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-1,8-naphthyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the required volume of degassed 1,4-dioxane via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for the required time (typically 4-12 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Comparative Analysis 2: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is the premier method for forging C-N bonds. For naphthyridines, this reaction is crucial for installing amine pharmacophores. The choice of ligand is critical to overcome the poor reactivity of the C-X bond and the potential for amine coordination to the catalyst.[5]

Data-Driven Catalyst Comparison for Buchwald-Hartwig Amination
Catalyst System (Precursor / Ligand)SubstrateAmineBaseSolventTemp (°C)Yield (%)Key Insights & Reference
Pd₂(dba)₃ / XantPhos2-Triflyloxy-1,5-naphthyridineMorpholineCs₂CO₃Toluene110HighXantPhos is a good choice for amination on the 1,5-naphthyridine core, particularly with triflate electrophiles.[6]
Pd₂(dba)₃ / RuPhos2-BromopyrazineMorpholineLiHMDSToluene10083%RuPhos and other bulky biaryl phosphines are highly effective for amination of electron-deficient heterocycles.[7]
Pd(OAc)₂ / BrettPhos4-ChloropyridineDiethylamineNaOtBuToluene10095%BrettPhos is another state-of-the-art ligand, often providing excellent yields with challenging chloro-heteroaryl substrates.[7]
PEPPSI-IPrAryl ChloridesVarious AminesKOHDioxane100>90%Pd-NHC complexes are highly active and air-stable precatalysts, effective for coupling a wide range of amines with aryl chlorides.[8][9]

Data for bromopyrazine and chloropyridine are included as highly relevant proxies to illustrate catalyst performance on electron-poor systems, a common feature with naphthyridines.

Rationale for Ligand and Base Selection
  • Ligands: Bulky, electron-rich biaryl phosphine ligands (the "Buchwald ligands" like SPhos, RuPhos, BrettPhos) are the gold standard.[10] Their steric bulk promotes the reductive elimination step, which is often rate-limiting, while their electron-donating nature facilitates the initial oxidative addition. NHC ligands are also excellent due to their strong σ-donating character, which forms highly stable and active catalysts.[11]

  • Bases: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often in combination with a more active catalyst system.[4]

Comparative Analysis 3: Direct C-H Functionalization

Direct C–H functionalization is an atom-economical strategy that avoids the pre-functionalization (e.g., halogenation) of the naphthyridine core. These reactions typically proceed via a concerted metalation-deprotonation (CMD) mechanism and often require a directing group to achieve regioselectivity.

Data-Driven Catalyst Comparison for C-H Arylation
Catalyst SystemSubstrateCoupling PartnerAdditive/OxidantSolventTemp (°C)Yield (%)Key Insights & Reference
Pd(OAc)₂1-Naphthol4-IodotolueneAg₂CO₃PivOH14092%High temperatures and carboxylic acid additives are common. Silver salts are often used as oxidants.[12]
Pd(OAc)₂BenzophospholeBromoarenesK₂CO₃DMA150GoodLigand-free conditions can be effective for some heteroaromatics, especially with more reactive aryl bromides and iodides.[13]
Pd(PCy₃)₂Benzophosphole*ChloroarenesK₂CO₃DMA150GoodFor less reactive aryl chlorides, the addition of a bulky, electron-rich phosphine ligand like PCy₃ is necessary to promote oxidative addition.[13]

Direct C-H functionalization data for naphthyridines is less systematically compiled. Data for related heteroaromatics is presented to illustrate general principles and effective catalyst systems.

Mechanistic Considerations and Catalyst Choice

The key to successful C-H functionalization is overcoming the high activation barrier of the C-H bond.

Catalyst_Choice_CH start Desired C-H Functionalization substrate_reactivity Substrate Reactivity? start->substrate_reactivity coupling_partner Coupling Partner? substrate_reactivity->coupling_partner Electron-Rich (e.g., Thiophene, Furan) pd_ligand Use Pd(OAc)₂ or Pd₂(dba)₃ + Bulky Ligand (e.g., PCy₃, SPhos) substrate_reactivity->pd_ligand Electron-Deficient (e.g., Naphthyridine) pd_oac Use Pd(OAc)₂ (Often with an oxidant like Ag₂CO₃) coupling_partner->pd_oac Aryl Iodide / Bromide coupling_partner->pd_ligand Aryl Chloride / Triflates

Caption: Decision diagram for choosing a catalyst in C-H arylation.

For electron-deficient systems like naphthyridines, the C-H bonds are less nucleophilic, making the CMD step more challenging. Therefore, catalyst systems with highly active, electron-rich ligands are often required, especially when using less reactive coupling partners like aryl chlorides.

Conclusion and Future Outlook

The functionalization of naphthyridines remains a challenging yet critical task in modern synthetic chemistry. While traditional catalysts like Pd(PPh₃)₄ have their place, this comparative analysis demonstrates that modern catalyst systems are essential for achieving high efficiency and broad scope.

  • For Suzuki-Miyaura and Buchwald-Hartwig reactions , catalyst systems based on bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbene ligands (e.g., PEPPSI-IPr) are the clear front-runners. They offer superior activity, stability, and are often effective for the most challenging chloro-naphthyridine substrates at low catalyst loadings.

  • For C-H functionalization , the field is rapidly evolving. While current methods often require harsh conditions, the development of new ligands and directing group strategies will undoubtedly enable milder and more selective transformations of the naphthyridine core in the near future.

By understanding the mechanistic principles and leveraging the data-driven comparisons provided, researchers can more effectively navigate the complexities of naphthyridine chemistry, accelerating the discovery and development of novel therapeutics and materials.

References

  • ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
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A Comparative Guide to the Structural Validation of 3-Bromo-7-chloro-1,6-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel heterocyclic scaffolds is a foundational pillar of scientific rigor. The 1,6-naphthyridine core, a privileged structure in medicinal chemistry, is featured in compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] The introduction of halogen substituents, such as bromine and chlorine, can significantly modulate a molecule's physicochemical properties and biological targets. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to validate the structure of 3-Bromo-7-chloro-1,6-naphthyridine, serving as a blueprint for its derivatives.

Our approach is not merely procedural; it is a logical workflow designed to be a self-validating system. We will explore the causality behind experimental choices, moving from initial confirmation of molecular weight and elemental composition to the intricate mapping of the molecular framework and, finally, the definitive determination of its three-dimensional structure.

The Analytical Gauntlet: A Multi-Modal Approach

No single technique is sufficient for the unambiguous structural elucidation of a novel compound. True confidence is achieved by integrating complementary data from several orthogonal methods. The workflow we will explore combines Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D), and Single-Crystal X-ray Crystallography.

G cluster_0 Initial Confirmation cluster_1 2D Structural Framework cluster_2 Definitive 3D Structure MS Mass Spectrometry (Molecular Formula) NMR_1D 1D NMR (1H, 13C, DEPT) (Proton/Carbon Environment) MS->NMR_1D Confirms Mass NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity Mapping) NMR_1D->NMR_2D Provides basis for XRAY X-ray Crystallography (Absolute Confirmation) NMR_2D->XRAY Validates Connectivity Final Unambiguous Structure Verified NMR_2D->Final XRAY->Final

Caption: Workflow for structural validation.

Mass Spectrometry: The First Gatekeeper

Mass spectrometry serves as the initial and most crucial checkpoint, providing the molecular weight and elemental composition of the synthesized compound.[3] For halogenated compounds, MS offers a distinct isotopic signature that provides immediate evidence for the presence of bromine and chlorine.

Expertise & Causality in Experimental Choices

High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, is the preferred method.[4] ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion ([M+H]⁺). The TOF analyzer's high resolving power is essential to differentiate between ions with very similar mass-to-charge ratios, allowing for the calculation of a precise molecular formula.

Interpreting the Data: The Halogen Isotope Pattern

The defining characteristic for this compound (C₈H₄BrClN₂) in a mass spectrum is its unique isotopic cluster for the molecular ion.

  • Chlorine: Has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. This results in an M+2 peak that is about one-third the height of the molecular ion (M) peak.

  • Bromine: Has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. This results in an M+2 peak that is nearly the same height as the M peak.

For a molecule containing both one chlorine and one bromine atom, a characteristic pattern of M, M+2, and M+4 peaks emerges due to the combinatorial possibilities of the isotopes. The expected molecular weight is approximately 243.49 g/mol .[5] The HRMS data should confirm the molecular formula C₈H₄BrClN₂ by providing a mass accurate to within a few parts per million (ppm).

Ion ClusterIsotopic CompositionExpected Relative Intensity
M C₈H₄⁷⁹Br³⁵ClN₂~76% (Reference)
M+2 C₈H₄⁸¹Br³⁵ClN₂ + C₈H₄⁷⁹Br³⁷ClN₂~100%
M+4 C₈H₄⁸¹Br³⁷ClN₂~24%

Table 1. Predicted isotopic pattern for the molecular ion of this compound.

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate the ESI-TOF mass spectrometer using a known standard. Set the instrument to positive ion mode.

  • Data Acquisition: Introduce the sample into the ion source via direct infusion at a flow rate of 5-10 µL/min. Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Analysis: Analyze the resulting spectrum for the molecular ion cluster ([M+H]⁺). Use the instrument's software to calculate the exact mass and determine the molecular formula. Compare the observed isotopic pattern with the theoretical pattern for a compound containing one Br and one Cl atom.

NMR Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[3][6] For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential to assign every proton and carbon and to piece together the connectivity of the bicyclic core.

¹H NMR: A Census of the Protons

The ¹H NMR spectrum reveals the chemical environment and connectivity of the hydrogen atoms. The aromatic region (typically 7.0-9.5 ppm for naphthyridines) is of primary interest. Based on the structure, we expect four distinct aromatic proton signals.

  • Causality of Chemical Shifts: The electron-withdrawing nature of the nitrogen atoms and halogen substituents will deshield the protons, shifting their signals downfield. Protons on the pyridine ring containing the chlorine (at C7) will be influenced differently than those on the pyridine ring with the bromine (at C3). The proton at C2, adjacent to a nitrogen and the bromine-bearing carbon, is expected to be significantly downfield. Similarly, the proton at C5, positioned between two rings and adjacent to a nitrogen, will also be downfield.

¹³C NMR & DEPT: A Census of the Carbons

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. For our target compound, we expect eight distinct signals for the eight carbon atoms of the naphthyridine core.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups (and quaternary carbons, which are absent in a DEPT-135 spectrum). For this compound, a DEPT-135 experiment would show four positive signals corresponding to the four methine (CH) carbons.

2D NMR: Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR provides the instructions for how they connect.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[7] For our target, we would expect to see a correlation between H5 and H4, and between H8 and H7, confirming their adjacency on the respective rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (one-bond ¹H-¹³C correlation). This is the most reliable way to assign carbon signals by linking them to their already-assigned protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining the overall carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away.[7] Key HMBC correlations would be used to connect the two pyridine rings and to definitively place the substituents. For instance, observing a correlation from H5 to the carbon at C7 would link the two rings across the junction. A correlation from H2 to the bromine-substituted C3 would confirm the bromine's position.

G cluster_nmr NMR Data Integration H1 ¹H NMR (Proton Signals) COSY COSY (H-H Connectivity) H1->COSY Identifies spin systems HSQC HSQC (Direct C-H Bonds) H1->HSQC Assigns protonated carbons C13 ¹³C NMR (Carbon Signals) C13->HSQC HMBC HMBC (Long-Range C-H Bonds) COSY->HMBC Confirms fragments HSQC->HMBC Provides anchor points Structure Final Structure Assignment HMBC->Structure Connects all fragments & confirms skeleton

Caption: Logic flow for NMR-based structure elucidation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • 1D Spectra Acquisition: On a 400 MHz or higher spectrometer, acquire a standard ¹H spectrum. Subsequently, acquire a ¹³C spectrum and DEPT-135 spectrum.

  • 2D Spectra Acquisition: Using standard pulse programs, acquire COSY, HSQC, and HMBC spectra. Optimization of the HMBC experiment for an expected long-range coupling constant of ~8 Hz is recommended.

  • Data Analysis:

    • Assign the proton signals in the ¹H spectrum based on chemical shift, multiplicity, and integration.

    • Use the COSY spectrum to identify coupled proton networks.

    • Use the HSQC spectrum to assign the signals of their directly attached carbons.

    • Systematically analyze the HMBC spectrum to establish connections between molecular fragments, confirming the naphthyridine core and the positions of the bromo and chloro substituents.

Single-Crystal X-ray Crystallography: The Ultimate Arbiter

While the combination of MS and NMR provides an exceptionally strong case for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in space. It can definitively confirm the connectivity, distinguish between isomers, and provide valuable information on bond lengths and angles.

Expertise & Causality in Experimental Choices

The primary challenge is often not the data collection but growing a suitable single crystal. The crystal must be of sufficient size and quality, free from significant defects. This often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined.

Experimental Protocol: X-ray Crystallography
  • Crystallization: Grow single crystals of the compound by slow evaporation of a solution in a suitable solvent (e.g., ethyl acetate, dichloromethane/hexane).

  • Crystal Selection & Mounting: Select a well-formed, clear crystal (typically >0.1 mm in all dimensions) and mount it on the goniometer head of a single-crystal X-ray diffractometer.

  • Data Collection: Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. Collect the diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters against the experimental data to achieve a final, validated crystal structure.

Comparative Analysis of Techniques

TechniqueInformation ProvidedStrengths for this ApplicationLimitations
HRMS Molecular Formula, Isotopic PatternConfirms presence and number of Br/Cl atoms; essential first check.Provides no information on connectivity or isomerism.
¹H & ¹³C NMR Chemical environment of H and C atomsDefines the number of unique protons and carbons; initial indication of the aromatic system.Signal overlap can complicate analysis in complex derivatives; does not directly show connectivity.
2D NMR (COSY, HSQC, HMBC) Atom-to-atom connectivityUnambiguously maps the molecular skeleton; essential for distinguishing isomers.Requires more sample and instrument time; interpretation can be complex.
X-ray Crystallography Absolute 3D atomic arrangementProvides definitive, unambiguous structural proof; the "gold standard".Requires a suitable single crystal, which can be difficult or impossible to grow.

Table 2. Comparison of analytical techniques for the validation of this compound.

Conclusion

The structural validation of this compound derivatives is a systematic process that relies on the synergistic integration of multiple analytical techniques. The journey begins with High-Resolution Mass Spectrometry to confirm the elemental formula and the presence of the characteristic halogen isotopes. It then moves to the detailed mapping of the molecular framework through a suite of 1D and 2D NMR experiments, which piece together the connectivity of the heterocyclic core. Finally, where possible, Single-Crystal X-ray Crystallography provides the ultimate, unequivocal confirmation of the three-dimensional structure. By following this self-validating workflow, researchers can ensure the scientific integrity of their work and build a solid foundation for further drug development and biological investigation.

References

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A Comparative Analysis of 1,6- and 1,8-Naphthyridine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Isomeric Scaffolds in Drug Discovery

In the landscape of heterocyclic chemistry, naphthyridines, bicyclic aromatic compounds containing two nitrogen atoms, represent a cornerstone for the development of novel therapeutics. The positional isomerism of the nitrogen atoms within the fused pyridine rings gives rise to six distinct scaffolds, each with a unique electronic and steric profile. This guide provides an in-depth comparison of the biological activities of two of the most prominent isomers: 1,6-naphthyridine and 1,8-naphthyridine. By synthesizing data from peer-reviewed literature, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select and design the optimal naphthyridine scaffold for their therapeutic targets.

The Naphthyridine Scaffolds: A Tale of Two Isomers

The 1,6- and 1,8-naphthyridine cores, while structurally similar, exhibit distinct electronic properties that profoundly influence their interactions with biological targets. The arrangement of the nitrogen atoms affects the electron density distribution across the ring system, influencing p-stacking interactions, hydrogen bonding capacity, and overall molecular geometry. These subtle differences can translate into significant variations in pharmacological activity, selectivity, and pharmacokinetic profiles.

The 1,8-naphthyridine scaffold has a rich history in medicinal chemistry, with early derivatives like nalidixic acid paving the way for the development of the quinolone class of antibiotics.[1][2] Its derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4][5][6][7] In contrast, the 1,6-naphthyridine scaffold has emerged more recently as a privileged structure in drug discovery, with its derivatives showing promise as potent and selective inhibitors of various kinases and other important biological targets.[8][9][10][11]

Anticancer Activity: A Head-to-Head Comparison

Both 1,6- and 1,8-naphthyridine derivatives have demonstrated significant potential as anticancer agents, albeit often through different mechanisms of action.

1,8-Naphthyridines in Oncology

The anticancer activity of 1,8-naphthyridine derivatives is well-documented, with numerous compounds targeting critical cellular processes.[12] One of the key mechanisms is the inhibition of topoisomerase II, an enzyme essential for DNA replication.[5][13] By intercalating into DNA and stabilizing the topoisomerase II-DNA cleavage complex, these compounds induce DNA strand breaks and trigger apoptosis in cancer cells. Furthermore, many 1,8-naphthyridine derivatives have been developed as potent kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival, such as those involving EGFR, c-Met, and Casein Kinase 2 (CK2).[5][12]

1,6-Naphthyridines in Oncology

Derivatives of 1,6-naphthyridine have also emerged as a promising class of anticancer agents, particularly as kinase inhibitors.[8][9][10] For instance, novel 1,6-naphthyridine-2-one derivatives have been reported as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in certain types of colorectal cancer.[9][10] Another study highlighted a 1,6-naphthyridinone scaffold as a potent MET kinase inhibitor, demonstrating excellent selectivity over other kinases like VEGFR-2.[8] Naturally occurring 1,6-naphthyridines, such as aaptamine and its analogs isolated from marine sponges, have also displayed significant cytotoxic activity against various cancer cell lines.[14]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of representative 1,6- and 1,8-naphthyridine derivatives against various human cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
1,8-Naphthyridine Compound 47 (Halogen substituted 3-carboxamide)MIAPaCa (Pancreatic)0.41[15][16]
Compound 47 (Halogen substituted 3-carboxamide)K-562 (Leukemia)0.77[15][16]
Compound 29 (C-3'-heteroaryl derivative)PA-1 (Ovarian)0.41[15][16]
Compound 12 (3-carboxamide derivative)HBL-100 (Breast)1.37[17]
Compound 16 (C-2 naphthyl substituted)HeLa (Cervical)0.71[13]
1,6-Naphthyridine Compound 19g (FGFR4 inhibitor)HCT116 (Colorectal)Substantial cytotoxic effect[9][10]
Compound 8 (MET inhibitor)Not specifiedIC50 of 9.8 nM (enzymatic)[8]
Aaptamine (Natural Product)P388 (Leukemia)1.8[14]

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions and cell lines used across different studies.

Antimicrobial Activity: A Tale of Established and Emerging Scaffolds

The 1,8-naphthyridine core is a well-established pharmacophore in the field of antimicrobial agents, while the exploration of 1,6-naphthyridine derivatives for this purpose is a more recent endeavor.

The Legacy of 1,8-Naphthyridines as Antimicrobials

The discovery of nalidixic acid, a 1,8-naphthyridine-3-carboxylic acid derivative, marked a significant milestone in the fight against bacterial infections.[2] This class of compounds primarily exerts its antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, transcription, and repair.[1][2] The extensive structure-activity relationship (SAR) studies on this scaffold have led to the development of numerous potent fluoroquinolone antibiotics with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][4] Some 1,8-naphthyridine derivatives have also been shown to enhance the activity of existing antibiotics against multi-resistant bacterial strains by inhibiting efflux pumps.[18]

Emerging Antimicrobial Potential of 1,6-Naphthyridines

While not as extensively studied as their 1,8-isomers, 1,6-naphthyridine derivatives have also demonstrated antimicrobial properties.[19] Several synthesized derivatives have been screened for their antibacterial and antifungal activities, showing promise for further development.[19] Naturally occurring 1,6-naphthyridines and their synthetic analogs are also being investigated for their potential as antimicrobial agents.[14]

Comparative Antimicrobial Data

The following table provides a summary of the Minimum Inhibitory Concentration (MIC) values for representative 1,6- and 1,8-naphthyridine derivatives against various microbial strains.

Compound ClassDerivativeMicrobial StrainMIC (µg/mL)Reference
1,8-Naphthyridine Nalidixic acidEscherichia coli-[20]
EnoxacinGram-positive & Gram-negative bacteriaBroad-spectrum[1]
GemifloxacinStreptococcus pneumoniae (multidrug-resistant)Very good activity[1][2]
Compound 11fStaphylococcus aureus (multidrug-resistant)Comparable to ciprofloxacin[1]
1,6-Naphthyridine Synthesized derivatives (7a-f, 8a-f)Various bacteria and fungiScreened for activity[19]
10-methoxycanthin-6-one (related 1,5-naphthyridine)Staphylococcus aureus0.49[14]
10-methoxycanthin-6-one (related 1,5-naphthyridine)Escherichia coli3.91[14]

Note: The data for 1,6-naphthyridines in the antimicrobial space is less mature, with many studies reporting qualitative screening results rather than specific MIC values.

Experimental Protocols: A Guide to Key Assays

To ensure the reproducibility and validity of the presented data, this section outlines the standard methodologies for key biological assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Visual Assessment: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Mechanistic Insights: Visualizing Key Pathways

To better understand the mechanisms of action discussed, the following diagrams illustrate the inhibition of a key kinase signaling pathway and the process of bacterial DNA gyrase inhibition.

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR, c-Met) Growth_Factor->RTK Binds & Activates ADP ADP RTK->ADP Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream_Signaling Phosphorylation Naphthyridine 1,6- or 1,8-Naphthyridine Derivative Naphthyridine->RTK Inhibits ATP Binding Site ATP ATP ATP->RTK Phosphate Donor Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation DNA_Gyrase_Inhibition DNA_Gyrase Bacterial DNA Gyrase Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Introduces negative supercoils DNA_Replication_Blocked DNA Replication Blocked DNA_Gyrase->DNA_Replication_Blocked Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Binds Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->DNA_Gyrase Inhibits

Caption: Inhibition of bacterial DNA gyrase by 1,8-naphthyridine derivatives.

Conclusion and Future Perspectives

Both 1,6- and 1,8-naphthyridine scaffolds are undeniably privileged structures in medicinal chemistry, each offering distinct opportunities for the development of novel therapeutics. The 1,8-naphthyridine core boasts a proven track record, particularly in the antimicrobial arena, and continues to be a fertile ground for the discovery of new anticancer agents. The 1,6-naphthyridine scaffold, while a more recent entrant, has demonstrated immense potential, especially in the realm of targeted cancer therapy as potent kinase inhibitors.

The choice between these two isomeric cores will ultimately depend on the specific therapeutic target and the desired pharmacological profile. This guide has provided a comparative overview of their biological activities, supported by experimental data, to aid researchers in making informed decisions in the early stages of drug discovery. As our understanding of the structure-activity relationships of these fascinating scaffolds deepens, we can anticipate the emergence of even more innovative and effective naphthyridine-based drugs in the years to come.

References

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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Halogenated Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenation in Naphthyridine Drug Candidates

Naphthyridines represent a class of privileged heterocyclic scaffolds, frequently appearing in modern medicinal chemistry due to their ability to form key interactions with a wide range of biological targets.[1] As drug development professionals, our goal is to fine-tune these molecules to achieve an optimal balance of potency, selectivity, and pharmacokinetic properties. One of the most critical pharmacokinetic parameters is metabolic stability—the compound's susceptibility to biotransformation by metabolic enzymes.[2][3] Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, dooming an otherwise promising drug candidate.[2]

A common strategy to enhance metabolic stability is the introduction of halogen atoms (F, Cl, Br). This modification can block metabolically labile sites, alter electronic properties to disfavor enzymatic action, and modulate lipophilicity.[4][5] However, the effects of halogenation are not always predictable. The type of halogen and its specific position on the naphthyridine core can lead to dramatically different metabolic outcomes.[6]

This guide provides a comprehensive framework for researchers to systematically assess and compare the metabolic stability of halogenated naphthyridines. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and logical approach to generating high-quality, decision-driving data.

Pillar 1: The Metabolic Machinery—CYP450 vs. Aldehyde Oxidase

Before designing experiments, it is crucial to understand the primary enzymatic players. For nitrogen-containing heterocycles like naphthyridines, two major enzyme families are of paramount importance:

  • Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing monooxygenases, located primarily in the liver's endoplasmic reticulum, is responsible for the Phase I metabolism of approximately 60% of marketed drugs.[7][8] They typically catalyze oxidative reactions, such as aromatic hydroxylation and N-dealkylation. For naphthyridines, CYPs are often responsible for hydroxylation on the electron-rich rings.[9]

  • Aldehyde Oxidase (AO): A cytosolic molybdoflavoprotein, AO is gaining increasing recognition for its significant role in the metabolism of aza-heterocycles.[10][11] AO catalyzes the oxidation of electron-deficient carbons adjacent to a ring nitrogen.[12] This is a critical consideration for naphthyridines, as metabolism can be inadvertently shifted from CYPs to AO when blocking CYP-mediated pathways.[12][13]

A thorough assessment must therefore use in vitro systems capable of evaluating the contributions of both enzyme families.

Pillar 2: Experimental Design for Robust Metabolic Assessment

To generate reliable and comparable data, we employ two complementary in vitro assays. The choice between them depends on the stage of drug discovery and the specific questions being asked.

A. The Workhorse Screen: Liver Microsomal Stability Assay

This assay is the cornerstone for high-throughput screening in early discovery, primarily evaluating the impact of Phase I CYP enzymes.[8][14][15] Liver microsomes are subcellular fractions containing the endoplasmic reticulum, where CYP enzymes are concentrated.[8]

  • Compound Preparation:

    • Prepare 10 mM stock solutions of test compounds (e.g., non-halogenated parent, F, Cl, and Br-substituted naphthyridines) and positive controls (e.g., Diclofenac, Verapamil) in DMSO.

    • Create an intermediate working solution (e.g., 100 µM) by diluting the stock in acetonitrile.[16]

  • Reaction Mixture Preparation:

    • Prepare a master mix in 100 mM phosphate buffer (pH 7.4) containing pooled human liver microsomes (final concentration 0.5 mg/mL).[8][14]

    • Pre-warm the mixture to 37°C.

  • Initiating the Reaction:

    • Add the test compound working solution to the microsomal mixture to achieve a final substrate concentration of 1 µM. The final DMSO concentration should be ≤ 0.25% to avoid enzyme inhibition.[8]

    • Split the mixture into two sets of aliquots: one for the metabolic reaction and one for the negative control.

    • To the primary reaction set, add an NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the metabolic process.[16]

    • Causality Check: The NADPH cofactor is essential for CYP450 activity. The negative control ("-NADPH") set receives only buffer.[8][16] This is a critical self-validating step: disappearance of the compound in this control indicates chemical instability or non-CYP enzymatic degradation, not CYP-mediated metabolism.

  • Time-Course Incubation:

    • Incubate both sets at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard (a structurally unrelated, stable compound for analytical normalization).[8][14]

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[2][17]

B. The Comprehensive Profile: Hepatocyte Stability Assay

For lead optimization, hepatocytes are the gold standard in vitro model. As intact liver cells, they contain the full complement of Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), cofactors, and drug transporters, providing a more physiologically relevant system.[7][18][19]

  • Cell Preparation:

    • Rapidly thaw cryopreserved human hepatocytes and dilute them in incubation medium to a final concentration of 0.5-1.0 x 10^6 viable cells/mL.[7][20]

    • Allow cells to equilibrate at 37°C for 10-15 minutes.[20]

  • Incubation and Sampling:

    • The procedure mirrors the microsomal assay, but without the need for an external NADPH system, as the intact cells contain all necessary cofactors.

    • Add the test compound (final concentration 1 µM) to the hepatocyte suspension.[20]

    • Incubate at 37°C, collecting aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).[18]

    • Quench reactions with ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Process and analyze samples via LC-MS/MS as described for the microsomal assay.[19]

Data Analysis and Interpretation

For both assays, the following parameters are calculated to quantify metabolic stability:

  • Half-Life (t½): The time required for 50% of the parent compound to be metabolized. Determined from the slope (k) of the natural log plot of the percent remaining compound versus time. t½ = 0.693 / k

  • Intrinsic Clearance (CLint): The inherent ability of the liver to metabolize a drug. It is a more robust parameter for in vitro-in vivo extrapolation.[21] CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein mass) CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / cell number)

Visualization 1: Standard Workflow for Metabolic Stability Assessment

The following diagram illustrates the logical flow of a typical in vitro metabolic stability experiment, from initial compound preparation to final data interpretation.

G cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_analysis Phase 3: Analysis & Interpretation Compound_Stock Test Compound & Control (10 mM DMSO Stock) Working_Sol Working Solution (e.g., 100 µM in ACN) Compound_Stock->Working_Sol Reaction_Mix Prepare Reaction Mixture (Buffer + Enzyme + Compound) Working_Sol->Reaction_Mix Enzyme_Prep Enzyme Preparation (Microsomes or Hepatocytes) Enzyme_Prep->Reaction_Mix NADPH_Add Initiate Reaction (Add NADPH for Microsomes) Reaction_Mix->NADPH_Add Incubate Incubate at 37°C (Collect samples over time) NADPH_Add->Incubate Quench Quench Reaction (Ice-cold ACN + Internal Std) Incubate->Quench Centrifuge Protein Precipitation (Centrifuge) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent Compound) Centrifuge->LCMS Data_Processing Data Processing (% Remaining vs. Time) LCMS->Data_Processing Calc Calculate Parameters (t½, CLint) Data_Processing->Calc Report Final Report & Decision Making Calc->Report Compare Analogs

Caption: Experimental workflow for assessing metabolic stability.

Pillar 3: Comparative Analysis of Halogenated Naphthyridines

The true value of these experiments lies in the direct comparison of structurally related analogs. Halogenation can have profound and position-specific effects on metabolic stability.

Structure-Metabolism Relationships (SMR)
  • Metabolic Blocking: The primary strategy is to place a halogen at a known or suspected site of metabolism ("metabolic hotspot"). The high strength of the carbon-fluorine bond, in particular, makes it an effective metabolic blocker. If a naphthyridine is rapidly hydroxylated at C-7, a 7-fluoro or 7-chloro analog is often synthesized to prevent this oxidation.[4][5]

  • Electronic Effects: Halogens are electron-withdrawing groups. Their placement can decrease the electron density of the aromatic rings, making them less susceptible to oxidative attack by CYPs.[6] However, this can also make the ring more susceptible to nucleophilic attack by enzymes like Aldehyde Oxidase at carbons adjacent to a ring nitrogen.[12][13]

  • Steric Hindrance: Larger halogens like chlorine and bromine can sterically shield an adjacent site from enzymatic access, even if that site is not directly blocked.

Visualization 2: Potential Metabolic Pathways

This diagram illustrates the common metabolic fates of a hypothetical halogenated naphthyridine, highlighting the competition between CYP and AO pathways.

G cluster_cyp CYP450-Mediated (Phase I) cluster_ao Aldehyde Oxidase (Phase I) cluster_phase2 Conjugation (Phase II) Parent Halogenated Naphthyridine (Parent Drug) Metabolite_OH1 Hydroxylated Metabolite 1 (Ring Position A) Parent->Metabolite_OH1 CYP3A4, 1A2, etc. Metabolite_OH2 Hydroxylated Metabolite 2 (Ring Position B) Parent->Metabolite_OH2 Metabolite_AO Oxidized Metabolite (at C adjacent to N) Parent->Metabolite_AO AOX1 Glucuronide Glucuronide Conjugate Metabolite_OH1->Glucuronide UGTs Sulfate Sulfate Conjugate Metabolite_OH1->Sulfate SULTs Metabolite_OH2->Glucuronide

Caption: Competing metabolic pathways for a naphthyridine.

Comparative Data Summary

The following table presents hypothetical—but representative—data from a human liver microsomal stability assay for a series of 2,7-disubstituted 1,5-naphthyridines.

Compound IDR1 (C2-Position)R7 (C7-Position)t½ (min)CLint (µL/min/mg)Major Metabolite(s) Identified
NAPH-01 -CH₃-H8.5163.17-hydroxy-NAPH-01
NAPH-02 -CH₃-F 55.225.12-(hydroxymethyl)-NAPH-02
NAPH-03 -CH₃-Cl > 60< 23.1Minor hydroxylation on R1
NAPH-04 -CF₃ -H21.365.17-hydroxy-NAPH-04
  • NAPH-01 (Parent): The non-halogenated parent compound is rapidly metabolized with a short half-life of 8.5 minutes.[4] Metabolite identification confirms that the C-7 position is the primary "metabolic hotspot," likely due to CYP-mediated hydroxylation.

  • NAPH-02 (7-Fluoro): The introduction of a fluorine atom at the C-7 position results in a dramatic ~6.5-fold increase in half-life. This is a classic example of successful metabolic blocking.[5] The metabolic pathway has now shifted to the C-2 methyl group, a phenomenon known as "metabolic switching."[22] While stability is improved, this new primary metabolite must be assessed for its own activity and safety profile.

  • NAPH-03 (7-Chloro): Replacing the fluorine with a larger chlorine atom at the same position results in even greater stability, with negligible clearance observed in this assay. This could be due to a combination of effective metabolic blocking and steric hindrance from the larger halogen, preventing the enzyme from accessing the rest of the molecule.

  • NAPH-04 (2-Trifluoromethyl): In this analog, the electron-withdrawing -CF₃ group at the C-2 position has a moderate stabilizing effect compared to the -CH₃ in NAPH-01. This is likely due to electronic deactivation of the ring system, making it a less favorable substrate for oxidative metabolism, even though the primary C-7 hotspot remains unblocked.

Conclusion: An Integrated Strategy for Success

Assessing the metabolic stability of halogenated naphthyridines is not a single experiment but a strategic process. By combining high-throughput microsomal assays with more physiologically relevant hepatocyte studies, researchers can build a comprehensive understanding of structure-metabolism relationships.

The key to success is a logical, comparative approach. Always test halogenated derivatives against their non-halogenated parent compound. When stability is improved, investigate metabolic switching to ensure a new liability has not been introduced. Remember that while halogenation is a powerful tool for mitigating CYP-mediated metabolism, it can reveal underlying susceptibility to other enzymes like Aldehyde Oxidase. By employing the robust, self-validating protocols and comparative frameworks outlined in this guide, drug development professionals can make more informed decisions, efficiently prioritizing candidates with the highest probability of achieving a successful pharmacokinetic profile in vivo.

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-Bromo-7-chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-Bromo-7-chloro-1,6-naphthyridine, a halogenated heterocyclic compound frequently used in medicinal chemistry and drug development. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

Hazard Assessment and Pre-Disposal Planning

This compound contains both bromine and chlorine, classifying it as a halogenated organic compound.[3] Such compounds are treated as hazardous waste due to their potential to form toxic and persistent byproducts upon improper disposal.[4] The first step in safe disposal is recognizing the potential hazards.

Key Hazard Considerations:

  • Toxicity: While specific data is limited, analogous compounds can be irritants to the skin, eyes, and respiratory tract.[5] Assume the compound is toxic and handle it with appropriate care.

  • Environmental Persistence: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[6][7] Disposal down the drain is strictly prohibited.[4]

  • Reactivity: Avoid mixing with incompatible materials such as strong oxidizing agents, acids, or bases, which could cause vigorous reactions.[8]

A crucial aspect of pre-disposal planning involves waste minimization. Only prepare the amount of material necessary for your experiment to reduce the volume of waste generated.

Personal Protective Equipment (PPE) and Handling

All handling and preparation for disposal of this compound and its waste must be conducted within a certified chemical fume hood.[2] This minimizes the risk of inhalation.

Mandatory PPE includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves before each use.[9]

  • Eye Protection: ANSI-approved safety goggles or a face shield must be worn.[5]

  • Lab Coat: A fully buttoned lab coat provides essential body protection.

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation is the most critical step in the chemical waste management process.[10] Failure to segregate waste correctly can lead to dangerous chemical reactions and complicates the disposal process.[2]

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: this compound waste must be collected in a container designated exclusively for halogenated organic waste .[8][11] Never mix it with non-halogenated solvents like acetone, ethanol, or hexanes.[3] The reason for this is that halogenated waste requires specific incineration conditions to safely manage the hydrogen halides (HCl, HBr) produced during combustion.

  • Solid vs. Liquid:

    • Solid Waste: If the compound is in solid form (e.g., residual powder, contaminated weighing paper), it should be collected as solid hazardous waste.[8]

    • Liquid Waste: If dissolved in a solvent (e.g., dichloromethane, chloroform), it must be collected as liquid halogenated waste.[8]

  • Avoid Incompatibles: Do not mix this waste with acids, bases, or strong oxidizing agents.[2]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Bromo-7-chloro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risk: A Cautious Approach

Given the structure of 3-Bromo-7-chloro-1,6-naphthyridine, we must anticipate potential hazards associated with halogenated aromatic compounds. Similar compounds are known to cause skin and eye irritation, respiratory tract irritation, and may be harmful if swallowed[3]. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a suggestion but a critical component of laboratory safety.

Core Protective Measures: Your First Line of Defense

The selection and proper use of PPE are fundamental to minimizing exposure risk. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is recommended.To prevent skin contact, which can lead to irritation or absorption of the chemical[4]. Gloves should be inspected before use and disposed of after handling the compound[1].
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a risk of splashing.To protect against accidental splashes that could cause serious eye damage[3][4].
Body Protection A standard, fully-buttoned laboratory coat. A chemical-resistant apron should be worn over the lab coat for larger quantities.To protect the skin from accidental spills and prevent contamination of personal clothing[4].
Respiratory Protection All handling must be conducted in a certified chemical fume hood.To prevent the inhalation of any dust or vapors, which may cause respiratory irritation[3][5].

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict, sequential protocol is paramount for ensuring a safe laboratory environment.

Preparation and Donning PPE
  • Area Preparation : Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and free of clutter[5]. All necessary equipment should be placed within the fume hood.

  • PPE Inspection : Visually inspect all PPE for any signs of damage or degradation before use.

  • Hand Protection : Wash and dry hands thoroughly. Don the first pair of nitrile gloves.

  • Body Protection : Put on the laboratory coat, ensuring it is fully buttoned. If handling larger quantities, wear a chemical-resistant apron.

  • Second Pair of Gloves : Don the second pair of nitrile gloves over the first, ensuring the cuffs of the gloves are over the sleeves of the lab coat.

  • Eye and Face Protection : Put on safety glasses or goggles. If a splash risk exists, also wear a face shield.

Handling and Experimental Workflow

The following diagram illustrates the logical flow of operations when handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer reaction Perform Reaction in Fume Hood transfer->reaction decontaminate Decontaminate Glassware reaction->decontaminate segregate Segregate Halogenated Waste decontaminate->segregate dispose Dispose of Waste per Protocol segregate->dispose

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3-Bromo-7-chloro-1,6-naphthyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.